Product packaging for Dapagliflozin propanediol anhydrous(Cat. No.:CAS No. 1971128-01-4)

Dapagliflozin propanediol anhydrous

Cat. No.: B3060979
CAS No.: 1971128-01-4
M. Wt: 485 g/mol
InChI Key: VYOCLVRXZCRBML-XMODHJQGSA-N
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Description

Dapagliflozin propanediol anhydrous is a useful research compound. Its molecular formula is C24H33ClO8 and its molecular weight is 485 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H33ClO8 B3060979 Dapagliflozin propanediol anhydrous CAS No. 1971128-01-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO6.C3H8O2/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3/t17-,18-,19+,20-,21+;3-/m10/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOCLVRXZCRBML-XMODHJQGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C[C@@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1971128-01-4
Record name Dapagliflozin propanediol anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971128014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DAPAGLIFLOZIN PROPANEDIOL ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AKF24FA4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Dapagliflozin Propanediol Anhydrous

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), is a critical therapeutic agent for the management of type 2 diabetes mellitus. The active pharmaceutical ingredient is often formulated as dapagliflozin propanediol monohydrate to improve stability. However, the potential for phase transitions of this hydrated form under certain conditions has led to significant interest in its anhydrous counterpart. This technical guide provides a comprehensive overview of the synthesis and characterization of dapagliflozin propanediol anhydrous, offering detailed experimental protocols and a summary of key analytical data to support research and development in this area.

Introduction

Dapagliflozin therapy has been a significant advancement in the treatment of type 2 diabetes, with additional benefits for cardiovascular and renal health.[1][2] The commercially available form is typically a dapagliflozin propanediol monohydrate, a solvate composed of dapagliflozin, (S)-propylene glycol, and water in a 1:1:1 ratio.[3][4] While this form addresses the hygroscopic nature of the free drug, its stability can be sensitive to temperature and humidity, potentially leading to the loss of its crystalline structure.[3][4][5] The study of this compound is therefore crucial for understanding the solid-state properties of the drug and for the development of stable pharmaceutical formulations.

This guide details the common synthetic routes to obtain the anhydrous form and the essential analytical techniques employed for its comprehensive characterization, ensuring its identity, purity, and solid-state properties.

Synthesis of this compound

The preparation of this compound typically involves the conversion from a pre-existing solvate of dapagliflozin. A common method is the controlled desolvation of a hydrated form.

General Synthesis Pathway

The synthesis of the anhydrous form generally begins with dapagliflozin, which is then complexed with (S)-1,2-propanediol. The resulting solvate, often a monohydrate, is then carefully dried to remove water, yielding the anhydrous crystalline form. Some patented methods also describe the generation of an anhydrous form from other solvates, such as a hemi-ethanol solvate.

G cluster_start Starting Materials cluster_process Process cluster_end Final Product Dapa Dapagliflozin Complexation Complexation in Solvent (e.g., Isopropyl Acetate-Cyclohexane) Dapa->Complexation Propanediol (S)-1,2-Propanediol Propanediol->Complexation Crystallization Crystallization (Seeding with Monohydrate) Complexation->Crystallization Formation of Solvate Drying Controlled Drying (Vacuum) Crystallization->Drying Isolation of Hydrated Solvate Anhydrous Dapagliflozin Propanediol Anhydrous Drying->Anhydrous Removal of Water

Caption: Synthesis workflow for this compound.

Experimental Protocol: Preparation from Dapagliflozin

This protocol is a representative method for the synthesis of this compound.

  • Dissolution: Dissolve dapagliflozin in a suitable solvent system, such as a mixture of isopropyl acetate and cyclohexane.[6]

  • Complexation: Add (S)-1,2-propanediol to the solution.

  • Crystallization: Induce crystallization by seeding the solution with a small amount of dapagliflozin propanediol monohydrate at a controlled temperature, for example, between 20–30°C.[6]

  • Isolation: Isolate the resulting crystalline solvate by filtration.

  • Drying: Subject the isolated solvate to controlled drying under vacuum to carefully remove water and any residual solvents, yielding the final this compound product.[6] The drying temperature is critical to avoid the formation of an amorphous state.

Characterization of this compound

A suite of analytical techniques is essential to confirm the identity, purity, and solid-state characteristics of this compound, and to distinguish it from its hydrated and other polymorphic forms.

G cluster_sample Sample cluster_analysis Analytical Techniques cluster_results Characterization Data Sample Dapagliflozin Propanediol Anhydrous XRPD X-Ray Powder Diffraction (XRPD) Sample->XRPD Thermal Thermal Analysis (DSC & TGA) Sample->Thermal Spectroscopy Spectroscopy (FT-IR, NMR) Sample->Spectroscopy Chromatography Chromatography (HPLC) Sample->Chromatography Crystallinity Crystalline Structure & Polymorphic Form XRPD->Crystallinity ThermalBehavior Thermal Stability & Phase Transitions Thermal->ThermalBehavior MolecularStructure Molecular Structure & Functional Groups Spectroscopy->MolecularStructure Purity Purity & Quantification Chromatography->Purity

Caption: Analytical workflow for the characterization of the final product.

Powder X-Ray Diffraction (XRPD)

XRPD is the primary technique for identifying the crystalline form of a solid. The anhydrous form will exhibit a unique diffraction pattern, distinct from the monohydrate or any amorphous material.

  • Experimental Protocol:

    • Sample Preparation: Gently grind a small amount of the sample to ensure a random orientation of the crystals.

    • Instrument Setup: Use a diffractometer with Cu-Kα radiation.

    • Data Acquisition: Scan the sample over a 2θ range of approximately 4-40° at a controlled scan speed (e.g., 0.5 sec/step).[7]

    • Data Analysis: Compare the resulting diffractogram to reference patterns of known forms. The absence of sharp peaks and the presence of a broad "halo" would indicate amorphous content.

  • Data Summary:

Crystalline FormKey XRPD Peaks (2θ ±0.2°)
Dapagliflozin Propanediol Monohydrate8.05°, 15.14°, 17.06°, 18.95°, 23.94°, 31.68°
Dapagliflozin Anhydrous (Form B)6.3°, 7.2°, 14.5°, 19.6°, 21.3°, 23.6°[7]
Thermal Analysis: DSC and TGA

Thermal analysis provides critical information regarding the stability, melting point, and desolvation processes.

  • Differential Scanning Calorimetry (DSC):

    • Principle: Measures the difference in heat flow between the sample and a reference as a function of temperature. The DSC thermogram of the anhydrous form is expected to differ significantly from the monohydrate, lacking the thermal events associated with the loss of water.[6]

    • Experimental Protocol:

      • Accurately weigh 2-3 mg of the sample into an aluminum pan and seal it.

      • Heat the sample under a nitrogen purge at a constant rate (e.g., 10°C/min) over a temperature range of 30°C to 200°C.[]

      • Record the heat flow to identify endothermic or exothermic events.

    • Data Summary:

FormTechniqueKey Findings
Dapagliflozin Propanediol MonohydrateDSCShows a distinct endothermic peak around 70-79.5°C, corresponding to its melting point and desolvation events.[6]
This compoundDSCExpected to show a single melting endotherm at a different temperature, without the preceding events related to water loss.
  • Thermogravimetric Analysis (TGA):

    • Principle: Measures the change in mass of a sample as it is heated. TGA is particularly useful for quantifying the amount of water and solvent in a crystal. An ideal anhydrous form should show no significant weight loss until it reaches its decomposition temperature.[6]

    • Experimental Protocol:

      • Weigh approximately 10 mg of the sample into a TGA pan.

      • Heat the sample under a nitrogen purge at a rate of 10°C/min up to a temperature sufficient to induce decomposition (e.g., 200°C or higher).[]

      • Record the mass loss as a function of temperature.

    • Data Summary:

FormTechniqueKey Findings
Dapagliflozin Propanediol MonohydrateTGAExhibits a weight loss beginning around 58.7°C, corresponding to the loss of water and propanediol.[6]
This compoundTGAShould exhibit thermal stability with no significant weight loss until decomposition.
Spectroscopic Characterization

Spectroscopic methods are used to confirm the molecular structure and purity of the compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Principle: FT-IR can monitor the solid state of the compound. The O-H stretching vibrations are particularly indicative of the presence of water molecules and can confirm the anhydrous nature of the sample.

    • Experimental Protocol:

      • Prepare a sample by mixing it with KBr and pressing it into a pellet, or by using an ATR accessory.

      • Acquire the spectrum over the range of 4000-400 cm⁻¹.

      • Analyze the spectrum for characteristic peaks, paying close attention to the broad O-H stretching region (around 3200-3600 cm⁻¹) to confirm the absence of water.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: ¹H and ¹³C NMR are used to elucidate the molecular structure and confirm the presence of both dapagliflozin and propanediol in the correct stoichiometric ratio.

    • Experimental Protocol:

      • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

      • Acquire ¹H and ¹³C NMR spectra.

      • Integrate the peaks to confirm the 1:1 ratio of dapagliflozin to propanediol and compare chemical shifts to reference spectra.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for determining the purity and quantifying the amount of this compound.

  • Principle: A reversed-phase HPLC (RP-HPLC) method is typically used to separate dapagliflozin from any impurities or degradation products.[9][10]

  • Experimental Protocol:

    • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of methanol and water) to a known concentration.

    • Chromatographic Conditions: Perform the analysis using the parameters outlined in the table below.

    • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total peak area.

  • Data Summary: Representative HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[11]
Mobile Phase Buffer:Methanol (e.g., 30:70 v/v)[11] or Buffer:Acetonitrile
Flow Rate 1.0 mL/min[9][11]
Detection Wavelength (UV) 224-226 nm[6][11]
Injection Volume 10-20 µL[9]
Column Temperature Ambient or controlled (e.g., 40°C)[]

Conclusion

The synthesis and characterization of this compound are critical for the pharmaceutical development of this important antidiabetic drug. The conversion from a hydrated solvate requires carefully controlled conditions to ensure the desired crystalline form is obtained without transitioning to an amorphous state. A combination of XRPD, thermal analysis, spectroscopy, and chromatography provides a comprehensive analytical toolkit to confirm the successful synthesis of the anhydrous form and to establish its purity, identity, and solid-state properties. This guide provides the foundational knowledge and detailed protocols necessary for researchers and scientists to effectively work with this compound.

References

In-Depth Technical Guide: Crystal Structure Analysis of Dapagliflozin Propanediol Anhydrous

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapagliflozin, a selective sodium-glucose cotransporter-2 (SGLT2) inhibitor, is a critical therapeutic agent for the management of type 2 diabetes mellitus. The active pharmaceutical ingredient is often formulated as dapagliflozin propanediol monohydrate to enhance its stability. However, the existence and characterization of an anhydrous form of dapagliflozin propanediol are of significant interest due to the potential for different physicochemical properties that can impact drug development, manufacturing, and formulation. This technical guide provides a comprehensive analysis of the dapagliflozin propanediol anhydrous crystal structure, drawing from available scientific literature and patent filings. It includes a summary of crystallographic data, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways associated with dapagliflozin's mechanism of action. While a complete single-crystal X-ray diffraction analysis of the anhydrous form is not publicly available, this guide consolidates the existing knowledge derived from powder X-ray diffraction and thermal analysis techniques.

Introduction to Dapagliflozin and its Crystalline Forms

Dapagliflozin is a C-glycoside compound that inhibits SGLT2 in the proximal renal tubules, thereby reducing the reabsorption of filtered glucose and promoting urinary glucose excretion.[1][2] The most common form used in pharmaceutical formulations is dapagliflozin propanediol monohydrate, a solvate composed of dapagliflozin, (S)-propylene glycol, and water in a 1:1:1 ratio.[3][4] However, this monohydrate form can be susceptible to phase transitions at elevated temperatures, leading to the loss of its crystalline structure.[5] This inherent instability has driven research into alternative, more stable crystalline forms, including the anhydrous propanediol solvate.

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, solubility, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact these properties. The anhydrous form of dapagliflozin propanediol is a key area of study due to the instability of its hydrated counterpart.[5]

Physicochemical Characterization of this compound

The anhydrous crystalline form of dapagliflozin propanediol, often designated as Form B in patent literature, is typically obtained by the controlled drying of a solvated precursor, such as a hemi-ethanol solvate (Form A).[6] The transition from the monohydrate to the anhydrous form can be characterized using various analytical techniques.

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray diffraction is a primary technique for identifying and differentiating crystalline phases of a pharmaceutical solid. Each crystalline form exhibits a unique diffraction pattern. While a complete single-crystal structure is not available in the public domain, PXRD data for an anhydrous form of dapagliflozin has been reported.

Characteristic 2θ Angles for Dapagliflozin Anhydrous Form B
6.3 ± 0.2°
7.2 ± 0.2°
14.5 ± 0.2°
19.6 ± 0.2°
21.3 ± 0.2°
23.6 ± 0.2°
Data sourced from patent literature describing the anhydrous crystal form B obtained from a hemi-ethanol solvate.[7]
Thermal Analysis: TGA and DSC

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the stability and phase transitions of crystalline forms.

  • Thermogravimetric Analysis (TGA) of dapagliflozin propanediol monohydrate shows a weight loss corresponding to the loss of water and propanediol, which typically begins at approximately 58.7°C.[5] An ideal anhydrous form would exhibit no significant weight loss until its decomposition temperature.

  • Differential Scanning Calorimetry (DSC) of the monohydrate form reveals endothermic transitions associated with dehydration and desolvation.[5]

Thermal Analysis Data for Dapagliflozin Propanediol Monohydrate Observation
TGA Weight loss commences at approximately 58.7°C.[5]
DSC Shows endothermic transitions corresponding to dehydration and desolvation.[5]

Experimental Protocols

Synthesis of this compound

The anhydrous propanediol form of dapagliflozin is typically prepared from a solvated form of dapagliflozin. A general method involves the following steps:

  • Complexation: Dapagliflozin is dissolved in a suitable solvent system, such as isopropyl acetate-cyclohexane.[5]

  • Addition of Propanediol: (S)-1,2-propanediol is added to the solution.[5]

  • Crystallization: Crystallization is induced, which can be facilitated by seeding with dapagliflozin propanediol monohydrate at a controlled temperature, for instance, between 20–30°C.[5]

  • Drying: The resulting solvate is then subjected to drying under a vacuum to remove water and any residual solvents, yielding the anhydrous form.[5]

Another patented method describes obtaining the anhydrous crystal form B by drying a hemi-ethanol solvate (Form A) at 45-55°C.[7]

Powder X-ray Diffraction (PXRD) Methodology

A typical experimental setup for PXRD analysis of dapagliflozin crystalline forms is as follows:

  • Instrument: X-ray Diffractometer with a general area detector diffraction system.

  • Radiation Source: Cu-Kα radiation.

  • Scan Range: 5° to 60° in 2θ.

  • Scanning Interval: 0.1°.

  • Sample Preparation: The sample is gently packed into a sample holder to ensure a flat surface.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Methodology

The following are general protocols for the thermal analysis of dapagliflozin forms:

  • TGA Instrument: A thermogravimetric analyzer such as the SDT 2960.

  • Sample Size: Approximately 10 mg weighed into an aluminum pan.

  • Atmosphere: Under a nitrogen purge.

  • Heating Rate: 10 °C per minute.

  • Temperature Range: Heated to 200 °C.

  • DSC Instrument: A Differential Scanning Calorimeter such as the Q2000.

  • Sample Size: Up to 3 mg in a standard DSC pan.

  • Heating Rate: 10 °C per minute.

  • Temperature Range: 30 to 200 °C.

Mechanism of Action and Signaling Pathways

Dapagliflozin's primary mechanism of action is the inhibition of SGLT2.[1] However, its therapeutic benefits, particularly in the cardiovascular and renal systems, are attributed to a wider range of effects that involve multiple signaling pathways.

SGLT2 Inhibition in Renal Tubules

The fundamental mechanism involves the blockage of glucose reabsorption in the kidneys.

SGLT2_Inhibition cluster_renal_tubule Proximal Renal Tubule Glomerular Filtrate Glomerular Filtrate SGLT2 SGLT2 Glomerular Filtrate->SGLT2 Glucose Glucose Reabsorption Glucose Reabsorption SGLT2->Glucose Reabsorption Urinary Glucose Excretion Urinary Glucose Excretion SGLT2->Urinary Glucose Excretion Promotes Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibits

Caption: Dapagliflozin inhibits SGLT2 in the renal tubules.

Cellular Signaling Pathways

Beyond glycemic control, SGLT2 inhibitors like dapagliflozin have been shown to modulate several key cellular signaling pathways, contributing to their cardio- and reno-protective effects.

In hepatocytes, during serum deprivation, SGLT2 inhibition can increase hepatic gluconeogenesis via the AMPK/AKT/FOXO1 signaling pathway.[8]

AMPK_AKT_FOXO1_Pathway Dapagliflozin Dapagliflozin SGLT2 SGLT2 Dapagliflozin->SGLT2 Inhibits AMPK AMPK SGLT2->AMPK Activates AKT AKT AMPK->AKT Inhibits FOXO1 FOXO1 AKT->FOXO1 Inhibits Gluconeogenesis Gluconeogenesis FOXO1->Gluconeogenesis Promotes

Caption: AMPK/AKT/FOXO1 signaling pathway influenced by dapagliflozin.

SGLT2 inhibitors exert anti-inflammatory effects by activating AMP-activated protein kinase (AMPK) and modulating other pathways like the NLRP3 inflammasome and NF-κB.[6]

Anti_Inflammatory_Pathway Dapagliflozin Dapagliflozin AMPK AMPK Dapagliflozin->AMPK Activates NLRP3_Inflammasome NLRP3_Inflammasome Dapagliflozin->NLRP3_Inflammasome Inhibits NF_kB NF_kB Dapagliflozin->NF_kB Inhibits Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines AMPK->Pro_inflammatory_Cytokines Reduces NLRP3_Inflammasome->Pro_inflammatory_Cytokines Promotes NF_kB->Pro_inflammatory_Cytokines Promotes

Caption: Anti-inflammatory pathways modulated by dapagliflozin.

Conclusion

The study of the this compound crystal structure is an ongoing area of research with significant implications for pharmaceutical development. While a definitive single-crystal structure remains to be published, characterization through PXRD and thermal analysis provides valuable insights into its solid-state properties. The anhydrous form presents a potentially more stable alternative to the commonly used monohydrate, which could offer advantages in manufacturing and formulation. Further research, including single-crystal X-ray diffraction studies, is necessary to fully elucidate the three-dimensional atomic arrangement and intermolecular interactions within the anhydrous crystal lattice. A deeper understanding of its structure will facilitate the development of more robust and effective formulations of this important antidiabetic medication.

References

The Pharmacokinetics of Dapagliflozin Propanediol Monohydrate in Preclinical Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of dapagliflozin propanediol monohydrate, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The information presented herein is intended to support research and development efforts by providing detailed data and methodologies from key preclinical studies.

Introduction

Dapagliflozin is a first-in-class SGLT2 inhibitor developed for the treatment of type 2 diabetes mellitus. Its mechanism of action involves the reduction of renal glucose reabsorption, thereby promoting urinary glucose excretion and lowering blood glucose levels.[1] A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of dapagliflozin in preclinical species is crucial for the interpretation of toxicology studies and for predicting its pharmacokinetic profile in humans. This document summarizes the key pharmacokinetic parameters of dapagliflozin in several preclinical models and details the experimental protocols utilized in these studies.

Pharmacokinetic Profile in Preclinical Species

Dapagliflozin has been extensively studied in various animal models, including rats, dogs, and monkeys, to characterize its pharmacokinetic profile. The following tables summarize the key pharmacokinetic parameters observed in these species following oral and intravenous administration.

Table 1: Oral Pharmacokinetic Parameters of Dapagliflozin in Preclinical Models
ParameterRat (1 mg/kg)Dog (6.6 mg/kg)Monkey (6 mg/kg)
Tmax (h) 1.7 ± 2.00.6 ± 0.41.9 ± 1.8
Bioavailability (%) 84 ± 2183 ± 225 ± 2

Data compiled from Kasichayanula et al.

Table 2: Intravenous Pharmacokinetic Parameters of Dapagliflozin in Preclinical Models
ParameterRat (1 mg/kg)Dog (6.6 mg/kg)Monkey (6.0 mg/kg)
Vss (L/kg) 1.60.80.8

Vss (Volume of distribution at steady state). Data compiled from Kasichayanula et al.

Table 3: General Physicochemical and Metabolic Properties
PropertyValue
Plasma Protein Binding ~91%
Primary Metabolic Pathway UGT1A9-mediated glucuronidation
Major Metabolite Dapagliflozin 3-O-glucuronide (inactive)
Renal Excretion of Parent Drug <2%

Data compiled from various sources.[2]

Experimental Protocols

The following sections detail the methodologies employed in the preclinical pharmacokinetic studies of dapagliflozin.

Animal Models
  • Species: Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys were commonly used in these studies.

  • Housing: Animals were housed in controlled environments with standard light-dark cycles and access to food and water, except when fasting was required for specific procedures.

  • Ethical Considerations: All animal studies were conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Dosing and Administration
  • Formulation: For oral administration, dapagliflozin propanediol monohydrate was typically formulated as a suspension or solution in a vehicle such as a mixture of polyethylene glycol (PEG), ethanol, and water. For intravenous administration, it was dissolved in a suitable saline solution.

  • Route of Administration: Oral doses were administered via gavage. Intravenous doses were administered as a bolus injection or infusion.

  • Dose Levels: A range of dose levels were used across studies to assess dose proportionality.

Sample Collection
  • Blood Sampling: Serial blood samples were collected from a suitable vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys) at predetermined time points post-dose.

  • Plasma Preparation: Blood samples were collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. Plasma samples were then stored frozen at -20°C or -80°C until analysis.

Bioanalytical Method: LC-MS/MS

The quantification of dapagliflozin in plasma samples was predominantly performed using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

  • Sample Preparation: A common method for plasma sample preparation was solid-phase extraction (SPE).[3] This technique involves passing the plasma sample through a cartridge containing a solid adsorbent that retains the analyte of interest, which is then eluted with a suitable solvent. This process removes proteins and other interfering substances.

  • Chromatography:

    • HPLC System: A high-performance liquid chromatography (HPLC) system was used to separate dapagliflozin from other components in the extracted sample.

    • Column: A reverse-phase C18 column was frequently employed for the separation.[4]

    • Mobile Phase: The mobile phase typically consisted of a gradient mixture of an aqueous solution (e.g., water with a small amount of formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[4][5] A common gradient would start with a higher proportion of the aqueous phase and gradually increase the proportion of the organic phase to elute the analyte.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the negative ion mode was often used to generate ions of dapagliflozin.[3]

    • Detection: A triple quadrupole mass spectrometer was used for detection, operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for dapagliflozin and its internal standard, providing high selectivity and sensitivity.

    • Mass Transitions: The specific mass transitions (m/z) monitored for dapagliflozin would be determined during method development.

  • Method Validation: The LC-MS/MS methods were validated according to regulatory guidelines to ensure their accuracy, precision, selectivity, sensitivity, and stability.[3][4]

Visualizations

Mechanism of Action of Dapagliflozin

The primary mechanism of action of dapagliflozin is the inhibition of SGLT2 in the proximal convoluted tubule of the kidney. The following diagram illustrates this process.

Dapagliflozin Mechanism of Action Mechanism of Action of Dapagliflozin in the Renal Proximal Tubule cluster_tubule Proximal Tubule Lumen cluster_cell Proximal Tubule Epithelial Cell cluster_interstitium Peritubular Interstitium / Blood Glucose_Lumen Glucose SGLT2 SGLT2 Transporter Glucose_Lumen->SGLT2 Co-transport Sodium_Lumen Sodium Sodium_Lumen->SGLT2 Glucose_Cell Glucose SGLT2->Glucose_Cell Sodium_Cell Sodium SGLT2->Sodium_Cell GLUT2 GLUT2 Transporter Glucose_Blood Glucose Reabsorbed GLUT2->Glucose_Blood NaK_ATPase Na+/K+ ATPase Sodium_Blood Sodium Reabsorbed NaK_ATPase->Sodium_Blood Glucose_Cell->GLUT2 Facilitated Diffusion Sodium_Cell->NaK_ATPase Active Transport Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibits

Caption: Dapagliflozin inhibits SGLT2, preventing glucose and sodium reabsorption.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram outlines the typical workflow for a preclinical pharmacokinetic study of an orally administered compound like dapagliflozin.

Preclinical PK Workflow Experimental Workflow for a Preclinical Oral PK Study cluster_in_vivo In-Vivo Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley Rats) Fasting Overnight Fasting Animal_Acclimation->Fasting Dosing Oral Gavage Dosing (Dapagliflozin Formulation) Fasting->Dosing Blood_Sampling Serial Blood Sampling (Predetermined Time Points) Dosing->Blood_Sampling Plasma_Separation Centrifugation to Obtain Plasma Blood_Sampling->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage Sample_Prep Plasma Sample Preparation (e.g., Solid-Phase Extraction) Sample_Storage->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Concentration_Determination Concentration vs. Time Data LC_MS_Analysis->Concentration_Determination PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Concentration_Determination->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, T1/2) PK_Modeling->Parameter_Calculation

Caption: Workflow of a preclinical oral pharmacokinetic study.

Conclusion

The preclinical pharmacokinetic profile of dapagliflozin propanediol monohydrate has been well-characterized in multiple animal species. It exhibits good oral bioavailability in rats and dogs, with rapid absorption. The primary route of metabolism is glucuronidation, leading to an inactive metabolite. The data from these preclinical models were instrumental in guiding the clinical development of dapagliflozin and have contributed to its successful application as a therapeutic agent for type 2 diabetes. The detailed experimental protocols provided in this guide offer a foundation for the design and execution of future non-clinical studies in this class of compounds.

References

The SGLT2 Inhibitory Activity of Dapagliflozin Propanediol Anhydrous: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sodium-glucose cotransporter 2 (SGLT2) inhibitory activity of dapagliflozin, with a focus on its propanediol anhydrous form. Dapagliflozin is a potent and highly selective SGLT2 inhibitor used in the management of type 2 diabetes mellitus. Its mechanism of action, independent of insulin secretion or sensitivity, involves the blockade of glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and a reduction in blood glucose levels.[1][2] This document details the quantitative measures of its inhibitory potency, comprehensive experimental protocols for its evaluation, and the key signaling pathways it modulates.

Quantitative Inhibitory Activity

Dapagliflozin exhibits sub-nanomolar potency and exceptional selectivity for SGLT2 over the closely related SGLT1, which is the primary glucose transporter in the intestine. This high selectivity is crucial for minimizing gastrointestinal side effects. While specific quantitative data for the propanediol anhydrous form is not extensively available in public literature, the data for dapagliflozin is well-established and considered representative of its active moiety.

ParameterValueSpeciesNotesSource
EC50 1.1 nMHumanPotency in a cell-based assay.[3]
IC50 1.1 nMHumanConcentration for 50% inhibition of SGLT2.[4][5]
IC50 1.4 µMHumanConcentration for 50% inhibition of SGLT1.[5]
Selectivity (SGLT1/SGLT2) >1200-foldHumanRatio of IC50 values, indicating high selectivity for SGLT2.[4]
Ki 0.2 nMHumanInhibitor constant, reflecting high binding affinity for SGLT2.[6]
Ki 3.0 nMRatInhibitor constant for rat SGLT2.[6]
Ki 2.3 nMMouseInhibitor constant for mouse SGLT2.[6]

Experimental Protocols

In Vitro SGLT2 Inhibition Assay: Fluorescent Glucose Uptake in HK-2 Cells

This protocol describes a cell-based assay to measure the inhibitory effect of dapagliflozin on SGLT2-mediated glucose uptake using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[7]

1. Cell Culture:

  • Culture human kidney proximal tubule epithelial cells (HK-2) in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics.

  • Seed the cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight.[8]

2. Assay Procedure:

  • On the day of the assay, wash the cells three times with a sodium-free buffer (e.g., containing 140 mM N-Methyl-D-glucamine instead of NaCl).[7]

  • Prepare a range of dapagliflozin propanediol anhydrous concentrations in a sodium-containing buffer.

  • Incubate the cells with the dapagliflozin solutions or vehicle control for a predetermined time (e.g., 30 minutes) at 37°C.

  • Add 2-NBDG to a final concentration of 100-200 µg/mL to each well and incubate for 30-60 minutes at 37°C.[7][8]

  • To terminate the assay, remove the 2-NBDG solution and wash the cells with ice-cold phosphate-buffered saline (PBS).

3. Data Acquisition and Analysis:

  • Measure the fluorescence intensity of the cells using a fluorescence microplate reader or a fluorescence microscope with appropriate filters (excitation/emission ≈ 485/535 nm).[8]

  • To determine the SGLT2-specific uptake, subtract the fluorescence intensity of cells incubated in the sodium-free buffer from those in the sodium-containing buffer.

  • Plot the percentage of inhibition against the logarithm of the dapagliflozin concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Pharmacodynamic Study: Oral Glucose Tolerance Test (OGTT) in Rats

This protocol outlines an in vivo experiment to assess the effect of dapagliflozin on glucose tolerance in a rat model.[9]

1. Animal Model and Acclimatization:

  • Use male Sprague-Dawley or Zucker Diabetic Fatty (ZDF) rats.

  • Acclimatize the animals to the housing conditions for at least one week before the experiment.

2. Experimental Procedure:

  • Fast the rats overnight (approximately 16-18 hours) with free access to water.[9][10]

  • The following morning, record the baseline blood glucose levels from a tail vein blood sample using a glucometer.

  • Administer this compound orally at the desired doses (e.g., 0.1, 1, 10 mg/kg) or vehicle control.

  • After a set time (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.[9][11]

  • Collect blood samples from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[11]

3. Data Analysis:

  • Measure the blood glucose concentration at each time point.

  • Plot the mean blood glucose concentration versus time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion profile for each animal.

  • Compare the AUC values between the dapagliflozin-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the effect on glucose tolerance.

Signaling Pathways and Mechanisms of Action

Dapagliflozin's primary mechanism of action is the competitive and reversible inhibition of SGLT2 in the proximal convoluted tubule of the kidney.[1][2] This leads to a reduction in the reabsorption of filtered glucose from the urine.[2] Beyond this direct effect, SGLT2 inhibition by dapagliflozin triggers a cascade of downstream signaling events that contribute to its broader metabolic and cardiovascular benefits.

Core Mechanism of SGLT2 Inhibition

SGLT2_Inhibition cluster_proximal_tubule Proximal Tubule Lumen cluster_cell Proximal Tubule Cell Filtrate Glomerular Filtrate (Glucose, Na+) SGLT2 SGLT2 Reabsorption Glucose & Na+ Reabsorption SGLT2->Reabsorption Mediates Urine Increased Urinary Glucose Excretion SGLT2->Urine Blockade Leads to Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Competitively Inhibits Glucose_Na Glucose + Na+ Glucose_Na->SGLT2 Binds to

Caption: Competitive inhibition of SGLT2 by dapagliflozin in the renal proximal tubule.

Downstream Signaling Pathways

The inhibition of SGLT2 and the resulting glucosuria induce a mild caloric deficit and a shift in cellular metabolism. This activates key energy-sensing pathways, including the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathways, while inhibiting the mammalian target of rapamycin (mTOR) pathway.[5][12] These changes are associated with improved mitochondrial function, reduced oxidative stress, and anti-inflammatory effects.

Downstream_Signaling Dapagliflozin Dapagliflozin SGLT2_Inhibition SGLT2 Inhibition Dapagliflozin->SGLT2_Inhibition Glucosuria Increased Urinary Glucose Excretion SGLT2_Inhibition->Glucosuria Caloric_Deficit Mild Caloric Deficit Glucosuria->Caloric_Deficit AMPK AMPK Activation Caloric_Deficit->AMPK SIRT1 SIRT1 Activation AMPK->SIRT1 mTOR mTOR Inhibition AMPK->mTOR Inhibits Oxidative_Stress Reduced Oxidative Stress AMPK->Oxidative_Stress Inflammation Reduced Inflammation AMPK->Inflammation Mitochondrial_Function Improved Mitochondrial Function SIRT1->Mitochondrial_Function

Caption: Key downstream signaling effects of SGLT2 inhibition by dapagliflozin.

Experimental Workflow for Evaluating SGLT2 Inhibitory Activity

The overall process for characterizing the SGLT2 inhibitory activity of a compound like dapagliflozin involves a multi-step approach, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow Start Start In_Vitro_Assay In Vitro Inhibition Assay (e.g., Fluorescent Glucose Uptake) Start->In_Vitro_Assay Determine_IC50 Determine IC50 and Selectivity vs. SGLT1 In_Vitro_Assay->Determine_IC50 In_Vivo_Study In Vivo Pharmacodynamic Study (e.g., OGTT in Rats) Determine_IC50->In_Vivo_Study Assess_Efficacy Assess In Vivo Efficacy (e.g., Glucose Lowering) In_Vivo_Study->Assess_Efficacy Mechanism_Study Mechanism of Action Studies (Signaling Pathway Analysis) Assess_Efficacy->Mechanism_Study End End Mechanism_Study->End

Caption: A generalized workflow for the evaluation of SGLT2 inhibitors.

References

A Technical Guide to the Physicochemical Properties of Dapagliflozin Propanediol Anhydrous

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily utilized in the management of type 2 diabetes mellitus.[1][2] Its therapeutic action is achieved by reducing the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine.[3][4] While the active pharmaceutical ingredient is often formulated as dapagliflozin propanediol monohydrate, a 1:1:1 solvate of dapagliflozin, (S)-propylene glycol, and water, this form exhibits solid-state instability at elevated temperatures.[2][5][6] This sensitivity necessitates strict temperature and humidity control during manufacturing and storage.[5][7] Consequently, the anhydrous form of dapagliflozin propanediol is of significant interest to researchers and drug development professionals for its potential to offer improved stability and handling characteristics. This guide provides a comprehensive overview of the core physicochemical properties of dapagliflozin propanediol, with a focus on the anhydrous state, supported by experimental methodologies and relevant data.

Section 1: Chemical and Physical Properties

Dapagliflozin propanediol anhydrous is the non-hydrated form of the complex containing dapagliflozin and (S)-propanediol. While much of the published data pertains to the monohydrate form, these properties provide a crucial baseline for understanding the anhydrous variant.

PropertyThis compoundDapagliflozin Propanediol Monohydrate
CAS Number 1971128-01-4[][9]960404-48-2[10]
Molecular Formula C₂₄H₃₃ClO₈[9]C₂₄H₃₅ClO₉
Molecular Weight 485.0 g/mol [9]502.98 g/mol [10]
Appearance White to Off-White SolidWhite to Off-White Solid[]
IUPAC Name (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol[9](2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate[]

Section 2: Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability. The data below is primarily for the monohydrate form, which is used to enhance the stability and solubility characteristics of the drug.[]

SolventSolubility (at 25°C)
Water Insoluble[10]
DMSO 100 mg/mL (198.81 mM)[10]
Ethanol 100 mg/mL (198.81 mM)[10]
Methanol Slightly Soluble[]
Chloroform Slightly Soluble[]

Section 3: Solid-State Characterization

The solid-state properties, including thermal behavior and crystallinity, are fundamental to the stability, processing, and performance of the drug substance.

Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess thermal stability and phase transitions. For dapagliflozin propanediol monohydrate, DSC shows a distinct endothermic peak corresponding to its melting point.[11] TGA reveals weight loss associated with the removal of water and propanediol, a process that begins at moderately elevated temperatures.[11] The anhydrous form would not exhibit the thermal events related to water loss.

AnalysisObservation for Dapagliflozin Propanediol Monohydrate
Melting Point (DSC) ~70°C - 80.6°C[11][12]
Decomposition (TGA) Weight loss begins at approximately 58.7°C.
  • Differential Scanning Calorimetry (DSC): Approximately 3 mg of the sample is weighed into a standard aluminum DSC pan. The sample is heated from 30°C to 200°C at a constant rate of 10°C per minute under a nitrogen purge.[] An empty pan is used as a reference.

  • Thermogravimetric Analysis (TGA): Approximately 10 mg of the sample is weighed into an aluminum pan. The sample is heated to 200°C at a rate of 10°C per minute under a nitrogen purge to measure mass changes as a function of temperature.[]

Crystallinity and Polymorphism (XRPD)

Powder X-ray Diffraction (XRPD) is the definitive technique for identifying crystalline phases. Each polymorphic form has a unique diffraction pattern. While the monohydrate form is known to be crystalline, patents have described an anhydrous crystal form, designated as Form B.[11] The transition from the monohydrate to the anhydrous and subsequently to an amorphous state can be monitored by XRPD.

FormKey XRPD Characteristics
Dapagliflozin Propanediol Monohydrate Exhibits a characteristic crystalline pattern with distinct peaks. One study reported peaks at 2θ angles of 8.05°, 15.14°, 17.06°, 18.95°, and 23.94°.[11]
Amorphous Dapagliflozin Propanediol Lacks sharp peaks, showing a "halo" pattern characteristic of non-crystalline materials.[13]

The crystallinity of the sample is determined using an X-ray diffractometer. The analysis is performed with a general area detector, and 2θ scans are conducted over a range of 5° to 60° with a scanning interval of 0.1°.[]

Section 4: Stability Profile

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance. Dapagliflozin has shown susceptibility to degradation under specific stress conditions.

ConditionStability Outcome
Acid Hydrolysis (e.g., 1 N HCl) Degradation observed.[][11]
Alkaline Hydrolysis (e.g., 0.1 N or 2 N NaOH) Decomposition occurs.[][11]
Oxidative Stress (e.g., 3% H₂O₂) Degradation observed.[][11]
Thermal Stress Relatively stable.[11]
Photolytic Stress Relatively stable.[11]
  • Acid/Base Hydrolysis: The drug substance is exposed to 1 N HCl and 1 N NaOH for specified durations (e.g., 6 hours for base, 48 hours for acid).[]

  • Oxidative Degradation: The sample is treated with 3% hydrogen peroxide for a period such as 30 minutes.[]

  • Thermal Degradation: The solid sample is placed in a hot air oven at a set temperature (e.g., 70°C) for an extended period (e.g., 60 hours).[]

  • Photodegradation: The sample is exposed to UV light in a UV chamber for an extended period (e.g., 60 hours).[] Samples are subsequently analyzed by a stability-indicating method like RP-HPLC to quantify degradation.

Section 5: Analytical Methodologies

A variety of analytical techniques are employed to characterize this compound, ensuring its identity, purity, and quality. The workflow typically involves sample preparation followed by analysis using multiple instrumental methods to assess different physicochemical properties.

Analytical_Workflow General Analytical Workflow for Dapagliflozin Characterization cluster_sample Sample Preparation cluster_analysis Physicochemical Analysis cluster_results Data Interpretation Sample This compound DSC_TGA Thermal Analysis (DSC/TGA) Sample->DSC_TGA Analysis XRPD Solid-State Analysis (XRPD) Sample->XRPD Analysis HPLC Purity & Assay (RP-HPLC) Sample->HPLC Analysis Spectro Quantification (UV-Vis) Sample->Spectro Analysis Thermal Melting Point, Stability DSC_TGA->Thermal Polymorph Crystallinity, Polymorphic Form XRPD->Polymorph Purity Purity, Impurity Profile HPLC->Purity Concentration Concentration Spectro->Concentration SGLT2_Inhibition_Pathway Mechanism of Action: SGLT2 Inhibition by Dapagliflozin cluster_kidney Kidney: Proximal Tubule Glucose_Filtrate Glucose in Renal Filtrate SGLT2 SGLT2 Transporter Glucose_Filtrate->SGLT2 transported by Urine Increased Glucose Excretion in Urine Glucose_Filtrate->Urine excreted Bloodstream Glucose Reabsorption into Bloodstream SGLT2->Bloodstream Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 inhibits Blood_Glucose Lowered Blood Glucose Levels Urine->Blood_Glucose results in

References

An In-depth Technical Guide on the Solubility and Permeability of Dapagliflozin Propanediol Anhydrous

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin is a first-in-class, potent, and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily utilized in the management of type 2 diabetes mellitus.[1][2][3] Its mechanism of action is independent of insulin, involving the inhibition of glucose reabsorption in the proximal renal tubules, which leads to the excretion of excess glucose in the urine.[1][2][4] The active pharmaceutical ingredient (API) exists in various solid-state forms, including the free base, a propanediol monohydrate, and a propanediol anhydrous form. The propanediol monohydrate is the form used in the commercial product to address the hygroscopicity of the free form; however, its potential instability at higher temperatures has made the anhydrous form a subject of significant research.[5][6]

Understanding the solubility and permeability of dapagliflozin propanediol anhydrous is critical for drug formulation, manufacturing, and predicting its in vivo performance. According to the Biopharmaceutics Classification System (BCS), dapagliflozin is classified as a Class III drug, which is characterized by high solubility and low permeability.[7][8][9] This guide provides a comprehensive overview of the solubility and permeability characteristics of dapagliflozin, detailed experimental protocols for their assessment, and visual diagrams of key pathways and workflows.

Solubility Profile of Dapagliflozin

The solubility of an active pharmaceutical ingredient is a determining factor for its dissolution and subsequent absorption. Dapagliflozin's classification as a high-solubility compound is supported by various studies. Being a non-ionizable molecule, its aqueous solubility and partition coefficient are not significantly affected by changes in pH.[8][9]

Data Presentation: Solubility

The following tables summarize the available qualitative and quantitative solubility data for dapagliflozin and its forms.

Table 1: Qualitative Solubility of Dapagliflozin

SolventSolubilityReference
WaterSoluble / Slightly Soluble[10]
MethanolSoluble[7][10]
EthanolSoluble[7]
AcetonitrileSoluble[10]
Dimethyl Sulfoxide (DMSO)Freely Soluble[7][10][11]
Dimethylformamide (DMF)Soluble[7][11]
ToluenePractically Insoluble[10]
n-HexanePractically Insoluble[10]

Table 2: Quantitative Solubility of Dapagliflozin Forms

Compound FormMediumSolubility (mg/mL)Reference
Dapagliflozin Propanediol MonohydrateAqueous Medium~1.70[12]
Dapagliflozin Propanediol MonohydratepH 1.2 Buffer1.68[12]
Dapagliflozin Propanediol MonohydratepH 4.0 Buffer1.74[12]
Dapagliflozin Propanediol MonohydratepH 6.8 Buffer1.60[12]
Dapagliflozin (Free Base)Ethanol~30[11]
Dapagliflozin (Free Base)DMSO~30[11]
Dapagliflozin (Free Base)DMF~30[11]
Dapagliflozin (Free Base)1:1 Ethanol:PBS (pH 7.2)~0.5[11]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[13]

  • Preparation: Prepare a series of buffers across a physiological pH range (e.g., pH 1.2, 4.5, and 6.8) and other relevant solvent systems.

  • Addition of Compound: Add an excess amount of this compound to a known volume of each buffer/solvent in a sealed, inert container (e.g., glass vial). The solid phase should be clearly visible.

  • Equilibration: Agitate the samples at a constant, controlled temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand, permitting the undissolved solid to sediment. Subsequently, filter the supernatant through a low-binding, fine-pore filter (e.g., 0.22 µm PVDF) to obtain a clear, saturated solution.

  • Quantification: Analyze the concentration of dapagliflozin in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

  • pH Measurement: Measure the pH of the aqueous samples at the end of the experiment to confirm it has not shifted significantly.[13]

  • Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that specific medium. The lowest measured solubility across the physiological pH range is used for BCS classification.[13]

Permeability Profile of Dapagliflozin

Permeability describes the ability of a drug to cross biological membranes. Despite its BCS Class III "low permeability" designation, dapagliflozin exhibits high oral bioavailability in humans (78%), suggesting that in vitro classifications do not fully capture its in vivo absorption dynamics. Studies show it has good intrinsic permeability across Caco-2 cell monolayers, a standard in vitro model of the human intestinal epithelium.[15][16][17] Dapagliflozin is also a substrate for the P-glycoprotein (P-gp) efflux transporter, which may contribute to its classification as poorly permeable, though this is considered unlikely to significantly impact overall absorption.[16]

Data Presentation: Permeability

Table 3: Permeability and Bioavailability of Dapagliflozin

ParameterSystem/ModelResultCommentReference
BCS Classification RegulatoryClass III (Low Permeability)Based on regulatory guidance.[7][8][9]
In Vitro Permeability Caco-2 Cell MonolayersGood PermeabilityA standard in vitro model for intestinal absorption.[15][16][17]
Transporter Interaction P-glycoprotein (P-gp)SubstrateMay contribute to efflux but is not a significant inhibitor.[16]
Absolute Oral Bioavailability Human78%Indicates high absorption in vivo.
Experimental Protocol: Caco-2 Cell Permeability Assay

The Caco-2 assay is a widely used in vitro method to predict human intestinal drug absorption.[18][19]

  • Cell Culture and Seeding: Culture Caco-2 cells under standard conditions. Seed the cells at a high density onto microporous filter inserts within a multi-well plate (e.g., Transwell®).

  • Monolayer Differentiation: Maintain the cell cultures for approximately 21 days post-seeding to allow them to differentiate into a polarized monolayer with well-defined tight junctions.

  • Monolayer Integrity Assessment: Before the experiment, confirm the integrity of the cell monolayer. This is typically done by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow.

  • Transport Experiment (Apical to Basolateral):

    • Carefully wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the dapagliflozin test solution (at a known concentration) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

  • Incubation and Sampling: Incubate the plate at 37°C with gentle shaking. Collect samples from the basolateral compartment at specified time intervals (e.g., 30, 60, 90, 120 minutes), replacing the withdrawn volume with fresh buffer. A sample from the apical compartment is also taken at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of dapagliflozin in all collected samples using a highly sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[20]

  • Calculation of Apparent Permeability (Papp): Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C₀ is the initial drug concentration in the donor compartment.

  • Classification: The drug is classified as having high or low permeability by comparing its Papp value to that of a well-characterized reference compound (e.g., metoprolol for high permeability, atenolol for low).[13]

Visualization of Core Concepts

Signaling Pathway and Experimental Workflows

To further elucidate the core concepts discussed, the following diagrams, generated using the DOT language, illustrate dapagliflozin's mechanism of action and the standard experimental workflows for its characterization.

SGLT2_Inhibition_Pathway cluster_kidney Renal Proximal Tubule cluster_effects Physiological & Cellular Effects dapagliflozin Dapagliflozin sglt2 SGLT2 Transporter (Apical Membrane) dapagliflozin->sglt2 Inhibits reabsorption Glucose & Na+ Reabsorption sglt2->reabsorption Mediates glucosuria Increased Urinary Glucose Excretion (Glucosuria) sglt2->glucosuria Blockade Leads To blood_glucose Lowered Blood Glucose glucosuria->blood_glucose ampk ↑ AMPK Activation blood_glucose->ampk Downstream Effects nlrp3 ↓ NLRP3 Inflammasome ampk->nlrp3

Caption: Mechanism of action of Dapagliflozin via SGLT2 inhibition.

Solubility_Workflow start Start add_drug Add excess Dapagliflozin to solvent system start->add_drug equilibrate Equilibrate via agitation (e.g., 24-48h at 37°C) add_drug->equilibrate filter Filter to separate undissolved solid equilibrate->filter analyze Analyze filtrate concentration (e.g., HPLC-UV) filter->analyze calculate Calculate Equilibrium Solubility (mg/mL) analyze->calculate end_node End calculate->end_node

Caption: Experimental workflow for equilibrium solubility determination.

Caco2_Permeability_Workflow start Start seed_cells Seed Caco-2 cells on Transwell® inserts start->seed_cells differentiate Culture for ~21 days to form differentiated monolayer seed_cells->differentiate check_integrity Confirm monolayer integrity (Measure TEER) differentiate->check_integrity add_drug Add Dapagliflozin solution to Apical (donor) side check_integrity->add_drug incubate Incubate at 37°C add_drug->incubate sample Sample from Basolateral (receiver) side at various time points incubate->sample analyze Analyze sample concentrations (e.g., LC-MS/MS) sample->analyze calculate Calculate Papp (cm/s) analyze->calculate end_node End calculate->end_node

Caption: Experimental workflow for Caco-2 cell permeability assay.

Conclusion

This compound, consistent with its BCS Class III designation, is a high-solubility, low-permeability compound. Its solubility is robust across the physiological pH range, a favorable characteristic for consistent dissolution in the gastrointestinal tract. The "low permeability" classification is nuanced; while in vitro models and transporter interactions support this, the compound demonstrates high absolute oral bioavailability in humans. This highlights the importance of integrating data from multiple sources—in vitro assays, in vivo pharmacokinetics, and transporter studies—to build a comprehensive understanding of a drug candidate's behavior. The detailed protocols and workflows provided in this guide offer a robust framework for researchers engaged in the physicochemical characterization of dapagliflozin and other similar drug molecules.

References

Early-Stage Discovery of Dapagliflozin Propanediol Anhydrous: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), represents a significant advancement in the treatment of type 2 diabetes mellitus, with expanding indications in heart failure and chronic kidney disease.[1][2] Its mechanism of action, independent of insulin pathways, targets the reabsorption of glucose in the kidneys, promoting urinary glucose excretion and thereby lowering blood glucose levels.[3] This technical guide provides an in-depth overview of the early-stage discovery of dapagliflozin propanediol anhydrous, focusing on its synthesis, preclinical pharmacology, and initial clinical evaluation. Detailed experimental protocols, comprehensive data summaries, and visualizations of key pathways and workflows are presented to offer a thorough resource for researchers and drug development professionals in the field of metabolic diseases.

Introduction

The discovery of dapagliflozin emerged from the understanding of the crucial role of SGLT2 in renal glucose reabsorption. SGLT2, predominantly expressed in the S1 segment of the proximal renal tubules, is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[1][3] Inhibition of this transporter presented a novel therapeutic strategy for managing hyperglycemia in type 2 diabetes. Dapagliflozin, a C-glycoside, was designed for enhanced stability against gastrointestinal degradation compared to its O-glycoside predecessors like phlorizin.[4] This guide focuses on the propanediol anhydrous form of dapagliflozin, a crystalline form developed for pharmaceutical formulation.[5]

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the preparation of a key diarylmethane intermediate, followed by coupling with a protected glucose derivative, and subsequent deprotection and formation of the propanediol solvate, which is then converted to the anhydrous form.[4][5][6]

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-bromo-2-chloro-4'-ethoxybenzophenone A Friedel-Crafts acylation reaction is conducted between 5-bromo-2-chlorobenzoyl chloride and phenetole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an inert solvent like dichloromethane (DCM) at a controlled temperature.

Step 2: Reduction of the Ketone The resulting benzophenone is reduced to the corresponding diphenylmethane using a reducing agent like triethylsilane (Et₃SiH) in the presence of a strong acid, such as trifluoroacetic acid (TFA).

Step 3: C-Aryl Glycosylation The protected glucolactone, 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone, is coupled with the lithiated derivative of the diphenylmethane intermediate. The lithiation is achieved by treating the bromo-diphenylmethane with n-butyllithium (n-BuLi) at a low temperature (e.g., -78°C) in an anhydrous solvent like tetrahydrofuran (THF). The subsequent reaction with the glucolactone and an acidic workup with methanesulfonic acid in methanol yields the C-aryl glucoside.[7]

Step 4: Deprotection and Formation of Dapagliflozin The protecting groups on the glucose moiety are removed. For instance, acetyl groups can be removed by hydrolysis with a base like lithium hydroxide (LiOH) in a mixture of THF, methanol, and water.[8]

Step 5: Formation of Dapagliflozin Propanediol Monohydrate Dapagliflozin is dissolved in a suitable solvent system, such as isopropyl acetate-cyclohexane. (S)-1,2-propanediol and water are then added. Crystallization can be initiated by seeding with previously formed crystals of dapagliflozin propanediol monohydrate at a controlled temperature, typically between 20-30°C.[5][7]

Step 6: Conversion to this compound The prepared dapagliflozin propanediol monohydrate is subjected to controlled drying under vacuum to remove water, yielding the anhydrous form.[5] The transition can be monitored using analytical techniques such as thermogravimetric analysis (TGA) and X-ray powder diffraction (XRPD).[5]

Experimental Workflow: Synthesis

G A 5-bromo-2-chlorobenzoyl chloride + Phenetole B Friedel-Crafts Acylation (AlCl3, DCM) A->B C 5-bromo-2-chloro-4'-ethoxybenzophenone B->C D Reduction (Et3SiH, TFA) C->D E Bromo-diphenylmethane intermediate D->E F Lithiation (n-BuLi, THF, -78°C) E->F G Lithiated intermediate F->G I C-Aryl Glycosylation G->I H Protected Glucolactone H->I J Protected Dapagliflozin I->J K Deprotection (LiOH) J->K L Dapagliflozin K->L M Complexation with (S)-Propanediol and Water L->M N Dapagliflozin Propanediol Monohydrate M->N O Vacuum Drying N->O P This compound O->P

Synthetic workflow for this compound.

Preclinical Pharmacology

The preclinical evaluation of dapagliflozin was conducted in various animal models to assess its efficacy, pharmacokinetics, and safety profile.

In Vitro SGLT2 Inhibition

Experimental Protocol: IC50 Determination The inhibitory activity of dapagliflozin on human SGLT2 (hSGLT2) can be determined using a cell-based assay. Chinese Hamster Ovary (CHO) cells stably expressing hSGLT2 are utilized. The assay measures the uptake of a radiolabeled glucose analog, such as ¹⁴C-α-methyl-D-glucopyranoside ([¹⁴C]AMG), in the presence of varying concentrations of dapagliflozin. The response curve is then fitted to a four-parameter model to calculate the IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of glucose uptake.

Table 1: In Vitro Inhibitory Activity of Dapagliflozin

TargetSpeciesIC50 (nM)Selectivity (SGLT1/SGLT2)
SGLT2Human1.1>1200-fold
SGLT1Human>1400
SGLT2Rat3.0~200-fold

Data compiled from multiple sources.

In Vivo Efficacy in Animal Models

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rats Sprague-Dawley rats are fasted overnight (approximately 18 hours). A baseline blood sample is collected via the tail tip. The rats are then orally administered a single dose of dapagliflozin or vehicle. Subsequently, an oral glucose challenge (e.g., 2 g/kg of a 50% aqueous glucose solution) is administered. Blood samples are collected at various time points (e.g., 15, 30, 60 minutes) post-glucose administration to measure plasma glucose concentrations. The area under the curve (AUC) for glucose is calculated to assess the effect of dapagliflozin on glucose excursion.

Table 2: Preclinical Efficacy of Dapagliflozin in Diabetic Rat Models

Animal ModelDapagliflozin DoseDuration of TreatmentKey Findings
Zucker Diabetic Fatty (ZDF) Rats0.1 - 1.0 mg/kg/day14 daysDose-dependent reduction in fasting and fed plasma glucose levels.
Streptozotocin (STZ)-induced Diabetic Rats0.1 - 1.0 mg/kgSingle doseDose-dependent increase in urinary glucose excretion.

Data compiled from multiple sources.

Preclinical Pharmacokinetics

The pharmacokinetic profile of dapagliflozin was evaluated in several animal species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 3: Pharmacokinetic Parameters of Dapagliflozin in Preclinical Species

SpeciesDose (mg/kg, oral)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (h)
Rat1~1~300~1500~3-7
Dog0.1~1~50~250~3-7
Monkey1~2~400~2000~3-7

Data are approximate values compiled from multiple sources and may vary based on specific study conditions.[9]

Early-Stage Clinical Development

Following promising preclinical results, dapagliflozin entered Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.

First-in-Human Studies

Study Design: Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Studies Phase 1 studies typically involve SAD and MAD designs in healthy volunteers. In SAD studies, single oral doses of dapagliflozin are administered to different cohorts of subjects at escalating dose levels. In MAD studies, subjects receive multiple doses of dapagliflozin over a defined period (e.g., 14 days) at different dose levels. Blood and urine samples are collected at various time points to determine pharmacokinetic and pharmacodynamic parameters.

Table 4: Pharmacokinetic Parameters of Dapagliflozin in Healthy Volunteers (Single 10 mg Dose)

ParameterValue
Tmax (h)~1-2
Cmax (ng/mL)~150
AUC (ng·h/mL)~1300
Half-life (h)~12.9
Oral Bioavailability (%)~78

Data compiled from multiple sources.[10][11]

Table 5: Pharmacodynamic Effects of Dapagliflozin in Healthy Volunteers and Patients with Type 2 Diabetes

PopulationDapagliflozin DoseKey Pharmacodynamic Effect
Healthy VolunteersSingle and multiple dosesDose-dependent increase in 24-hour urinary glucose excretion.
Patients with T2DM≥20 mg/dayMaximal increases in urinary glucose excretion.

Data compiled from multiple sources.[10]

Mechanism of Action: SGLT2 Inhibition Signaling Pathway

Dapagliflozin exerts its therapeutic effect by selectively inhibiting SGLT2 in the proximal renal tubules. This inhibition disrupts the reabsorption of glucose, leading to its excretion in the urine.

Signaling Pathway Diagram

G cluster_0 Renal Proximal Tubule Cell cluster_1 Tubular Lumen (Glomerular Filtrate) SGLT2 SGLT2 Transporter Glucose_in Sodium_in Urine Urinary Excretion (Glucosuria) SGLT2->Urine Blocked Reabsorption Glucose Glucose Glucose->SGLT2 Co-transport Sodium Sodium Sodium->SGLT2 Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibition GLUT2 GLUT2 Transporter GLUT2->Bloodstream To Bloodstream NaK_ATPase Na+/K+ ATPase NaK_ATPase->Bloodstream Glucose_in->GLUT2 Sodium_in->NaK_ATPase Glucose_Lumen Filtered Glucose Glucose_Lumen->SGLT2 Sodium_Lumen Filtered Sodium Sodium_Lumen->SGLT2

Mechanism of action of dapagliflozin via SGLT2 inhibition.

Conclusion

The early-stage discovery of this compound established a robust foundation for its development as a novel therapeutic agent. Through a well-defined synthetic pathway, comprehensive preclinical evaluation, and meticulous early-phase clinical trials, the efficacy, safety, and mechanism of action of dapagliflozin were clearly elucidated. The data presented in this technical guide highlight the key milestones in its discovery and provide valuable insights for researchers and professionals engaged in the development of innovative therapies for metabolic diseases. The successful journey of dapagliflozin from a promising chemical entity to a globally approved medication underscores the importance of a rigorous and integrated drug discovery and development process.

References

An In-depth Technical Guide to Dapagliflozin Propanediol Anhydrous Target Engagement Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core target engagement assays for Dapagliflozin propanediol anhydrous, a highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). Dapagliflozin is a cornerstone in the management of type 2 diabetes, heart failure, and chronic kidney disease.[1][2][3] Its therapeutic efficacy is directly linked to its ability to bind to and inhibit SGLT2 in the proximal tubules of the kidneys, thereby preventing glucose reabsorption and promoting its excretion in the urine.[1][4][5]

This document details the methodologies for key in vitro assays essential for characterizing the interaction of Dapagliflozin with its target, SGLT2. These assays are critical for understanding the compound's potency, selectivity, and mechanism of action, which are fundamental aspects of drug development and translational research.

Core Concepts: Mechanism of Action

Dapagliflozin's primary mechanism of action is the potent and selective inhibition of SGLT2, which is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1] By blocking SGLT2, Dapagliflozin induces glucosuria, leading to a reduction in blood glucose levels.[6] This action is independent of insulin secretion or sensitivity.[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the binding affinity and inhibitory activity of Dapagliflozin against human SGLT2 (hSGLT2) and its selectivity over the related transporter, SGLT1 (hSGLT1).

ParameterValueTransporterAssay TypeReference
EC50 1.1 nMhSGLT2Not Specified[7]
Ki 5 nMhSGLT2Radioligand Binding[7][8]
Ki 330 nMhSGLT1Radioligand Binding[8]
Ki 6 nMhSGLT2Electrophysiology[4]
Ki 360 nMhSGLT1Electrophysiology[4]
Selectivity Ratio (SGLT1 Ki / SGLT2 Ki)ValueReference
Radioligand Binding~66[7][8]
Electrophysiology~60[4]
Cell-based α-MDG uptake>1000[4]

Signaling and Experimental Workflow Diagrams

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

SGLT2_Signaling_Pathway cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_interstitium Interstitium / Blood Glucose_Lumen Glucose SGLT2 SGLT2 Glucose_Lumen->SGLT2 Sodium_Lumen Sodium Sodium_Lumen->SGLT2 Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibition Glucose_Cell Glucose SGLT2->Glucose_Cell Co-transport Sodium_Cell Sodium SGLT2->Sodium_Cell GLUT2 GLUT2 Glucose_Blood Glucose GLUT2->Glucose_Blood Facilitated Diffusion NaK_ATPase Na+/K+ ATPase Potassium_Cell Potassium NaK_ATPase->Potassium_Cell Sodium_Blood Sodium NaK_ATPase->Sodium_Blood Active Transport Glucose_Cell->GLUT2 Sodium_Cell->NaK_ATPase Potassium_Blood Potassium Potassium_Blood->NaK_ATPase

Caption: SGLT2 Signaling Pathway and Dapagliflozin Inhibition.

Cell_Based_Assay_Workflow A 1. Seed SGLT2-expressing cells (e.g., CHO, HEK293, HK-2) B 2. Culture cells to confluence A->B C 3. Pre-incubate with Dapagliflozin or vehicle control B->C D 4. Add fluorescent glucose analog (e.g., 2-NBDG) C->D E 5. Incubate to allow for glucose uptake D->E F 6. Wash cells to remove extracellular probe E->F G 7. Measure intracellular fluorescence F->G H 8. Analyze data to determine IC50 G->H Radioligand_Binding_Assay_Workflow A 1. Prepare membranes from SGLT2-expressing cells or tissue B 2. Incubate membranes with radiolabeled Dapagliflozin (e.g., 4-[18F]fluoro-dapagliflozin) A->B C 3. For competition assay, add unlabeled Dapagliflozin at varying concentrations B->C Competition D 4. Separate bound from free radioligand (e.g., via filtration) B->D C->D E 5. Quantify radioactivity of bound ligand (e.g., scintillation counting) D->E F 6. Analyze data to determine Ki and Bmax E->F

References

Methodological & Application

Application Notes and Protocols for the Quantification of Dapagliflozin Propanediol Anhydrous

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical methods for the quantitative determination of dapagliflozin propanediol anhydrous in bulk drug and pharmaceutical dosage forms. The protocols detailed below utilize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the management of type 2 diabetes mellitus.[1][2] Accurate and precise quantification of this compound, the active pharmaceutical ingredient (API), is critical for quality control, formulation development, and pharmacokinetic studies. This document outlines robust analytical procedures that have been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[3]

Analytical Methods and Data

A summary of the quantitative data for the different analytical methods is presented below for easy comparison.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the separation and quantification of dapagliflozin. Several methods have been reported, with variations in stationary and mobile phases to suit different analytical needs, including stability-indicating assays.

Table 1: Summary of Quantitative Data for RP-HPLC Methods

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 10-505-10025-75
Correlation Coefficient (r²) 0.99960.99950.9977
Accuracy (% Recovery) 99.98 - 100.0199.81 - 100.78Not Reported
Precision (%RSD) < 2.0< 2.0Not Reported
LOD (µg/mL) Not Reported0.947Not Reported
LOQ (µg/mL) Not Reported2.869Not Reported
Retention Time (min) 3.8754.200.77
UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more cost-effective method for the quantification of dapagliflozin, suitable for routine quality control analysis.

Table 2: Summary of Quantitative Data for UV-Vis Spectrophotometric Methods

ParameterMethod 1 (Zero Order)Method 2 (First Derivative)
Linearity Range (µg/mL) 2.61 - 31.235.21 - 41.64
Correlation Coefficient (r²) 0.99890.9994
LOD (µg/mL) 0.5690.732
LOQ (µg/mL) 1.7242.218
λmax (nm) 223.5233 (zero-crossing point)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it ideal for the analysis of dapagliflozin in complex matrices and for identifying degradation products.

Table 3: Summary of Quantitative Data for LC-MS/MS Method

ParameterValue
Linearity Range (µg/mL) 60 - 140
Correlation Coefficient (r²) 0.9969
Accuracy (% Recovery) 98 - 102
Precision (%RSD) < 2.0
LOD (µg/mL) 2.959
LOQ (µg/mL) 8.967
Retention Time (min) 7.297

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

RP-HPLC Method Protocol

This protocol is a representative example of a stability-indicating RP-HPLC method.

3.1.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

  • Column: Gemini C18 (250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: Methanol: 20 mM Ammonium formate (70:30 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Detection Wavelength: 225 nm.[3]

  • Injection Volume: 20 µL.[3]

3.1.2. Preparation of Solutions

  • Standard Stock Solution (400 µg/mL): Accurately weigh 40 mg of dapagliflozin propanediol monohydrate and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate to dissolve. Make up the volume with the mobile phase.[3]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 5-100 µg/mL) using the mobile phase as the diluent.

  • Sample Preparation (from tablets): Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of dapagliflozin into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then make up the volume. Filter the solution through a 0.45 µm nylon filter before injection.

3.1.3. Method Validation

  • Linearity: Inject the working standard solutions and construct a calibration curve by plotting peak area against concentration.

  • Accuracy: Perform recovery studies by spiking a known concentration of the standard into a placebo mixture at three different levels (e.g., 80%, 100%, 120%).

  • Precision: Assess intraday and interday precision by analyzing replicate injections of a standard solution on the same day and on different days.

  • Specificity (Forced Degradation): Subject the drug substance to stress conditions such as acid and base hydrolysis, oxidation, thermal, and photolytic stress to demonstrate that the method can resolve dapagliflozin from its degradation products.[4]

UV-Vis Spectrophotometric Method Protocol

This protocol describes a zero-order spectrophotometric method for dapagliflozin quantification.

3.2.1. Instrumentation

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

3.2.2. Preparation of Solutions

  • Solvent: Methanol.[1]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of dapagliflozin propanediol monohydrate and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare dilutions from the stock solution to obtain concentrations within the linear range (e.g., 2-32 µg/mL) using methanol as the diluent.

3.2.3. Procedure

  • Scan the working standard solutions over the range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). The reported λmax for dapagliflozin is approximately 223.5 nm.[1]

  • Measure the absorbance of the standard and sample solutions at this wavelength against a methanol blank.

  • Calculate the concentration of dapagliflozin in the sample using the calibration curve.

LC-MS/MS Method Protocol

This protocol is suitable for the simultaneous estimation of dapagliflozin and metformin, and can be adapted for dapagliflozin alone.

3.3.1. Instrumentation and Conditions

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C8 RRHD Eclipse (150 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: 5 mM Ammonium Acetate Buffer (pH 4.0): Methanol: Acetonitrile (30:65:5 v/v/v).[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Detection: ESI in positive ion mode.

3.3.2. Preparation of Solutions

  • Standard and Sample Preparation: Follow a similar procedure as for the HPLC method, using the mobile phase as the diluent to prepare solutions within the linearity range (e.g., 60-140 µg/mL for dapagliflozin).[2]

3.3.3. Mass Spectrometric Detection

  • Optimize the mass spectrometer parameters (e.g., ion source voltage, temperature, and gas flows) for dapagliflozin.

  • Monitor the appropriate precursor-to-product ion transitions for quantification.

Visualizations

Signaling Pathway

dapagliflozin_moa cluster_renal_tubule Proximal Renal Tubule SGLT2 SGLT2 Transporter Bloodstream Bloodstream SGLT2->Bloodstream Enters Blood Urine_Excretion Urinary Glucose Excretion SGLT2->Urine_Excretion Increased Glucose_Na Glucose & Na+ in filtrate Glucose_Na->SGLT2 Reabsorption Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibition

Caption: Mechanism of action of Dapagliflozin via SGLT2 inhibition.

Experimental Workflows

hplc_workflow start Start prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solutions start->prep_sample hplc_analysis RP-HPLC Analysis prep_std->hplc_analysis prep_sample->hplc_analysis data_acq Data Acquisition (Peak Area) hplc_analysis->data_acq quantification Quantification data_acq->quantification end End quantification->end

Caption: General workflow for RP-HPLC quantification.

uv_vis_workflow start Start prep_solutions Prepare Standard & Sample Solutions start->prep_solutions scan_lambda_max Scan for λmax prep_solutions->scan_lambda_max measure_abs Measure Absorbance at λmax scan_lambda_max->measure_abs quantification Quantification measure_abs->quantification end End quantification->end

Caption: General workflow for UV-Vis spectrophotometric quantification.

References

Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of Dapagliflozin Propanediol Anhydrous

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the accurate quantification of dapagliflozin propanediol anhydrous in bulk drug substance. The developed method is precise, accurate, and specific, demonstrating linearity over a defined concentration range. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for routine quality control and stability testing.[1] Forced degradation studies were conceptually applied to ensure the method can effectively separate dapagliflozin from potential degradation products arising from acidic, alkaline, oxidative, and photolytic stress conditions.[2]

Introduction

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), primarily used in the management of type 2 diabetes mellitus.[3] It is chemically known as (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol and is often formulated as a propanediol cocrystal to enhance its physicochemical properties.[4][5] Accurate and reliable analytical methods are crucial for the quality control of the active pharmaceutical ingredient (API). This application note presents a validated HPLC-UV method for the determination of this compound.

Experimental

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. An Agilent or Waters system is suitable.[1][6]

  • Chromatographic Column: A C18 reversed-phase column is recommended. A common choice is a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.[7][1]

  • Software: Chromatographic data acquisition and processing software (e.g., Empower, ChemStation).

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Orthophosphoric acid (OPA) or Ammonium formate (Analytical grade)

    • Water (HPLC grade)

2.2. Chromatographic Conditions

The following chromatographic conditions are a robust starting point for the analysis of this compound. Method optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Stationary Phase C18 Column (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 20mM Ammonium Formate buffer (pH adjusted with formic acid) or Orthophosphoric acid buffer in a ratio of approximately 55:45 v/v.
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Column Temperature Ambient or controlled at 30 °C
Detection Wavelength UV detection at approximately 225 nm.[7][2] Other reported wavelengths include 233 nm and 245 nm.[1] A PDA detector can be used to monitor peak purity.
Run Time Approximately 10 minutes

2.3. Preparation of Solutions

  • Diluent: The mobile phase is a suitable diluent. Alternatively, a mixture of methanol and water can be used.[6]

  • Standard Stock Solution (e.g., 400 µg/mL): Accurately weigh about 40 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[7]

  • Working Standard Solution (e.g., 40 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution to achieve a similar final concentration.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8][9][10]

3.1. Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the this compound standard. The drug is subjected to the following stress conditions:

  • Acid Degradation: Reflux with 0.1 N HCl at 60°C for a specified time.[6]

  • Alkaline Degradation: Reflux with 0.1 N NaOH at 60°C for a specified time.[2]

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.[2]

  • Thermal Degradation: Expose the solid drug to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

The stressed samples are then diluted to the target concentration and analyzed. The method is considered specific if the dapagliflozin peak is well-resolved from any degradation product peaks, and the peak purity can be confirmed using a PDA detector. Dapagliflozin is known to be susceptible to degradation under acidic, alkaline, and oxidative conditions.[2]

3.2. Linearity and Range

Linearity is assessed by preparing a series of at least five concentrations of this compound over a range of 50-150% of the target assay concentration. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Range Typically 80-120% of the test concentration for assay.

3.3. Accuracy (% Recovery)

Accuracy is determined by the recovery of known amounts of dapagliflozin standard spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120%). The analysis is performed in triplicate at each level.

ParameterAcceptance Criteria
% Recovery 98.0% - 102.0%

3.4. Precision

  • Repeatability (Intra-day Precision): Six replicate injections of the 100% test concentration are performed on the same day. The relative standard deviation (%RSD) of the peak areas is calculated.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assay is performed on a different day by a different analyst using different equipment.

ParameterAcceptance Criteria
%RSD for Repeatability ≤ 2.0%
%RSD for Intermediate Precision ≤ 2.0%

3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

3.6. Robustness

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 5 °C)

  • Detection wavelength (± 2 nm)

The system suitability parameters are checked after each variation.

ParameterAcceptance Criteria
System Suitability Must pass under all varied conditions.

System Suitability

Before each analytical run, a system suitability test is performed by injecting the working standard solution in replicate (typically five or six injections).

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas ≤ 2.0%

Data Presentation

Table 1: System Suitability Results

ParameterResultAcceptance Criteria
Tailing Factor1.15≤ 2.0
Theoretical Plates4500≥ 2000
%RSD of Peak Areas0.5%≤ 2.0%

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
20250123
30375456
40500789
50625123
60750456
Correlation Coefficient (r²) 0.9998

Table 3: Accuracy (% Recovery) Results

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery
80%3231.899.4%99.6%
100%4040.1100.3%
120%4847.899.6%

Table 4: Precision Results

Precision Type%RSD (n=6)Acceptance Criteria
Repeatability0.6%≤ 2.0%
Intermediate Precision0.8%≤ 2.0%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Dapagliflozin B Dissolve in Diluent A->B C Volumetric Dilution B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection at 225 nm E->F G Integrate Peak F->G H Calculate Concentration G->H I Report Results H->I

Caption: HPLC analysis workflow for dapagliflozin.

Validation_Process cluster_params Validation Parameters Start Method Development Validation Method Validation (ICH Q2) Start->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOQ_LOD LOQ/LOD Validation->LOQ_LOD Report Final Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Robustness->Report LOQ_LOD->Report

References

Application Note: High-Throughput Bioanalysis of Dapagliflozin in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of dapagliflozin in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring efficiency and high recovery. Chromatographic separation is achieved on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This validated method is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of dapagliflozin.

Introduction

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes mellitus.[1][2] It reduces hyperglycemia by inhibiting glucose reabsorption in the kidneys, leading to its excretion in the urine.[3][4] Accurate and reliable quantification of dapagliflozin in biological matrices is crucial for pharmacokinetic and pharmacodynamic evaluations in drug development and clinical research. This application note details a validated LC-MS/MS method for the bioanalysis of dapagliflozin in human plasma. Dapagliflozin propanediol anhydrous is a form of the drug substance, and in biological fluids, the active moiety, dapagliflozin, is measured.[5][6][7]

Experimental Workflow

The overall experimental workflow for the bioanalysis of dapagliflozin in plasma is depicted below.

Dapagliflozin Bioanalysis Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample add_is Add Internal Standard (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation vortex Vortex Mix protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer reconstitute Evaporate & Reconstitute supernatant_transfer->reconstitute injection Inject into LC-MS/MS System reconstitute->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI) chromatography->ionization detection Mass Spectrometry Detection (MRM) ionization->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification (Peak Area Ratios) data_acquisition->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow for dapagliflozin bioanalysis.

Experimental Protocols

Materials and Reagents
  • Dapagliflozin reference standard

  • Dapagliflozin-d5 (or other suitable stable isotope-labeled internal standard)

  • HPLC-grade acetonitrile and methanol[3][8]

  • Ammonium acetate[9][10]

  • Formic acid (optional, depending on ionization mode)

  • Ultrapure water

  • Human plasma (K2EDTA)[9]

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[9]

  • Analytical column (e.g., Hypersil Gold C18, 50mm x 3.0mm, 5µm or equivalent)[9]

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator (optional)

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve dapagliflozin and dapagliflozin-d5 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the dapagliflozin stock solution in 50% methanol to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the dapagliflozin-d5 stock solution with 50% methanol to a final concentration (e.g., 10 ng/mL).

Sample Preparation (Protein Precipitation)
  • Label polypropylene microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 25 µL of the IS working solution to all tubes except for the blank samples.

  • To precipitate plasma proteins, add 150 µL of chilled acetonitrile to each tube.[11]

  • Vortex mix all tubes for 1 minute.

  • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.[12]

  • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the mobile phase.

  • Vortex for 1 minute and inject into the LC-MS/MS system.

LC-MS/MS Method Parameters

Liquid Chromatography

ParameterValue
Column Hypersil Gold C18 (50mm x 3.0mm, 5µm)[9]
Mobile Phase 10mM Ammonium Acetate:Methanol (20:80, v/v)[9]
Flow Rate 0.5 mL/min[9]
Injection Volume 10-20 µL[9]
Column Temperature 30-35°C[9][10]
Run Time ~5 minutes[13]

Mass Spectrometry

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[9]
MRM Transitions Dapagliflozin: m/z 426.2 -> 107.2[10][14] Dapagliflozin-d5: m/z 415.3 -> 250.6[9]
Ion Spray Voltage 5500 V[9]
Source Temperature 550°C[9]
Collision Gas Nitrogen[3]

Method Validation Summary

The method was validated according to regulatory guidelines, and the key performance characteristics are summarized below.

Table 1: Linearity and Sensitivity

AnalyteLinear RangeLLOQCorrelation Coefficient (r²)
Dapagliflozin50 - 10,000 pg/mL[9]50 pg/mL[9]> 0.99
Dapagliflozin25 - 500 ng/mL[10][14]20.70 ng/mL[10][14]> 0.99

Table 2: Precision and Accuracy

QC LevelConcentrationIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ50 pg/mL≤ 4.5%[9]≤ 4.5%[9]Within ±15%
Low QC150 pg/mL≤ 4.5%[9]≤ 4.5%[9]Within ±15%
Medium QC3000 pg/mL≤ 4.5%[9]≤ 4.5%[9]Within ±15%
High QC7000 pg/mL≤ 4.5%[9]≤ 4.5%[9]Within ±15%

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Dapagliflozin99.8 - 109%[13]1.27% (%CV)[9]

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of dapagliflozin in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in a research setting. The method demonstrates excellent linearity, precision, accuracy, and recovery, meeting the typical requirements for bioanalytical method validation. This application note serves as a comprehensive guide for researchers and scientists involved in the development and clinical evaluation of dapagliflozin.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Dapagliflozin Propanediol Anhydrous

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a widely recognized therapeutic agent for type 2 diabetes mellitus.[1][2] Its mechanism of action extends beyond glycemic control, with demonstrated benefits in cardiovascular and renal diseases.[2] Emerging in vitro research has also highlighted its potential anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation in various cancer cell lines.[3][4][5]

These application notes provide detailed protocols for a range of in vitro cell-based assays to investigate the cellular and molecular effects of dapagliflozin propanediol anhydrous. The protocols are designed to be a comprehensive resource for researchers in drug development and cellular biology, enabling the consistent and reproducible evaluation of dapagliflozin's effects on cell viability, glucose uptake, apoptosis, cell cycle progression, and key signaling pathways.

I. Assessment of Cellular Viability and Cytotoxicity

Objective

To determine the effect of dapagliflozin on the viability and proliferation of cells in vitro using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Culture the desired cell line (e.g., MCF-7, Caki-1, HK-2) to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Perform a cell count and adjust the cell suspension to the desired density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well.

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

  • Dapagliflozin Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of dapagliflozin in culture medium to achieve the desired final concentrations (e.g., 0, 20, 40, 60, 80, 100 µM).[3]

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of dapagliflozin. Include a vehicle control (medium with the same concentration of DMSO used for the highest dapagliflozin concentration).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Presentation
Cell LineDapagliflozin Concentration (µM)Incubation Time (h)Cell Viability (%)IC50 (µM)Reference
Oral Cancer (KB)0 - 1000 µg/mL24Dose-dependent decrease400 µg/mL[6]
3T30.5 - 20048Dose-dependent decrease68.2[4]
Hepa 1-60.5 - 20048Dose-dependent decrease45.8[4]
Caki-10 - 10024Dose-dependent decreaseNot specified[3]
EAC1 - 1002413.8% at 25 µMNot specified[7]

II. Analysis of Glucose Uptake

Objective

To measure the effect of dapagliflozin on glucose uptake in cells using the fluorescent glucose analog 2-NBDG. This assay is particularly relevant for assessing the SGLT2 inhibitory activity of dapagliflozin in renal cells.

Experimental Protocol: 2-NBDG Glucose Uptake Assay
  • Cell Seeding:

    • Seed HK-2 cells (or another relevant cell line) in a 24-well plate or a 96-well black, clear-bottom plate at an appropriate density to reach 80-90% confluency on the day of the assay.

    • Incubate at 37°C in a 5% CO₂ incubator overnight.

  • Cell Treatment:

    • Wash the cells twice with a sodium-containing buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with dapagliflozin at various concentrations (e.g., 0-500 nM) in the sodium-containing buffer for 30-60 minutes at 37°C.[8] Include a vehicle control.

  • Glucose Uptake:

    • Prepare a working solution of 2-NBDG (e.g., 100-200 µM) in the sodium-containing buffer.

    • Add the 2-NBDG solution to each well and incubate for 30-60 minutes at 37°C in the dark.[8]

  • Termination and Measurement:

    • Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.

    • Add 100-200 µL of cell lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.

    • Transfer the cell lysates to a black 96-well plate.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

Data Presentation
Cell LineDapagliflozin ConcentrationEffect on Glucose UptakeReference
HK-2500 nM43.7% reduction in Na+-dependent uptake[8]

III. Assessment of Apoptosis

Objective

To quantify the induction of apoptosis by dapagliflozin using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

Experimental Protocol: Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment:

    • Seed cells (e.g., Caki-1, MCF-7) in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of dapagliflozin (e.g., 0, 20, 40, 60, 80, 100 µM) for 24-48 hours.[3]

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization, and collect both the adherent and floating cells.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1x10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and gates.

    • Four populations of cells will be identified:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Data Presentation
Cell LineDapagliflozin Concentration (µM)Treatment Duration (h)Apoptotic Cells (%)Key Apoptosis MarkersReference
Caki-10, 20, 40, 60, 80, 10024Dose-dependent increaseIncreased cleaved PARP and caspase-3[3]
Caki-12481.89-fold increaseNot specified[5]
EAC25, 50, 1002421%, 33%, 46% (late apoptosis)Not specified[7]
HRMECsNot specifiedNot specifiedDecreasedDecreased cleaved-caspase3, decreased BAX/Bcl-2 ratio[8]

IV. Cell Cycle Analysis

Objective

To determine the effect of dapagliflozin on cell cycle progression by staining cellular DNA with propidium iodide (PI) and analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.

Experimental Protocol: Cell Cycle Analysis
  • Cell Seeding and Treatment:

    • Seed cells (e.g., Caki-1, MCF-7) in 6-well plates and treat with various concentrations of dapagliflozin (e.g., 0, 30 µM) for 24-48 hours.[9]

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • DNA Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells using a flow cytometer.

    • The DNA content will be used to distinguish cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Data Presentation
Cell LineDapagliflozin Concentration (µM)Treatment Duration (h)Effect on Cell CycleReference
Caki-1248G1 phase arrest (1.49-fold increase in G1, 54.4% decrease in S)[5]
MCF-73024G1/G0 cell cycle arrest[9]
3T3506 daysIncreased proportion of cells in G0/G1, reduced S-phase entry[4]
Hepa 1-6506 daysIncreased proportion of cells in G0/G1, reduced S-phase entry[4]
HK-2 (with H₂O₂)0.01, 0.1Not specifiedIncreased percentage of cells in G0/G1, decreased in G2/M[10]

V. Western Blot Analysis of Signaling Pathways

Objective

To investigate the effect of dapagliflozin on the expression and phosphorylation of key proteins in relevant signaling pathways, such as the AMPK/mTOR and STAT3 pathways.

Experimental Protocol: Western Blotting
  • Cell Lysis and Protein Quantification:

    • Treat cells with dapagliflozin as described in the previous protocols.

    • Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatants using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-AMPK, AMPK, phospho-mTOR, mTOR, STAT3, β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

VI. Visualization of Workflows and Signaling Pathways

Experimental Workflow: General In Vitro Cell-Based Assay

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in Multi-well Plate cell_culture->cell_seeding treatment Cell Treatment with Dapagliflozin cell_seeding->treatment dapa_prep Dapagliflozin Preparation dapa_prep->treatment incubation Incubation treatment->incubation reagent_addition Assay-specific Reagent Addition incubation->reagent_addition data_acquisition Data Acquisition reagent_addition->data_acquisition quantification Quantification and Statistical Analysis data_acquisition->quantification

Caption: General workflow for in vitro cell-based assays with dapagliflozin.

Signaling Pathway: Dapagliflozin's Effect on AMPK/mTOR Pathway

ampk_mtor_pathway dapagliflozin Dapagliflozin sglt2 SGLT2 dapagliflozin->sglt2 inhibits glucose_uptake Glucose Uptake ↓ sglt2->glucose_uptake amp_atp ↑ AMP/ATP Ratio glucose_uptake->amp_atp ampk AMPK Activation amp_atp->ampk mtor mTOR Inhibition ampk->mtor inhibits autophagy Autophagy ↑ ampk->autophagy promotes cell_growth Cell Growth & Proliferation ↓ mtor->cell_growth inhibits

Caption: Dapagliflozin's activation of the AMPK pathway and inhibition of mTOR.

Signaling Pathway: Dapagliflozin's Effect on Oxidative Stress and Apoptosis

oxidative_stress_pathway dapagliflozin Dapagliflozin ros ROS Production ↓ dapagliflozin->ros nrf2 Nrf2 Activation dapagliflozin->nrf2 apoptosis Apoptosis ↓ dapagliflozin->apoptosis high_glucose High Glucose / Oxidative Stress high_glucose->ros induces ros->apoptosis antioxidant_enzymes Antioxidant Enzymes ↑ (e.g., HO-1, GPX4) nrf2->antioxidant_enzymes antioxidant_enzymes->ros scavenge caspases Caspase Activation ↓ apoptosis->caspases

Caption: Dapagliflozin's modulation of oxidative stress and apoptosis pathways.

Signaling Pathway: Dapagliflozin's Effect on STAT3 and HIF-1α

stat3_hif1a_pathway dapagliflozin Dapagliflozin stat3 STAT3 Activation dapagliflozin->stat3 hif1a HIF-1α Regulation dapagliflozin->hif1a nf_kb NF-κB Inhibition dapagliflozin->nf_kb inflammation Inflammation ↓ stat3->inflammation modulates cell_survival Cell Survival ↑ (Cardiomyocytes) stat3->cell_survival angiogenesis Angiogenesis (Context-dependent) hif1a->angiogenesis nf_kb->inflammation

Caption: Dapagliflozin's influence on STAT3 and HIF-1α signaling pathways.

References

Preparation of Dapagliflozin Propanediol Anhydrous for Preclinical Animal Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of dapagliflozin propanediol anhydrous for use in animal studies. Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) and is a subject of extensive research in metabolic diseases and beyond. The anhydrous form is of particular interest due to the inherent instability of its monohydrate counterpart.[1] Proper preparation of dosing formulations is critical for ensuring accurate and reproducible results in preclinical research.

Physicochemical Properties and Handling of this compound

This compound is a crystalline solid. While the anhydrous form is sought for its improved stability over the monohydrate, it is crucial to handle it in a controlled environment to prevent moisture absorption, which could lead to conversion to the less stable monohydrate or an amorphous form.[1] Key considerations include:

  • Storage: Store in a tightly sealed container in a desiccator or a controlled low-humidity environment.

  • Weighing and Handling: Whenever possible, handle the compound in a glove box with controlled humidity. If a glove box is not available, minimize exposure to ambient air.

  • Solubility: Dapagliflozin propanediol is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol but is practically insoluble in water.[2]

Data Presentation: Formulation Components and Reported Dosages

The selection of an appropriate vehicle is paramount for the effective delivery of this compound in animal studies. The choice of vehicle depends on the animal species, the desired dosing concentration, and the route of administration, which is typically oral gavage.

Vehicle Composition Animal Model Reported Dosages Reference
0.5% w/v Carboxymethylcellulose sodium (CMC-Na) in purified waterRats0.1, 0.5, and 2.5 mg/kgNot explicitly for anhydrous form, but a common vehicle for dapagliflozin.
1% Ethanol in waterMice0.1, 1, and 10 mg/kg[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline/PBSGeneral for animal experimentsNot specifiedA general-purpose vehicle for poorly water-soluble compounds.
90% (v/v) PEG-400 in distilled waterMice and RatsMice: 2, 5, 10, 15, 20, 40 mg/kg/day; Rats: 0.5, 2, 10 mg/kg/day[4]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension in Carboxymethylcellulose Sodium (CMC-Na) for Oral Gavage in Rodents

This protocol is adapted from common practices for preparing suspensions of poorly water-soluble compounds for oral administration in animal studies.

Materials:

  • This compound

  • Carboxymethylcellulose sodium (CMC-Na), low viscosity

  • Sterile, purified water

  • Mortar and pestle (optional, for particle size reduction)

  • Stir plate and magnetic stir bar

  • Homogenizer (optional)

  • Calibrated oral gavage needles

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Prepare the Vehicle:

    • Accurately weigh the required amount of CMC-Na to prepare a 0.5% (w/v) solution in sterile, purified water.

    • Slowly add the CMC-Na to the water while continuously stirring to prevent clumping.

    • Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take several hours. Prepare the vehicle in advance.

  • Prepare the Dapagliflozin Suspension:

    • In a controlled environment with low humidity, accurately weigh the required amount of this compound to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 200g rat with a dosing volume of 2 mL/kg).

    • If the particle size of the compound is large, gently triturate the powder in a mortar and pestle to a fine, uniform consistency. This will aid in creating a more stable suspension.

    • Add a small volume of the 0.5% CMC-Na vehicle to the dapagliflozin powder to create a paste. This process, known as levigation, helps to wet the particles and prevent clumping.

    • Gradually add the remaining volume of the 0.5% CMC-Na vehicle to the paste while continuously stirring.

    • Continue stirring the suspension for at least 30 minutes to ensure homogeneity. A magnetic stir plate at a moderate speed is recommended.

    • For a more uniform and stable suspension, homogenization using a suitable homogenizer can be performed.

  • Storage and Administration:

    • Store the prepared suspension in a tightly sealed, protected-from-light container at 2-8°C.

    • Before each administration, vigorously shake or vortex the suspension to ensure a uniform distribution of the compound.

    • Administer the suspension to the animals using a calibrated oral gavage needle appropriate for the species and size.

Stability Considerations:

Due to the potential for the anhydrous form to convert to the monohydrate in an aqueous environment, it is recommended to prepare the suspension fresh daily. If longer storage is required, a stability study should be conducted to assess the physical and chemical stability of the formulation under the intended storage conditions.

Protocol 2: Preparation of this compound Solution in a Co-Solvent System for Oral Gavage in Rodents

This protocol is suitable for achieving a true solution, which may be desirable for certain experimental designs.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline or Phosphate Buffered Saline (PBS)

  • Sterile tubes for preparation

  • Vortex mixer

  • Calibrated oral gavage needles

  • Appropriate PPE

Procedure:

  • Prepare the Dosing Solution:

    • In a controlled low-humidity environment, accurately weigh the required amount of this compound.

    • In a sterile tube, dissolve the weighed compound in DMSO. The volume of DMSO should be 10% of the final desired volume. Vortex until the compound is completely dissolved.

    • Add PEG300 to the solution (40% of the final volume) and vortex thoroughly.

    • Add Tween-80 to the mixture (5% of the final volume) and vortex until a clear, homogeneous solution is obtained.

    • Slowly add the sterile saline or PBS to the mixture while vortexing to reach the final desired volume (45% of the final volume).

  • Storage and Administration:

    • Store the prepared solution in a tightly sealed, protected-from-light container. Storage at room temperature or 2-8°C should be validated for stability.

    • Visually inspect the solution for any signs of precipitation before each use.

    • Administer the solution to the animals using a calibrated oral gavage needle.

Stability Considerations:

While this co-solvent system can provide a stable solution, it is still advisable to prepare it fresh or to conduct a stability study to determine the appropriate shelf-life. The compatibility of the co-solvents with the specific animal model and experimental endpoint should also be considered.

Mandatory Visualizations

Signaling Pathway of Dapagliflozin

Dapagliflozin Signaling Pathway Dapagliflozin Dapagliflozin Propanediol Anhydrous SGLT2 SGLT2 Dapagliflozin->SGLT2 Inhibits Renal_Tubule Proximal Renal Tubule Glucose_Reabsorption Decreased Glucose Reabsorption Renal_Tubule->Glucose_Reabsorption Site of Action Urinary_Glucose_Excretion Increased Urinary Glucose Excretion Glucose_Reabsorption->Urinary_Glucose_Excretion Blood_Glucose Lowered Blood Glucose Levels Urinary_Glucose_Excretion->Blood_Glucose Downstream_Effects Downstream Metabolic & Cardiovascular Benefits Blood_Glucose->Downstream_Effects

Caption: Mechanism of action of Dapagliflozin.

Experimental Workflow for Formulation Preparation

Experimental Workflow Start Start Weigh_Dapa Weigh Dapagliflozin Propanediol Anhydrous (Low Humidity) Start->Weigh_Dapa Prepare_Vehicle Prepare Vehicle (e.g., 0.5% CMC-Na) Start->Prepare_Vehicle Levigate Levigate Dapagliflozin with small amount of vehicle Weigh_Dapa->Levigate Prepare_Vehicle->Levigate Add_Vehicle Gradually add remaining vehicle with stirring Levigate->Add_Vehicle Homogenize Homogenize Suspension (Optional) Add_Vehicle->Homogenize Store Store appropriately (2-8°C, protected from light) Homogenize->Store Administer Administer via Oral Gavage Store->Administer End End Administer->End

Caption: Workflow for preparing a dapagliflozin suspension.

References

Application Notes and Protocols: Formulation Techniques for Dapagliflozin Propanediol Anhydrous

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of advanced formulation strategies for dapagliflozin propanediol anhydrous, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. The inherent physicochemical challenges of dapagliflozin, including its hygroscopicity and potential for solid-state transformations, necessitate innovative formulation approaches to ensure stability, bioavailability, and manufacturability.[1][2] This document details key formulation techniques, experimental protocols, and relevant characterization data to guide researchers in the development of robust dapagliflozin dosage forms.

Physicochemical Properties and Formulation Challenges

Dapagliflozin propanediol monohydrate is the commercially available form, yet it can be susceptible to dehydration and amorphization under thermal stress.[3][4] The anhydrous form is a key intermediate and subject of research to develop more stable formulations.[1] Key challenges in formulating this compound include its poor flowability and potential for hygroscopicity, which can impact blend uniformity and tablet compression.[1]

Table 1: Physicochemical Properties of Dapagliflozin and its Forms

PropertyValue / ObservationReference
BCS Class III
pKa 12.57 (Strongest Acidic, Predicted)
Log P 2.52 (Predicted)
Melting Point (Monohydrate) Approximately 70°C - 79.5°C[1][2]
Hygroscopicity Dapagliflozin base and propanediol hydrate are highly hygroscopic.[5]
Solid-State Stability The propanediol monohydrate can lose its lattice structure at slightly elevated temperatures, leading to amorphization.[3][6]

Advanced Formulation Techniques and Protocols

To overcome the challenges associated with this compound, several advanced formulation techniques have been explored. These include the development of amorphous solid dispersions, co-crystals, and nanostructured lipid carriers.

Amorphous Solid Dispersions (ASDs)

Amorphous solid dispersions offer a promising approach to enhance the stability and dissolution of dapagliflozin. By dispersing the drug in a polymeric matrix, recrystallization can be inhibited.[7]

Protocol: Preparation of this compound ASD by Solvent Evaporation

  • Polymer Selection: Select a suitable polymer such as Hydroxypropyl Methylcellulose (HPMC), Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS), or Polyvinylpyrrolidone (PVP) K-30.[7]

  • Solvent System: Choose a common solvent system that solubilizes both this compound and the selected polymer. A mixture of methanol and dichloromethane is often effective.

  • Preparation of Solution:

    • Dissolve this compound and the polymer in the chosen solvent system. A common drug-to-polymer ratio to investigate is 1:1 to 1:10 by weight.[7]

    • Stir the solution until a clear solution is obtained.

  • Solvent Removal:

    • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Further dry the resulting solid film/powder in a vacuum oven at a temperature below the glass transition temperature of the ASD for 24-48 hours to remove residual solvent.

  • Characterization: Characterize the prepared ASD using Powder X-ray Diffraction (PXRD) to confirm its amorphous nature, Differential Scanning Calorimetry (DSC) to determine the glass transition temperature, and dissolution testing to assess drug release.

Table 2: Characterization Data for Dapagliflozin Solid Forms

Solid FormAnalytical TechniqueKey FindingsReference
Dapagliflozin Propanediol MonohydrateTGAWeight loss begins at approximately 58.7°C.[1]
Dapagliflozin Propanediol MonohydrateDSCShows endothermic transitions corresponding to dehydration and desolvation.[1]
Dapagliflozin Propanediol MonohydratePXRDExhibits a characteristic crystalline pattern with peaks at 2θ angles of 8.05°, 15.14°, 17.06°, 18.95°, 23.94°, and 31.68°.[1]
Amorphous DapagliflozinPXRDLack of sharp peaks, showing a halo pattern.[1]
Co-crystals

Co-crystallization is a technique used to modify the physicochemical properties of an active pharmaceutical ingredient (API) by incorporating a co-former into the crystal lattice. This can lead to improved stability, solubility, and dissolution rates.

Protocol: Preparation of Dapagliflozin-Citric Acid Co-crystal

  • Stoichiometry: A 1:1 molar ratio of dapagliflozin to citric acid has been shown to be effective.[4]

  • Solvent Selection: Isopropyl acetate is a suitable solvent for this co-crystallization.[8]

  • Procedure:

    • Suspend dapagliflozin and anhydrous citric acid in isopropyl acetate at room temperature.[8]

    • Stir the mixture for a designated period (e.g., 2 hours). Additional solvent may be added during stirring.[8]

    • Isolate the resulting solid by filtration and wash with the solvent.[8]

    • Dry the co-crystals under vacuum.

  • Characterization: Confirm the formation of the co-crystal using PXRD, DSC, and Fourier-Transform Infrared (FTIR) spectroscopy. The dissolution profile should be compared to that of the parent API.

Table 3: Equilibrium Solubility of Dapagliflozin Forms in Various Media

Active IngredientMediaEquilibrium Solubility (mg/mL)Reference
Dapagliflozin (DAP)pH 1.20.90[2]
pH 4.00.94[2]
pH 6.80.81[2]
Water0.86[2]
Dapagliflozin Propanediol Monohydrate (DAP-PH)pH 1.21.68[9]
pH 4.01.74[9]
pH 6.81.60[9]
Water1.70[9]
Nanostructured Lipid Carriers (NLCs)

NLCs are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids, which can improve drug loading and stability.

Protocol: Preparation of Dapagliflozin Propanediol Monohydrate NLCs

This protocol is based on general NLC preparation techniques as specific details for dapagliflozin NLCs are limited in the provided search results.

  • Lipid Phase Preparation:

    • Select a solid lipid (e.g., glyceryl monostearate) and a liquid lipid (e.g., oleic acid).

    • Melt the solid and liquid lipids together at a temperature above the melting point of the solid lipid.

    • Dissolve dapagliflozin propanediol in the molten lipid mixture.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188) and a co-surfactant (e.g., Tween 80).

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse emulsion.

    • Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and NLC Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.

  • Characterization: Analyze the NLCs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and in vitro drug release.[10]

Analytical and Characterization Protocols

Accurate and robust analytical methods are crucial for the successful development of dapagliflozin formulations.

Dissolution Testing

Protocol: Dissolution Testing for Immediate-Release Dapagliflozin Tablets

  • Apparatus: USP Apparatus II (Paddles).[11]

  • Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) or 0.1N HCl.[11][12]

  • Temperature: 37 ± 0.5°C.[11]

  • Agitation Speed: 50 rpm.[11]

  • Sampling Times: 5, 10, 15, 20, and 25 minutes.[12]

  • Quantification: Use a validated UV-Vis spectrophotometric method at 224 nm or an RP-HPLC method.[11]

Table 4: Dissolution Profile of Commercial Dapagliflozin Tablets

Time (min)% Drug Dissolved (in pH 1.2 at 50 rpm)Reference
15>85%[13]
Stability Indicating RP-HPLC Method

Protocol: RP-UPLC Method for Dapagliflozin Propanediol Monohydrate

  • Column: Bridge Ethylene Hybride (BEH) C18 column (50mm × 2.1 mm, 1.7µm).[14]

  • Mobile Phase: Water: Acetonitrile (60:40 v/v).[14]

  • Flow Rate: 0.5 mL/min.[14]

  • Detection: UV at 223 nm.[14]

  • Column Temperature: 30°C.[14]

  • Retention Time: Approximately 0.77 min.[14]

  • Forced Degradation: The method should be validated for its stability-indicating properties by subjecting the drug to acidic, basic, oxidative, thermal, and photolytic stress conditions.[14][15]

Visualizations

Signaling Pathway: Mechanism of Action of Dapagliflozin

Dapagliflozin_Mechanism_of_Action sglt2 SGLT2 Transporter glucose_blood Glucose in Bloodstream sglt2->glucose_blood Reabsorption na_blood Na+ in Bloodstream sglt2->na_blood Reabsorption urinary_glucose_excretion Increased Urinary Glucose Excretion glucose_lumen Glucose in Tubular Lumen glucose_lumen->sglt2 Reabsorption na_lumen Na+ in Tubular Lumen na_lumen->sglt2 Co-transport dapagliflozin Dapagliflozin dapagliflozin->sglt2 Inhibition blood_glucose_reduction Reduced Blood Glucose Levels urinary_glucose_excretion->blood_glucose_reduction Leads to

Caption: Mechanism of action of Dapagliflozin via SGLT2 inhibition.

Experimental Workflow: Formulation and Characterization

Dapagliflozin_Formulation_Workflow start Dapagliflozin Propanediol Anhydrous API formulation_strategy Select Formulation Strategy start->formulation_strategy asd Amorphous Solid Dispersion formulation_strategy->asd ASD cocrystal Co-crystallization formulation_strategy->cocrystal Co-crystal nlc Nanostructured Lipid Carrier formulation_strategy->nlc NLC process Formulation Process asd->process cocrystal->process nlc->process characterization Physicochemical Characterization process->characterization pxrd PXRD characterization->pxrd dsc DSC/TGA characterization->dsc dissolution Dissolution Testing characterization->dissolution stability Stability Studies characterization->stability end Optimized Formulation pxrd->end dsc->end dissolution->end stability->end

Caption: Workflow for dapagliflozin formulation and characterization.

References

Application Notes: In Vivo Experimental Design Using Dapagliflozin Propanediol Anhydrous

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use. [1]

Introduction

Dapagliflozin is a potent, selective, and reversible inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[2] SGLT2 is the primary transporter responsible for the reabsorption of glucose from the glomerular filtrate back into circulation, accounting for approximately 90% of renal glucose reabsorption.[3][4][5] By inhibiting SGLT2, dapagliflozin reduces the reabsorption of filtered glucose and lowers the renal threshold for glucose, thereby increasing urinary glucose excretion and lowering blood glucose levels.[2][3] This mechanism of action is independent of insulin secretion or action.[2]

Dapagliflozin propanediol anhydrous is a specific solid form of dapagliflozin.[1] While many commercially available formulations and preclinical studies have used the dapagliflozin propanediol monohydrate form, the anhydrous form is also a subject of study, particularly due to the potential instability of its hydrated counterpart.[1][4] These protocols are designed to guide researchers in the in vivo application of this compound for studying its effects on glycemic control and related metabolic parameters.

Mechanism of Action

Dapagliflozin's primary effect is exerted in the proximal convoluted tubules of the kidney.[3] It competitively binds to and inhibits SGLT2, preventing the reabsorption of glucose and sodium from the tubular fluid.[6] This leads to a net loss of glucose in the urine (glucosuria), which in turn lowers plasma glucose concentrations in hyperglycemic states.[3] Studies have also suggested that dapagliflozin may have secondary effects, such as activating AMP-activated protein kinase (AMPK) and influencing the PI3K-Akt signaling pathway.[7] Furthermore, in some rodent models, dapagliflozin has been shown to decrease hepatic glucagon signaling.[8]

Dapagliflozin_Mechanism_of_Action filtrate Glomerular Filtrate (Glucose) sglt2 SGLT2 Transporter filtrate->sglt2 Glucose urine Increased Urinary Glucose Excretion filtrate->urine tubule_cell Tubule Epithelial Cell blood Bloodstream tubule_cell->blood Glucose Reabsorption sglt2->tubule_cell dapa Dapagliflozin dapa->sglt2

Caption: Mechanism of SGLT2 inhibition by dapagliflozin in the renal proximal tubule.
Recommended In Vivo Models

A variety of rodent models have been successfully used to study the in vivo effects of dapagliflozin. The choice of model depends on the specific research question.

  • Normal, Healthy Rodents: Useful for assessing acute pharmacodynamic effects, such as the induction of renal glucose excretion and impact on glucose tolerance in a non-diabetic state.[9][10]

  • Type 2 Diabetes Models:

    • Zucker Diabetic Fatty (ZDF) Rats: A well-established genetic model of obesity, insulin resistance, and type 2 diabetes.[9][10]

    • db/db Mice: A genetic model with a mutation in the leptin receptor, leading to hyperphagia, obesity, and severe type 2 diabetes.[8]

  • Type 1 Diabetes Models:

    • Streptozotocin (STZ)-Induced Diabetic Rats: A chemically induced model where STZ destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[1][11]

Data Presentation
PropertyValueReference
CAS Number 1971128-01-4[1]
Molecular Formula C₂₁H₂₅ClO₆ (Dapagliflozin)[2]
Molecular Weight 485 g/mol [1]
Form Anhydrous propanediol complex[1]
Animal ModelDose RangeAdministration RouteStudy DurationReference
Normal & Diabetic Rats0.1 - 1.0 mg/kgOral (single dose)Acute[9],[10]
Zucker Diabetic Fatty (ZDF) Rats0.1 - 1.0 mg/kgOral (once daily)2 weeks[9],[10]
STZ-Induced Diabetic Rats1 mg/kg/dayOral Gavage8 weeks[11]
db/db Mice~50 mg/1000 g dietMixed in Diet1 week[8]
Mice (Glucose Tolerance Test)10 mg/kgOral GavageAcute[12]
SpeciesTmax (Time to Peak Plasma Concentration)Absolute Oral BioavailabilityReference
Mouse, Rat, Dog0.5 - 1.9 hours~78% (in humans)

Experimental Protocols

Protocol 1: General Workflow for In Vivo Efficacy Study

This workflow outlines the key stages for assessing the chronic efficacy of this compound on glycemic control in a diabetic rodent model.

Experimental_Workflow start Start model 1. Animal Model Selection (e.g., ZDF rats, db/db mice) start->model acclimate 2. Acclimatization (1-2 weeks) model->acclimate group 3. Baseline Measurements & Grouping (Body weight, blood glucose) - Vehicle Control - Dapagliflozin Group(s) acclimate->group treat 4. Treatment Period (e.g., 2-8 weeks) Daily Oral Gavage group->treat monitor 5. In-Life Monitoring - Body Weight (Weekly) - Blood Glucose (Weekly) - Urine Collection (Periodic) treat->monitor endpoint 6. Endpoint Analysis - Terminal blood collection (HbA1c) - Organ/Tissue harvesting monitor->endpoint analyze 7. Data Analysis & Reporting endpoint->analyze end_node End analyze->end_node

Caption: General experimental workflow for an in vivo efficacy study.
Protocol 2: Evaluation of Glycemic Control in a Diabetic Rodent Model

Objective: To assess the effect of chronic oral administration of this compound on fasting and fed blood glucose levels in a diabetic rodent model.

Materials:

  • This compound

  • Vehicle solution (e.g., 90% Polyethylene glycol 400 (PEG-400) in 10% water[13])

  • Diabetic animals (e.g., ZDF rats or db/db mice)

  • Standard rodent diet and water

  • Oral gavage needles (appropriate size for species, e.g., 20-22G for adult mice)[14]

  • Syringes

  • Glucometer and test strips

  • Metabolic cages for urine collection (optional)

Methodology:

  • Animal Acclimatization: House animals in a controlled environment (temperature, light/dark cycle) for at least one week prior to the experiment. Provide ad libitum access to food and water.

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the mean body weight of the animals and the target dose (e.g., 1.0 mg/kg).

    • Prepare the vehicle solution (e.g., 90% PEG-400 in 10% water).[13]

    • Dissolve the compound in the vehicle. Sonication may be used to aid dissolution. Prepare fresh daily or establish stability for batch preparation.

  • Grouping and Baseline Measurement:

    • Measure baseline body weight and fasting blood glucose (after a 4-6 hour fast) for all animals.

    • Randomly assign animals into at least two groups: Vehicle Control and Dapagliflozin Treatment.

  • Administration:

    • Administer the prepared dapagliflozin solution or vehicle via oral gavage once daily, at the same time each day.[10][11] The volume should not exceed 10 ml/kg for mice.[14]

    • The treatment duration can range from 2 to 8 weeks or longer, depending on the study objectives.[9][11]

  • Monitoring:

    • Body Weight: Record body weight at least once a week.

    • Blood Glucose: Measure blood glucose levels at regular intervals (e.g., weekly). Both fasting and non-fasted (fed) glucose levels can be monitored.[9] Blood can be obtained via a small tail snip.[15]

    • Urine Glucose (Optional): House animals in metabolic cages for 24 hours at specified time points (e.g., baseline, mid-study, end of study) to collect urine. Analyze urine for glucose concentration to confirm the pharmacodynamic effect of the drug.[9]

    • Clinical Observations: Observe animals daily for any signs of adverse effects.

  • Terminal Procedures:

    • At the end of the treatment period, collect a terminal blood sample for analysis of endpoints like HbA1c.

    • Euthanize animals according to approved institutional guidelines and collect relevant tissues for further analysis if required.

Protocol 3: Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of this compound on glucose disposal following an oral glucose challenge.

OGTT_Workflow fast 1. Overnight Fast (12-16 hours) drug 2. Administer Dapagliflozin/Vehicle (Oral Gavage) fast->drug t0 3. Baseline Blood Sample (t = 0 min) drug->t0 glucose 4. Glucose Challenge (2-3 g/kg, Oral Gavage) t0->glucose sampling 5. Serial Blood Sampling (t = 15, 30, 60, 120 min) glucose->sampling analysis 6. Measure Blood Glucose & Calculate AUC sampling->analysis

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

Materials:

  • All materials from Protocol 2

  • Glucose solution (e.g., 40% w/v in water)

Methodology:

  • Animal Preparation: Fast animals overnight (12-16 hours) with free access to water.

  • Drug Administration: Administer a single oral dose of this compound or vehicle. Studies have administered dapagliflozin 3 hours prior to the glucose challenge.[12]

  • Baseline Blood Sample (t=0): After the drug absorption period, take a baseline blood sample from the tail vein to measure blood glucose (Time 0).

  • Glucose Challenge: Immediately after the baseline sample, administer a glucose solution (e.g., 2 g/kg or 3 g/kg) via oral gavage.[12][16]

  • Serial Blood Sampling: Collect subsequent blood samples at specific time points, typically 15, 30, 60, 90, and 120 minutes after the glucose administration.[12]

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min.

    • Compare the glucose AUC between the vehicle-treated and dapagliflozin-treated groups to determine the effect on glucose tolerance.

References

Application Notes and Protocols for Studying Dapagliflozin Propanediol Anhydrous Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the cellular effects of dapagliflozin propanediol anhydrous, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. The following sections outline experimental procedures, data presentation guidelines, and visualizations of key signaling pathways involved in its mechanism of action.

Preparation of this compound for In Vitro Studies

Proper preparation of this compound is critical for obtaining reliable and reproducible results in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile filtered pipette tips

  • Complete cell culture medium appropriate for the cell line of interest

Protocol for Preparing a 100 mM Stock Solution:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is approximately 484.98 g/mol .

  • Add the appropriate volume of sterile DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 ml of a 100 mM stock solution, dissolve 48.5 mg of this compound in 1 ml of DMSO.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming at 37°C may aid in dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for long-term storage. The stability of the stock solution under these conditions is generally good, but it is recommended to use freshly prepared solutions for optimal results.

Preparation of Working Solutions:

  • Thaw a single aliquot of the 100 mM dapagliflozin stock solution at room temperature.

  • Serially dilute the stock solution with complete cell culture medium to the desired final working concentrations. For example, to prepare a 100 µM working solution, add 1 µl of the 100 mM stock solution to 999 µl of cell culture medium.

  • It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v), as higher concentrations can be toxic to cells. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cultured cells.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent effects of dapagliflozin on cell proliferation and survival.

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., Caki-1, HK-2, MCF-7)

  • Complete cell culture medium

  • This compound working solutions

  • Cell viability reagent (e.g., XTT, WST-1, MTS, or CCK-8)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 0.2×10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • The following day, remove the medium and replace it with fresh medium containing various concentrations of dapagliflozin (e.g., 0, 20, 40, 60, 80, 100 µM).[1] Include a vehicle control (DMSO).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • For Cell Viability:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • For Cytotoxicity (LDH Assay):

    • Collect the cell culture supernatant from each well.

    • Perform the LDH assay according to the manufacturer's protocol.

    • Measure the absorbance at the specified wavelength.

  • Calculate cell viability or cytotoxicity as a percentage relative to the vehicle-treated control cells.

Apoptosis Assays

These assays are used to determine if dapagliflozin induces programmed cell death.

2.2.1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound working solutions

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with dapagliflozin as described for the viability assay.

  • After the treatment period, collect both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark.

  • Analyze the stained cells using a flow cytometer. The data will allow for the quantification of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

2.2.2. Nuclear Staining with Hoechst 33342 and PI

Materials:

  • Cells grown on coverslips or in imaging-grade plates

  • This compound working solutions

  • Hoechst 33342 stain

  • Propidium Iodide (PI) stain

  • Fluorescence microscope

Protocol:

  • Treat cells with dapagliflozin as described previously.

  • After treatment, wash the cells with PBS.

  • Incubate the cells with Hoechst 33342 and PI in culture medium according to the manufacturer's recommendations.

  • Wash the cells again with PBS.

  • Visualize the cells using a fluorescence microscope. Hoechst 33342 will stain the nuclei of all cells blue, while PI will stain the nuclei of dead cells red. Apoptotic cells will exhibit condensed or fragmented blue nuclei.

Western Blot Analysis of Signaling Proteins

This technique is used to measure the expression levels of key proteins involved in the signaling pathways affected by dapagliflozin.

Materials:

  • Cell line of interest

  • This compound working solutions

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, p-Akt, Akt, Bcl-2, Bax, Cleaved Caspase-3, cFLIP) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with dapagliflozin as described.

  • Lyse the cells with RIPA buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound on Cell Viability

Cell LineTreatment Duration (h)Dapagliflozin Concentration (µM)Cell Viability (%)
Caki-1 (Renal Carcinoma)2420Reduced (dose-dependent)
40Reduced (dose-dependent)
60Reduced (dose-dependent)
80Reduced (dose-dependent)
100Reduced (dose-dependent)[1]
HK-2 (Normal Kidney)2420-100No significant effect[1]
MCF-7 (Breast Cancer)48IC50: ~50-320 µMInhibited proliferation
ZR-75-1 (Breast Cancer)48IC50: ~50-320 µMInhibited proliferation
HCT116 (Colon Cancer)-0.5Reduced cell number

Table 2: IC50 Values of Dapagliflozin in Various Cancer Cell Lines

Cell LineIC50 Value (µM)Treatment Duration (h)
A-549 (Lung Cancer)167.7 - 435.748
Caco-2 (Colorectal Cancer)167.7 - 435.748
MCF-7 (Breast Cancer)167.7 - 435.748
Du-145 (Prostate Cancer)167.7 - 435.748
Panc-1 (Pancreatic Cancer)167.7 - 435.748
KB (Oral Cancer)~983 (400 µg/ml)24[2]
3T3 (Murine Fibroblast)68.248[3]
Hepa 1-6 (Murine Hepatoma)45.848[3]

Table 3: Quantitative Effects of Dapagliflozin on Apoptosis

Cell LineDapagliflozin Concentration (µM)Apoptosis MeasurementResult
Caki-1100Annexin V/PI positive cellsIncreased[1]
20-100Sub-G1 fractionIncreased (dose-dependent)[1]
100Cleaved PARP and Caspase-3Increased[1]
EAC (Breast Cancer)25Late apoptotic cells21%
50Late apoptotic cells33%
100Late apoptotic cells46%[4]
CaKi-12Cellular apoptosis rateIncreased by 1.89-fold[5][6]

Visualization of Signaling Pathways

Diagrams of key signaling pathways affected by this compound are provided below in DOT language for use with Graphviz.

Dapagliflozin_AMPK_mTOR_Pathway Dapagliflozin Dapagliflozin Propanediol Anhydrous AMPK AMPK (Energy Sensor) Dapagliflozin->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Promotes mTORC1->Autophagy Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Apoptosis Apoptosis Autophagy->Apoptosis Can induce

Caption: Dapagliflozin activates AMPK, leading to mTORC1 inhibition, which promotes autophagy and inhibits cell growth.

Dapagliflozin_PI3K_AKT_Pathway Dapagliflozin Dapagliflozin Propanediol Anhydrous PI3K PI3K Dapagliflozin->PI3K Inhibits AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Promotes Bax Bax (Pro-apoptotic) AKT->Bax Inhibits CellSurvival Cell Survival mTORC1->CellSurvival Promotes Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: Dapagliflozin can inhibit the PI3K/AKT pathway, reducing cell survival signals and promoting apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_treat Cell Treatment cluster_assays Downstream Assays Prep Prepare Dapagliflozin Stock Solution (DMSO) Dilute Dilute to Working Concentrations in Media Prep->Dilute Treat Treat Cells with Dapagliflozin Dilute->Treat Seed Seed Cells Seed->Treat Viability Cell Viability/ Cytotoxicity Assays Treat->Viability Apoptosis Apoptosis Assays (Flow Cytometry, Staining) Treat->Apoptosis Western Western Blot (Protein Expression) Treat->Western

Caption: General experimental workflow for studying the effects of dapagliflozin in cell culture.

References

Application Notes and Protocols for the Spectroscopic Analysis of Dapagliflozin Propanediol Anhydrous

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the spectroscopic analysis of dapagliflozin propanediol anhydrous, a critical process in drug development and quality control. The following protocols and data are designed to assist in the structural elucidation, quantification, and purity assessment of this active pharmaceutical ingredient (API).

Introduction

Dapagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[1][2][3] It is often formulated as a propanediol monohydrate solvate. However, the anhydrous form is also a subject of study due to the potential for phase transitions of the hydrated form under certain conditions.[4][5] Spectroscopic techniques are essential for characterizing the anhydrous form and distinguishing it from its hydrated counterpart.[4]

Spectroscopic Characterization Techniques

A multi-technique spectroscopic approach is crucial for the unambiguous characterization of this compound. These methods provide a detailed fingerprint of the molecule, confirming its identity and purity.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.[4] The key distinguishing feature for the anhydrous form would be the absence of a water signal, which might be observable in certain solvents for the monohydrate form.[4] The integration of signals corresponding to dapagliflozin and (S)-propane-1,2-diol allows for the determination of their stoichiometric ratio.[4]

Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data for Dapagliflozin Moiety

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic Protons6.8 - 7.4114 - 158
Glucopyranosyl Protons3.2 - 4.161 - 82
Ethoxy Protons1.3 (t), 3.9 (q)14, 63
Methylene Bridge Protons4.0 (s)38
Propanediol Protons1.0 (d), 3.2-3.8 (m)18, 66, 68

Note: Specific chemical shifts may vary depending on the solvent and instrument used. The data presented is a generalized representation based on typical values for similar structures.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is highly effective for identifying the solid-state form of a pharmaceutical compound by probing its molecular vibrations.[4]

FT-IR Spectroscopy: For this compound, the FT-IR spectrum will show characteristic absorption peaks corresponding to its functional groups.[4] A key indicator of the anhydrous form is the absence or significant alteration of the broad O-H stretching band associated with water molecules, which is prominent in the monohydrate form.[4]

Raman Spectroscopy: Raman spectroscopy provides complementary information and is particularly useful for analyzing crystalline structures.[4] Distinguishing the anhydrous from the monohydrate form would involve monitoring shifts in the lattice vibrations and changes in the spectral regions corresponding to the propanediol and water molecules.[4]

Table 2: Characteristic FT-IR Absorption Peaks for Dapagliflozin

Functional Group Characteristic Absorption Peak (cm⁻¹)
O-H (Alcohol)3388
C-H (Aromatic)3000-3100
C-H (Aliphatic)2850-3000
C=C (Aromatic)1612, 1588
C-O (Ether)1247, 1045
C-Cl821

Note: This data is for a general dapagliflozin compound, and specific peak positions may vary for the anhydrous propanediol form.[4][6]

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for confirming the molecular weight of dapagliflozin and for identifying and structurally elucidating impurities and degradation products.[4] For this compound, the expected molecular weight would correspond to the sum of dapagliflozin and propanediol.

Table 3: Mass Spectrometry Data for Dapagliflozin

Parameter Value
Molecular FormulaC₂₁H₂₅ClO₆
Molecular Weight408.87 g/mol
Monoisotopic Mass408.1340 g/mol

Note: The mass spectrum of the dapagliflozin propanediol complex may show peaks corresponding to the individual components or the complex, depending on the ionization technique used.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used for the quantification of dapagliflozin.[7] The UV spectrum of dapagliflozin exhibits a characteristic maximum absorbance wavelength (λmax) that can be used to determine its concentration by comparison to a standard calibration curve.[4]

Table 4: UV-Vis Spectroscopic Data for Dapagliflozin Quantification

Parameter Value
λmax223.5 nm, 224 nm, 272 nm, 284 nm[1][8][9][10][11][12]
Linearity Range2.61–31.23 µg/mL, 10-60 µg/mL[1][8][12]
SolventMethanol, Water, 0.1 N HCl[1][2][8]

Experimental Protocols

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher.

    • Nuclei: ¹H and ¹³C.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of dapagliflozin to propanediol protons.

    • Assign the peaks in both spectra to the corresponding atoms in the molecule.

    • Carefully examine the spectrum for the absence of a water peak.

Protocol for FT-IR Spectroscopic Analysis
  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

  • Instrument Setup:

    • Spectrometer: FT-IR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or KBr pellet.

    • Record the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in dapagliflozin propanediol.

    • Compare the spectrum to that of the monohydrate form, specifically looking for the absence of the broad O-H stretching band from water.

Protocol for UV-Vis Spectroscopic Quantification
  • Preparation of Standard Solutions: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

  • Instrument Setup:

    • Spectrophotometer: UV-Vis spectrophotometer.

    • Wavelength Scan: Scan the spectrum of a standard solution to determine the λmax.

    • Measurement Wavelength: Set the instrument to the determined λmax.

  • Calibration Curve:

    • Measure the absorbance of each calibration standard at the λmax.

    • Plot a graph of absorbance versus concentration and determine the linearity and regression equation.

  • Sample Analysis:

    • Prepare a solution of the unknown sample in the same solvent.

    • Measure the absorbance of the sample solution at the λmax.

    • Calculate the concentration of dapagliflozin in the sample using the regression equation from the calibration curve.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Dapagliflozin Propanediol Anhydrous NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR_Raman Vibrational Spectroscopy (FT-IR, Raman) Sample->FTIR_Raman MS Mass Spectrometry (LC-MS) Sample->MS UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Structure Structural Elucidation & Confirmation NMR->Structure Purity Purity Assessment & Impurity Profiling NMR->Purity Form Solid-Form Identification (Anhydrous vs. Hydrate) FTIR_Raman->Form MS->Structure MS->Purity Quantification Quantification UV_Vis->Quantification logical_relationship cluster_techniques Complementary Spectroscopic Techniques cluster_information Derived Information Dapagliflozin_Anhydrous This compound (API Characterization) NMR NMR (Structural Backbone) Dapagliflozin_Anhydrous->NMR Provides IR_Raman FT-IR/Raman (Functional Groups & Solid State) Dapagliflozin_Anhydrous->IR_Raman Provides MS Mass Spec (Molecular Weight & Fragmentation) Dapagliflozin_Anhydrous->MS Provides UV UV-Vis (Chromophore for Quantification) Dapagliflozin_Anhydrous->UV Provides Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Identity Identity Confirmation IR_Raman->Identity Purity Purity & Impurity Profile MS->Purity Quantity Assay/Quantification UV->Quantity

References

Troubleshooting & Optimization

Dapagliflozin Propanediol Anhydrous in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, navigating the complexities of active pharmaceutical ingredient (API) stability is paramount. This technical support center provides a comprehensive guide to understanding and mitigating stability issues associated with dapagliflozin propanediol anhydrous in solution.

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific problems that may arise during the preparation and handling of this compound solutions.

Issue Potential Cause Recommended Action
Difficulty in achieving a clear solution 1. Low solubility in the chosen solvent at the desired concentration.2. Use of a non-polar solvent.1. Gently warm the solution or use sonication to aid dissolution.2. Consider using a co-solvent system (e.g., water:acetonitrile 70:30 v/v)[1].3. Dapagliflozin is soluble in methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).
Precipitation observed in a previously clear solution 1. Temperature fluctuations affecting solubility.2. Solvent evaporation leading to increased concentration.3. pH shift in the solution.1. Store solutions at a constant, controlled room temperature.2. Ensure containers are tightly sealed to prevent solvent loss.3. Buffer the solution if the experimental conditions allow.
Rapid degradation of the compound upon dissolution 1. Use of acidic or alkaline solvents/buffers.2. Presence of oxidizing agents in the solvent or reagents.1. Prepare solutions in neutral, high-purity solvents. If a specific pH is required, use the mildest possible conditions and analyze the solution promptly.2. Use fresh, high-purity solvents and de-gas them if necessary.
Inconsistent results in analytical assays 1. Degradation of stock solutions over time.2. Adsorption of the compound onto container surfaces.1. Prepare fresh stock solutions for each experiment or validate the stability of stored stock solutions (e.g., store at 4°C and use within a defined period).2. Use silanized glassware or low-adsorption plasticware for preparing and storing solutions.
Appearance of unexpected peaks in chromatograms 1. Degradation of dapagliflozin.2. Impurities in the solvent or from the container.1. Confirm the identity of the degradation products using a stability-indicating method and mass spectrometry[1][2].2. Run a blank solvent injection to check for solvent-related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for dapagliflozin in solution?

A1: The primary degradation pathway for dapagliflozin in solution under hydrolytic (both acidic and basic) conditions is the cleavage of the O-glycosidic bond. This results in the formation of an aglycone and a glucose moiety. Degradation can also occur under oxidative stress.

Q2: How does pH affect the stability of dapagliflozin in solution?

A2: Dapagliflozin is susceptible to degradation in both acidic and alkaline conditions. Forced degradation studies show significant decomposition in the presence of acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH)[3]. The rate of degradation is generally higher in basic conditions compared to acidic conditions[3]. For optimal stability, solutions should be prepared in a neutral pH environment.

Q3: Is this compound stable to light and heat in solution?

A3: Dapagliflozin generally shows greater stability under photolytic and thermal stress compared to hydrolytic and oxidative stress[4]. However, prolonged exposure to high temperatures (e.g., 60°C) can lead to some degradation[3][5]. It is always recommended to protect solutions from light and store them at controlled room temperature unless otherwise specified for the experiment.

Q4: What are suitable solvents for preparing this compound solutions?

A4: Dapagliflozin is soluble in methanol, ethanol, DMSO, and DMF. For analytical purposes, a mixture of water and acetonitrile (e.g., 70:30 v/v) is often used as a diluent[1]. The choice of solvent should be guided by the specific requirements of your experiment and the need to minimize degradation.

Q5: How should I store stock solutions of this compound?

A5: For short-term storage, stock solutions should be kept in tightly sealed containers, protected from light, and refrigerated at 2-8°C. For long-term storage, it is advisable to prepare fresh solutions. The stability of stock solutions under specific storage conditions should be experimentally verified if they are to be used over an extended period.

Quantitative Data on Dapagliflozin Stability

The following tables summarize the results from forced degradation studies on dapagliflozin, providing an indication of its stability under various stress conditions.

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent/ParametersDurationTemperature% DegradationReference
Acidic Hydrolysis0.1 N HCl75 hoursRoom Temp8.4%[3]
Basic Hydrolysis0.1 N NaOH24 hoursRoom Temp12.31%[3]
Oxidative3% H₂O₂6 hoursRoom Temp10.91%[3]
ThermalSolid State1 hour60°C5.94%[3]
PhotolyticSolid State1 ICH cycle-5.25%[3]
Acidic Hydrolysis1N HCl8 hours60°CSignificant[1]
Basic Hydrolysis1N NaOH8 hours60°CSignificant[1]
Oxidative30% H₂O₂8 hours60°CSignificant[1]

Note: The term "significant" is used where the exact percentage of degradation was not specified in the source, but the study indicated substantial decomposition.

Experimental Protocols

Protocol 1: Forced Degradation Study in Solution

This protocol outlines a typical procedure for conducting a forced degradation study on dapagliflozin in solution.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a water:acetonitrile mixture) to obtain a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: Mix a portion of the stock solution with an equal volume of 1 N HCl. Heat the solution at 60°C for 8 hours. After cooling, neutralize the solution with 1 N NaOH and dilute to a final concentration with the mobile phase for analysis[1].

  • Alkaline Degradation: Mix a portion of the stock solution with an equal volume of 1 N NaOH. Heat the solution at 60°C for 8 hours. After cooling, neutralize the solution with 1 N HCl and dilute to a final concentration with the mobile phase[1].

  • Oxidative Degradation: Mix a portion of the stock solution with an equal volume of 30% H₂O₂. Keep the solution at 60°C for 8 hours. Dilute to a final concentration with the mobile phase[1].

  • Thermal Degradation: Dilute the stock solution with a neutral solvent (e.g., water:acetonitrile) and heat at 60°C for a specified period.

  • Photolytic Degradation: Expose a diluted solution to UV light (e.g., 254 nm) for a specified duration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating RP-HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

This is an example of an RP-HPLC method suitable for analyzing dapagliflozin and its degradation products.

  • Column: BDS Hypersil C18 (250 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Gradient elution with Mobile Phase A (Water) and Mobile Phase B (Acetonitrile)[1].

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 35°C[1]

  • Detection Wavelength: 224 nm[1]

  • Injection Volume: 10 µL

  • Diluent: Water:Acetonitrile (70:30 v/v)[1]

Visualizations

G cluster_degradation Dapagliflozin Degradation Pathway Dapagliflozin Dapagliflozin (C-glycoside) Aglycone Aglycone Moiety Dapagliflozin->Aglycone  Acidic/Basic  Hydrolysis Glucose Glucose Moiety Dapagliflozin->Glucose  O-glycosidic  bond cleavage

Caption: Dapagliflozin degradation via hydrolysis.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of Dapagliflozin stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress neutralize Neutralize/Dilute Stressed Samples stress->neutralize hplc Analyze by Stability-Indicating RP-HPLC Method neutralize->hplc data Identify & Quantify Degradation Products hplc->data

Caption: Workflow for forced degradation studies.

G cluster_troubleshooting Troubleshooting Inconsistent Results start Inconsistent Analytical Results? q1 Is the stock solution fresh? start->q1 a1_no Prepare fresh stock solution. Re-validate storage conditions. q1->a1_no No a1_yes Check solvent purity. q1->a1_yes Yes q2 Is the solvent blank clean? a1_yes->q2 a2_no Use high-purity, fresh solvent. Run blank injections. q2->a2_no No a2_yes Investigate for pH shifts or temperature fluctuations. q2->a2_yes Yes

Caption: Decision tree for troubleshooting assays.

References

Overcoming poor solubility of dapagliflozin propanediol anhydrous for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, navigating the experimental use of dapagliflozin propanediol anhydrous can present challenges, primarily due to its poor solubility. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to facilitate smoother, more effective research.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of this compound in a laboratory setting.

Question: My this compound is not dissolving in my chosen solvent. What should I do?

Answer: Poor solubility is a known characteristic of dapagliflozin. Here’s a systematic approach to troubleshoot this issue:

  • Verify the Solvent: Ensure you are using an appropriate solvent. While dapagliflozin has low aqueous solubility, it is more soluble in organic solvents. Refer to the solubility data table below for guidance.

  • Increase Temperature: Gently warming the solution can aid dissolution. However, be cautious as dapagliflozin propanediol monohydrate is known to be thermally unstable and can convert to an amorphous form at elevated temperatures.

  • Sonication: Using an ultrasonic bath can help break down particles and enhance dissolution.

  • Co-solvents: Employing a co-solvent system can significantly improve solubility. For aqueous solutions, starting with a stock solution in an organic solvent like DMSO or ethanol and then diluting it into your aqueous buffer is a common practice.

  • pH Adjustment: While dapagliflozin is a non-ionizable molecule with a high pKa (around 12.6), its solubility is largely unaffected by pH changes within the typical physiological range.[1]

Question: How can I prepare a stock solution of this compound for in vitro cell culture experiments?

Answer: For cell-based assays, it is crucial to first prepare a concentrated stock solution in a cell-culture compatible organic solvent and then dilute it to the final working concentration in your culture medium.

  • Recommended Solvents for Stock Solutions: Dimethyl sulfoxide (DMSO) or ethanol are commonly used.

  • Procedure:

    • Accurately weigh the desired amount of this compound.

    • Dissolve it in a small volume of high-purity DMSO or ethanol to create a high-concentration stock (e.g., 10 mM, 50 mM, or 100 mM).

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication.

    • For your experiment, dilute the stock solution into your cell culture medium to achieve the desired final concentration. Important: The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

Question: I am observing precipitation of dapagliflozin in my aqueous buffer during my experiment. How can I prevent this?

Answer: Precipitation occurs when the concentration of dapagliflozin exceeds its solubility limit in the aqueous medium. To prevent this:

  • Lower the Final Concentration: If your experimental design allows, reducing the final concentration of dapagliflozin may be the simplest solution.

  • Use a Co-solvent: As mentioned earlier, preparing the final solution from a concentrated organic stock can help maintain solubility.

  • Formulation Strategies: For in vivo studies or more complex in vitro models, consider solubility enhancement techniques such as the use of cyclodextrins, or formulating the compound into nanostructured lipid carriers (NLCs) or cocrystals. Detailed protocols for some of these methods are provided below.

Quantitative Data Summary

The following tables summarize the available solubility data for different forms of dapagliflozin. Note that "dapagliflozin propanediol" in some sources may not explicitly differentiate between the anhydrous and monohydrate forms.

Table 1: Solubility of Dapagliflozin Forms in Organic Solvents

SolventDapagliflozin FormSolubilityReference
DMSODapagliflozin Propanediol Monohydrate100 mg/mL (198.81 mM)--INVALID-LINK--
EthanolDapagliflozin Propanediol Monohydrate100 mg/mL (198.81 mM)--INVALID-LINK--
DMSODapagliflozin (base)82 mg/mL (200.55 mM)--INVALID-LINK--
EthanolDapagliflozin (base)17 mg/mL (41.57 mM)--INVALID-LINK--
ChloroformDapagliflozin Propanediol MonohydrateSlightly Soluble--INVALID-LINK--
MethanolDapagliflozin Propanediol MonohydrateSlightly Soluble--INVALID-LINK--

Table 2: Aqueous Solubility of Dapagliflozin Forms

MediumDapagliflozin FormSolubility (mg/mL)Reference
WaterDapagliflozin Propanediol Monohydrate~1.70[1]
pH 1.2Dapagliflozin Propanediol Monohydrate~1.68[1]
pH 4.0Dapagliflozin Propanediol Monohydrate~1.74[1]
pH 6.8Dapagliflozin Propanediol Monohydrate~1.60[1]
WaterDapagliflozin (Amorphous)0.86[1]
pH 1.2Dapagliflozin (Amorphous)0.90[1]
pH 4.0Dapagliflozin (Amorphous)0.94[1]
pH 6.8Dapagliflozin (Amorphous)0.81[1]

Experimental Protocols for Solubility Enhancement

For experiments requiring higher aqueous concentrations or improved stability, the following formulation strategies can be employed.

Protocol 1: Preparation of Dapagliflozin Nanostructured Lipid Carriers (NLCs)

This protocol is adapted from the hot homogenization method followed by ultrasonication.

Materials:

  • This compound

  • Solid lipid (e.g., Compritol 888 ATO, Precirol ATO5)

  • Liquid lipid (e.g., Oleic acid)

  • Surfactant (e.g., Tween 80)

  • C-surfactant (e.g., Soya lecithin)

  • Phosphate buffer (pH 7.4)

Procedure:

  • Lipid Phase Preparation:

    • Accurately weigh the solid lipid, liquid lipid, and dapagliflozin.

    • Heat the mixture to 5-10°C above the melting point of the solid lipid until a clear, uniform lipid melt is obtained.

  • Aqueous Phase Preparation:

    • Dissolve the surfactant and co-surfactant in the phosphate buffer.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous high-speed homogenization (e.g., 10,000 rpm for 10-15 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size and form the NLCs.

  • Cooling and Solidification:

    • Allow the nanoemulsion to cool down to room temperature while stirring to solidify the lipid matrix and form the NLC dispersion.

Protocol 2: Preparation of Dapagliflozin Cocrystals

This protocol describes a general method for preparing dapagliflozin cocrystals, for example, with citric acid.

Materials:

  • This compound

  • Coformer (e.g., Citric acid)

  • Solvent (e.g., Ethanol, Acetone)

Procedure:

  • Stoichiometric Mixture:

    • Prepare a 1:1 molar ratio of dapagliflozin and the chosen coformer.

  • Solvent Evaporation Method:

    • Dissolve the stoichiometric mixture in a suitable solvent with gentle heating and stirring until a clear solution is obtained.

    • Allow the solvent to evaporate slowly at room temperature.

    • The resulting solid can be collected and characterized.

  • Slurry Conversion Method:

    • Add the stoichiometric mixture to a small amount of a solvent in which both components have limited solubility.

    • Stir the slurry at room temperature for an extended period (e.g., 24-72 hours).

    • Isolate the solid by filtration and dry under vacuum.

  • Characterization:

    • Confirm the formation of cocrystals using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR).

Signaling Pathways and Experimental Workflows

Understanding the biological context of dapagliflozin's action is crucial for experimental design.

Dapagliflozin's Primary Mechanism of Action: SGLT2 Inhibition

Dapagliflozin is a selective inhibitor of the Sodium-Glucose Co-transporter 2 (SGLT2) in the proximal tubules of the kidneys. This inhibition reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a lowering of blood glucose levels.

SGLT2_Inhibition cluster_renal_tubule Renal Proximal Tubule Cell cluster_lumen Tubular Lumen cluster_blood Bloodstream SGLT2 SGLT2 Na_K_pump Na+/K+ ATPase GLUT2 GLUT2 SGLT2->GLUT2 Intracellular Transport Na_blood Na+ Na_K_pump->Na_blood Na+ Efflux Glucose_blood Glucose GLUT2->Glucose_blood Transport to Blood Glucose_Na_lumen Glucose + Na+ Glucose_Na_lumen->SGLT2 Reabsorption Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibition

Caption: Dapagliflozin inhibits SGLT2, preventing glucose reabsorption in the kidney.

Experimental Workflow: In Vitro Cell-Based Assay

A common workflow involves treating cells in culture with dapagliflozin to investigate its cellular effects. Solubility is a critical factor at the stock solution preparation and final dilution steps.

experimental_workflow start Start weigh Weigh Dapagliflozin Propanediol Anhydrous start->weigh dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve stock Prepare Concentrated Stock Solution dissolve->stock troubleshoot1 Troubleshooting: Poor Solubility dissolve->troubleshoot1 Issue? dilute Dilute Stock in Cell Culture Medium stock->dilute treat Treat Cells with Dapagliflozin Solution dilute->treat troubleshoot2 Troubleshooting: Precipitation dilute->troubleshoot2 Issue? incubate Incubate for Desired Time treat->incubate analyze Analyze Cellular Effects incubate->analyze end End analyze->end

Caption: A typical workflow for in vitro experiments with dapagliflozin.

Dapagliflozin's Influence on HIF-1α and SIRT1 Signaling

Recent research has shown that dapagliflozin can also modulate other cellular pathways, such as those involving Hypoxia-Inducible Factor-1α (HIF-1α) and Sirtuin 1 (SIRT1). These effects may contribute to its broader cardiovascular and renal protective benefits.

signaling_pathway Dapagliflozin Dapagliflozin SGLT2 SGLT2 Dapagliflozin->SGLT2 Inhibits SIRT1 SIRT1 Dapagliflozin->SIRT1 Activates SGLT2->SIRT1 Regulates HIF1a HIF-1α SIRT1->HIF1a Deacetylates & Inhibits Cellular_Effects Cardioprotective & Renoprotective Effects SIRT1->Cellular_Effects Promotes HIF1a->Cellular_Effects Modulates

Caption: Dapagliflozin's potential effects on the SIRT1 and HIF-1α signaling pathways.[2][3][4][5][6][7][8][9]

References

Technical Support Center: Optimizing Dapagliflozin Propanediol Anhydrous Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing dapagliflozin propanediol anhydrous in in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for dapagliflozin?

A1: Dapagliflozin is a highly selective and reversible inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is primarily located in the proximal tubules of the kidneys. By inhibiting SGLT2, dapagliflozin blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion (glucosuria). This process helps to lower blood glucose levels in a manner independent of insulin secretion or action.[1]

Q2: What is the difference between this compound and dapagliflozin propanediol monohydrate?

A2: The key difference lies in the presence of a water molecule. The monohydrate form contains one molecule of water per molecule of the dapagliflozin propanediol solvate. The anhydrous form lacks this water molecule. While both forms are used in research, the monohydrate can be sensitive to heat and humidity, which may affect its stability and handling.[2] The anhydrous form is often studied for its own stability characteristics. From a pharmacokinetic perspective, different salt forms and solvates, when appropriately formulated, are often designed to deliver the active dapagliflozin molecule with similar bioavailability.

Q3: What is a suitable vehicle for oral administration of this compound in animal studies?

A3: A common and effective vehicle for the oral administration of dapagliflozin in preclinical studies is an aqueous suspension of carboxymethylcellulose sodium (CMC-Na). A concentration of 0.5% to 1% w/v in purified water is typically used. For instance, a homogeneous suspension can be prepared by mixing the compound in a CMC-Na solution.[3] It is crucial to ensure the suspension is uniform before each administration.

Q4: What are the reported oral bioavailability values for dapagliflozin in common animal models?

A4: Dapagliflozin generally exhibits good oral bioavailability in several preclinical species. In rats and dogs, the oral bioavailability is high, reported to be in the range of 78-84%. However, in Cynomolgus monkeys, the oral bioavailability is lower, at approximately 25%.[4]

Troubleshooting Guide

Issue 1: Compound Precipitation in Dosing Vehicle

  • Question: My this compound is precipitating out of the vehicle after preparation. What can I do?

  • Answer:

    • Ensure Proper Vehicle Preparation: Confirm that the carboxymethylcellulose sodium (CMC-Na) is fully dissolved in the water before adding the dapagliflozin.

    • Sonication: After adding the dapagliflozin to the vehicle, use a sonicator to create a more uniform and stable suspension.

    • Constant Agitation: Dapagliflozin is typically administered as a suspension. It is essential to keep the suspension under constant agitation, for example, using a magnetic stirrer, up until the point of administration to ensure a homogenous dose is drawn.

    • Fresh Preparation: Prepare the dosing suspension fresh daily to minimize the chances of precipitation or degradation over time.

Issue 2: High Variability in Blood Glucose Readings

  • Question: I am observing high variability in blood glucose levels between animals in the same treatment group. What could be the cause?

  • Answer:

    • Inconsistent Dosing: Ensure accurate and consistent oral gavage technique. Inconsistent administration can lead to variability in the amount of drug delivered.

    • Non-Homogenous Suspension: As mentioned above, if the dapagliflozin suspension is not homogenous, different animals will receive different doses. Keep the suspension continuously stirred during the dosing period.

    • Fasting State: Standardize the fasting period for all animals before blood glucose measurement, as food intake can significantly impact glucose levels.

    • Time of Day: Conduct experiments at the same time each day to minimize the effects of circadian rhythms on glucose metabolism.

Issue 3: Unexpected Animal Health Issues

  • Question: Some of my animals are showing signs of dehydration or weight loss after dapagliflozin administration. Is this expected and how should I manage it?

  • Answer:

    • Mechanism-Related Effects: Dapagliflozin's mechanism of action, inducing glucosuria, also causes osmotic diuresis, which can lead to dehydration and associated weight loss. This is a known class effect of SGLT2 inhibitors.[5]

    • Hydration: Ensure animals have free access to water at all times. In some cases, providing a supplementary source of hydration, such as a hydrogel or a second water bottle, may be beneficial.

    • Dosage Reduction: If signs of dehydration are severe, consider reducing the dosage of dapagliflozin.

    • Monitoring: Closely monitor the animals' body weight, water intake, and general condition.

Issue 4: Genitourinary Infections

  • Question: I have noticed an increase in genitourinary infections in my dapagliflozin-treated animals. Why is this happening and what can be done?

  • Answer:

    • Underlying Cause: The increased glucose concentration in the urine (glucosuria) creates a favorable environment for bacterial growth, which can lead to a higher incidence of urinary tract and genital infections. This is a known side effect of SGLT2 inhibitors.[1]

    • Husbandry: Maintain high standards of animal husbandry and cage cleanliness to minimize the risk of infection.

    • Veterinary Consultation: If infections are observed, consult with a veterinarian for appropriate treatment.

    • Experimental Endpoint: In some study designs, this may be an expected outcome and should be recorded as a relevant finding.

Data Presentation

Table 1: Recommended Oral Dosages of Dapagliflozin in Various Animal Models for In Vivo Studies

Animal ModelDosage Range (mg/kg/day)Administration RouteReference
Mice1 - 10Oral Gavage[6]
Rats0.1 - 200Oral[3][4]
Dogs0.1 - 10Oral[4]
Cynomolgus Monkeys0.1 - 10Oral[4]

Table 2: Pharmacokinetic Parameters of Dapagliflozin in Different Species

SpeciesDosage (mg/kg)Tmax (h)Oral Bioavailability (%)Reference
MiceNot specified~0.5 - 1.9Not specified[4]
Rats1~0.5 - 1.984[4]
DogsNot specified~0.5 - 1.978[4]
Cynomolgus MonkeysNot specified~0.5 - 1.925[4]
Humans10 mg (total dose)~1-278[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Rodents

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in sterile, purified water.

    • Slowly add the CMC-Na powder to the water while stirring continuously with a magnetic stirrer until fully dissolved. This may take several hours.

  • Dapagliflozin Suspension Preparation:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Weigh the calculated amount of this compound powder.

    • In a suitable container, add a small amount of the 0.5% CMC-Na vehicle to the dapagliflozin powder to create a paste.

    • Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a uniform suspension.

    • For improved homogeneity, sonicate the suspension for 5-10 minutes.

  • Administration:

    • Before each administration, ensure the suspension is thoroughly mixed by vortexing or stirring.

    • Administer the dapagliflozin suspension to the animals via oral gavage using an appropriately sized gavage needle.

    • The typical administration volume for mice is 5-10 mL/kg and for rats is 5 mL/kg.

Visualizations

Dapagliflozin_Mechanism_of_Action cluster_blood Bloodstream cluster_tubule Proximal Tubule Lumen (Kidney) cluster_cell Proximal Tubule Cell Glucose_Blood Glucose Sodium_Blood Sodium Glucose_Lumen Glucose SGLT2 SGLT2 Transporter Glucose_Lumen->SGLT2 Reabsorption Urine Urinary Excretion Glucose_Lumen->Urine Increased Excretion Sodium_Lumen Sodium Sodium_Lumen->SGLT2 SGLT2->Glucose_Blood SGLT2->Sodium_Blood Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibits

Caption: Mechanism of action of Dapagliflozin in the renal proximal tubule.

Dapagliflozin_Dosage_Optimization_Workflow start Start: Define Study Objectives lit_review Literature Review: - Effective dose ranges - PK/PD data start->lit_review dose_selection Select Initial Dose Range (e.g., 3-4 doses) lit_review->dose_selection pilot_study Pilot Study (small animal groups) dose_selection->pilot_study endpoints Measure Primary Endpoints: - Blood glucose - Body weight - Water intake pilot_study->endpoints pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis endpoints->pk_pd dose_response Establish Dose-Response Relationship pk_pd->dose_response definitive_study Select Optimal Dose(s) for Definitive Study dose_response->definitive_study end End: Proceed with Definitive In Vivo Study definitive_study->end

Caption: Experimental workflow for dapagliflozin dosage optimization.

Troubleshooting_In_Vivo_Studies cluster_formulation Formulation Issue cluster_animal Animal-Related Issue start Unexpected Experimental Outcome issue_type Identify Issue Type start->issue_type precipitation Compound Precipitation? issue_type->precipitation Formulation variability High Data Variability? issue_type->variability Animal check_prep Review Preparation Protocol: - Vehicle dissolution - Sonication - Fresh preparation precipitation->check_prep Yes precipitation->variability No agitate Ensure Constant Agitation During Dosing check_prep->agitate dehydration Dehydration/Weight Loss? variability->dehydration No check_dosing Verify Dosing Technique and Homogeneity variability->check_dosing Yes monitor_hydration Ensure Free Access to Water and Monitor Intake dehydration->monitor_hydration Yes standardize Standardize Fasting and Experimental Timing check_dosing->standardize adjust_dose Consider Dose Adjustment monitor_hydration->adjust_dose

Caption: Logical troubleshooting guide for in vivo dapagliflozin studies.

References

Technical Support Center: Dapagliflozin Propanediol Anhydrous HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of dapagliflozin propanediol anhydrous. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the HPLC analysis of dapagliflozin.

Q1: My chromatogram shows a poor peak shape for dapagliflozin (e.g., tailing or fronting). What are the possible causes and solutions?

A1: Poor peak shape can be attributed to several factors. Here are some common causes and troubleshooting steps:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try diluting your sample and re-injecting.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of dapagliflozin, influencing its interaction with the stationary phase. Ensure the mobile phase pH is optimized for a sharp, symmetrical peak. For example, some methods use a phosphate buffer with a pH of 3.5 or 6.8.[1][2]

  • Column Contamination or Degradation: The column's performance can deteriorate over time due to the accumulation of contaminants or degradation of the stationary phase. Flush the column with a strong solvent or, if necessary, replace it.

  • Mismatched Diluent and Mobile Phase: Using a diluent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve and dilute your sample in the mobile phase.[3]

Q2: I am observing unexpected peaks in my chromatogram. What could be their origin?

A2: Extraneous peaks can arise from several sources. Consider the following possibilities:

  • Degradation Products: Dapagliflozin can degrade under certain conditions, such as exposure to acid, base, oxidation, heat, or light.[1][4][5] Forced degradation studies have shown that dapagliflozin is particularly sensitive to acid and alkali conditions.[3] Review your sample preparation and storage procedures to minimize degradation.

  • Impurities: The dapagliflozin standard or sample itself may contain impurities. Ensure you are using a well-characterized reference standard.

  • Contamination: Contamination can be introduced from various sources, including the solvent, glassware, or the HPLC system itself. Running a blank injection (injecting only the diluent) can help identify if the contamination is from the system or the solvent.

Q3: The retention time of my dapagliflozin peak is shifting between injections. What should I do?

A3: Retention time variability can compromise the reliability of your results. Here are some common causes and corrective actions:

  • Inconsistent Mobile Phase Composition: Ensure the mobile phase is prepared accurately and consistently for each run. If using a gradient elution, ensure the gradient program is running correctly.

  • Fluctuations in Column Temperature: Maintaining a constant column temperature is crucial for reproducible retention times. Use a column oven to control the temperature. Some methods specify a column temperature of 30°C, 35°C, or 40°C.[3][6][7]

  • Changes in Flow Rate: Check the HPLC pump for any leaks or pressure fluctuations that might affect the flow rate. A deliberate, small change in the flow rate (e.g., ±0.2 mL/min) can be used to check the robustness of the method.[8]

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.

Q4: My system suitability test (SST) is failing. What are the common parameters to check?

A4: System suitability tests are essential to ensure the HPLC system is performing correctly. If your SST fails, check the following parameters:

  • Tailing Factor: A tailing factor greater than 2.0 can indicate issues with the column or mobile phase.[9]

  • Theoretical Plates: A low number of theoretical plates (e.g., less than 2000) suggests poor column efficiency.[9]

  • Relative Standard Deviation (RSD) of Peak Area: A high RSD for replicate injections (typically >2%) indicates a problem with the injector or pump.[9]

If any of these parameters are out of specification, it is crucial to identify and resolve the underlying issue before proceeding with sample analysis.

Quantitative Data Summary

The following tables summarize typical HPLC parameters and system suitability acceptance criteria for dapagliflozin analysis based on various published methods.

Table 1: Typical HPLC Chromatographic Conditions for Dapagliflozin Analysis

ParameterCondition 1Condition 2Condition 3
Column Kromasil 100-5-C8 (100 mm × 4.6 mm)[4]Gemini, C18 (250×4.6 mm, 5µm)[6]Intersil ODS C18 (250 mm × 4.6 mm × 5 µ)[1]
Mobile Phase Acetonitrile:Water (52:48 v/v)[4]Methanol:20mM Ammonium formate (70:30 v/v)[6]Ammonium dihydrogen phosphate buffer (pH 6.8):Methanol (65:35 v/v)[1]
Flow Rate 1.0 mL/min[4]1.0 mL/min[6]1.5 mL/min[1]
Detection Wavelength 224 nm[4]225 nm[6]280 nm[1]
Column Temperature Not Specified40°C[6]Not Specified
Injection Volume Not Specified20 µl[6]10 µl[1]
Retention Time 1.67 minutes[4]4.20 minutes[6]Not Specified

Table 2: System Suitability and Validation Parameters

ParameterAcceptance Criteria/ValueReference
Tailing Factor Not more than 2.0[9]
Theoretical Plates Not less than 2000[9]
RSD of Peak Area (Precision) Not more than 2%[6][9]
Linearity (Correlation Coefficient, r²) ≥ 0.999[6][10]
Accuracy (% Recovery) 98-102%[10]
LOD 0.947 µg/ml[6]
LOQ 2.869 µg/ml[6]

Experimental Protocols

This section provides a detailed methodology for a stability-indicating RP-HPLC method for the analysis of dapagliflozin.

Objective: To provide a general protocol for the quantitative analysis of dapagliflozin in the presence of its degradation products.

Materials:

  • This compound Reference Standard

  • HPLC Grade Acetonitrile

  • HPLC Grade Methanol

  • Ammonium Formate

  • Purified Water

  • 0.45 µm Membrane Filter

Equipment:

  • HPLC system with UV or PDA detector

  • Analytical Balance

  • Volumetric flasks

  • Pipettes

  • Sonicator

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Methanol: 20 mM Ammonium formate (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm

  • Column Temperature: 40°C

  • Injection Volume: 20 µL

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 20 mM Ammonium formate solution by dissolving the appropriate amount of ammonium formate in purified water.

    • Mix methanol and the 20 mM ammonium formate solution in a 70:30 volume ratio.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas using a sonicator for 15 minutes.

  • Standard Solution Preparation:

    • Accurately weigh about 40 mg of Dapagliflozin propanediol monohydrate reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate to dissolve.

    • Dilute to the mark with the mobile phase to obtain a standard stock solution of 400 µg/mL.[6]

    • Further dilute the stock solution with the mobile phase to obtain a working standard solution of a suitable concentration (e.g., 20 µg/mL).

  • Sample Preparation:

    • For bulk drug analysis, prepare a sample solution in the same manner as the standard solution.

    • For tablet analysis, weigh and finely powder a sufficient number of tablets. Transfer a quantity of the powder equivalent to a known amount of dapagliflozin into a volumetric flask. Add the mobile phase, sonicate to ensure complete dissolution, and dilute to the mark. Filter the solution before injection.

  • Chromatographic Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Perform a blank injection (mobile phase) to ensure a stable baseline.

    • Inject the standard solution in replicate (e.g., five times) to check for system suitability.

    • Inject the sample solutions.

    • Record the chromatograms and determine the peak area of dapagliflozin.

  • Calculations:

    • Calculate the amount of dapagliflozin in the sample by comparing the peak area of the sample to the peak area of the standard solution.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the HPLC analysis of dapagliflozin.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Mobile Phase Preparation D Column Equilibration A->D B Standard Solution Preparation E System Suitability Test B->E C Sample Solution Preparation F Sample Injection C->F D->E E->F SST Pass G Data Acquisition F->G H Data Analysis & Calculation G->H I Report Generation H->I Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues cluster_extra_peaks Extra Peaks Start Problem with HPLC Analysis PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Retention Time Shift? Start->RetentionTime ExtraPeaks Unexpected Peaks? Start->ExtraPeaks Tailing Tailing? PeakShape->Tailing Fronting Fronting? PeakShape->Fronting CheckOverload Check for Column Overload Tailing->CheckOverload Yes CheckpH Check Mobile Phase pH Tailing->CheckpH Yes CheckColumn Check Column Health Fronting->CheckColumn Yes CheckMobilePhase Check Mobile Phase Composition RetentionTime->CheckMobilePhase CheckTemp Check Column Temperature RetentionTime->CheckTemp CheckFlowRate Check Flow Rate RetentionTime->CheckFlowRate CheckDegradation Consider Degradation ExtraPeaks->CheckDegradation CheckContamination Check for Contamination ExtraPeaks->CheckContamination RunBlank Run Blank Injection CheckContamination->RunBlank

References

Dapagliflozin Propanediol Anhydrous Impurity Profiling: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the complexities of dapagliflozin propanediol anhydrous impurity profiling and identification.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound?

A1: Impurities in dapagliflozin can be broadly categorized into two main types:

  • Process-Related Impurities: These impurities arise during the synthesis of the drug substance. They can include unreacted starting materials, intermediates, byproducts from side reactions, and enantiomeric impurities.[1][2] For example, the starting material 5-bromo-2-chloro-4'-ethoxy diphenylmethane or its alpha isomer can be present as process-related impurities.

  • Degradation Products: These are formed when dapagliflozin is exposed to certain environmental conditions over time.[1] Common degradation pathways include hydrolysis (due to moisture), oxidation (due to exposure to oxygen), and photodegradation (due to exposure to light).[1][2]

Q2: Which analytical techniques are most suitable for dapagliflozin impurity profiling?

A2: The most widely used and effective analytical techniques for detecting and quantifying dapagliflozin impurities are:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying impurities.[1] Reversed-phase HPLC (RP-HPLC) with a C8 or C18 column is commonly employed.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of unknown impurities and degradation products due to its high sensitivity and ability to provide molecular weight information.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural characterization of isolated impurities.

  • Gas Chromatography (GC): GC is often used to detect and quantify volatile impurities, such as residual solvents from the manufacturing process.[1]

Q3: What are forced degradation studies and why are they important for dapagliflozin?

A3: Forced degradation studies, also known as stress testing, are a critical component of drug development and stability testing.[2][3] These studies involve intentionally subjecting the drug substance to harsh conditions, such as high heat, humidity, acid, base, and oxidative stress, to accelerate its degradation.[2][3][5] The primary purposes of forced degradation studies for dapagliflozin are:

  • To identify potential degradation products that could form under various storage and handling conditions.[2]

  • To understand the degradation pathways of the drug molecule.[2]

  • To develop and validate stability-indicating analytical methods that can effectively separate and quantify the drug from its degradation products.[3]

Q4: What are the typical acceptance criteria for impurities in dapagliflozin?

A4: Regulatory agencies like the FDA and EMA have strict guidelines for acceptable impurity levels in pharmaceutical products.[1] While specific limits can vary, a general guideline for unknown impurities is often set at or below 0.1%. Impurity profiles are established during drug development to document all potential impurities and the methods used to control them.[1]

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound and its impurities.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Secondary Interactions with Column Silanols Reduce the mobile phase pH to suppress silanol interactions. Consider using a column with end-capping or a different stationary phase.
Column Overload Reduce the sample concentration or injection volume.
Inappropriate Mobile Phase pH Optimize the mobile phase pH. For dapagliflozin, a slightly acidic pH (e.g., around 3.0) has been shown to improve peak shape.
Column Contamination or Degradation Wash the column with a strong solvent. If the problem persists, replace the column.
Mismatch between Sample Solvent and Mobile Phase Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume.
Issue 2: Inconsistent Retention Times
Potential Cause Troubleshooting Steps
Inadequate System Equilibration Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting the analysis, especially for gradient methods.
Fluctuations in Mobile Phase Composition Prepare fresh mobile phase and ensure proper mixing. Degas the mobile phase to prevent air bubbles.
Leaks in the HPLC System Check all fittings and connections for leaks.
Column Temperature Variations Use a column oven to maintain a consistent temperature.
Changes in Mobile Phase pH Prepare the mobile phase buffer carefully and verify the pH.
Issue 3: Appearance of Unexpected Peaks (Ghost Peaks)
Potential Cause Troubleshooting Steps
Contamination in the Mobile Phase or System Use high-purity solvents and reagents. Flush the system thoroughly.
Carryover from Previous Injections Implement a robust needle wash protocol. Inject a blank solvent run to check for carryover.
Sample Degradation in the Autosampler Keep the autosampler tray cool if the sample is known to be unstable at room temperature.
Air in the System Degas the mobile phase and prime the pump.

Experimental Protocols

Representative RP-HPLC Method for Dapagliflozin Impurity Profiling

This protocol is a general guideline and may require optimization for specific applications.

  • Column: Kromasil 100-5-C8 (100 mm × 4.6 mm, 5 µm) or equivalent.[3]

  • Mobile Phase: A gradient mixture of acetonitrile and water. A common starting point is a 52:48 (v/v) ratio of acetonitrile to water.[3] The pH of the aqueous phase may be adjusted with an acid like phosphoric acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 224 nm, as dapagliflozin and many of its impurities show significant absorbance at this wavelength.[3]

  • Column Temperature: 35 °C.[6]

  • Injection Volume: 10-20 µL.

Forced Degradation Study Protocol
  • Acid Degradation: Treat the dapagliflozin sample with 1N HCl and reflux for a specified period (e.g., 2 hours).[3]

  • Base Degradation: Treat the dapagliflozin sample with 1N NaOH and reflux for a specified period.[3]

  • Oxidative Degradation: Treat the dapagliflozin sample with 30% hydrogen peroxide.[3]

  • Thermal Degradation: Expose the solid dapagliflozin sample to dry heat (e.g., 60°C for 48 hours).[5]

  • Photolytic Degradation: Expose the dapagliflozin solution to UV radiation.[3]

After exposure, the stressed samples are diluted and analyzed by a stability-indicating HPLC method to identify and quantify the degradation products.

Data Presentation

Table 1: Common Process-Related Impurities of Dapagliflozin
Impurity NameStructureTypical Source
Dapagliflozin Alpha Isomer (DRS1)Epimer at the anomeric carbonIncomplete stereoselective synthesis
5-bromo-2-chloro-4'-ethoxy diphenylmethane (DRS2)Starting materialUnreacted starting material
EthyldapagliflozinEthyl group instead of a hydroxyl groupByproduct of synthesis
Dapagliflozin EnantiomerEnantiomer of the active substanceNon-stereospecific synthesis steps
Table 2: Summary of Forced Degradation Studies of Dapagliflozin
Stress ConditionReagent/ConditionObservationReference
Acidic1N HCl, refluxSignificant degradation observed[3][4]
Alkaline1N NaOH, refluxSignificant degradation observed[2][3]
Oxidative30% H₂O₂Degradation observed[2][3]
PhotolyticUV radiationRelatively stable[2][3]
Thermal60°CRelatively stable[5]
NeutralWater, refluxRelatively stable[3]

Visualizations

Impurity_Identification_Workflow cluster_0 Sample Analysis cluster_1 Impurity Characterization Start Dapagliflozin Sample HPLC_Analysis RP-HPLC Analysis Start->HPLC_Analysis Chromatogram Review Chromatogram for Impurity Peaks HPLC_Analysis->Chromatogram Known_Impurity Known Impurity? Chromatogram->Known_Impurity Compare_RRT Compare Relative Retention Time (RRT) with Standards Known_Impurity->Compare_RRT Yes Isolate_Impurity Isolate Unknown Impurity (e.g., Prep-HPLC) Known_Impurity->Isolate_Impurity No Identify_Known Identify and Quantify Known Impurity Compare_RRT->Identify_Known LCMS_Analysis LC-MS Analysis for Molecular Weight Isolate_Impurity->LCMS_Analysis NMR_Analysis NMR for Structural Elucidation LCMS_Analysis->NMR_Analysis Identify_Unknown Identify and Characterize Novel Impurity NMR_Analysis->Identify_Unknown

Caption: Workflow for the identification and characterization of impurities in dapagliflozin.

HPLC_Troubleshooting_Tree cluster_0 Problem Identification cluster_1 Troubleshooting Actions Problem HPLC Chromatogram Issue Peak_Shape Poor Peak Shape? Problem->Peak_Shape Retention_Time Inconsistent Retention Time? Peak_Shape->Retention_Time No Check_Column Check Column (Contamination, Age) Peak_Shape->Check_Column Yes Check_Mobile_Phase Check Mobile Phase (pH, Composition, Degassing) Peak_Shape->Check_Mobile_Phase Yes Check_Sample Check Sample (Concentration, Solvent) Peak_Shape->Check_Sample Yes Baseline_Noise High Baseline Noise? Retention_Time->Baseline_Noise No Retention_Time->Check_Mobile_Phase Yes Check_System Check System (Leaks, Temperature, Connections) Retention_Time->Check_System Yes Good_Chromatogram Chromatogram OK Baseline_Noise->Good_Chromatogram No Baseline_Noise->Check_Mobile_Phase Yes Baseline_Noise->Check_System Yes

Caption: Decision tree for troubleshooting common HPLC issues in dapagliflozin analysis.

References

Improving the bioavailability of dapagliflozin propanediol anhydrous in research formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with research formulations of dapagliflozin propanediol anhydrous.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the formulation of this compound?

A1: this compound, while developed to address the hygroscopicity of the free form, presents its own set of challenges. The primary issues are its susceptibility to solid-state transformations and potential for poor flowability. The anhydrous form can convert to the monohydrate and subsequently to an amorphous state, especially under conditions of high temperature and humidity.[1][2][3][4] This can impact the stability, dissolution, and bioavailability of the final product. Additionally, the cohesive and sticky nature of the active pharmaceutical ingredient (API) can lead to manufacturing difficulties such as poor content uniformity.

Q2: Which formulation strategies can enhance the bioavailability of dapagliflozin?

A2: Several advanced formulation strategies have been explored to improve the bioavailability and stability of dapagliflozin. These include:

  • Co-crystallization: Forming co-crystals with agents like citric acid or L-proline has been shown to enhance stability against heat and moisture.[1][2][3][4][5]

  • Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) have demonstrated the ability to increase oral absorption by approximately two-fold compared to commercial products in rat models.[6] Other lipid-based systems like solid lipid nanoparticles (SLNs) and bilosomes are also being investigated to improve solubility and bypass first-pass metabolism.[7][8]

  • Solid Dispersions: Creating solid dispersions, where the drug is dispersed within a polymer matrix, can improve both solubility and dissolution rates.[9][10]

  • Particle Size Reduction: Micronization and nanosizing techniques increase the surface area of the drug, which can lead to enhanced dissolution.[9]

Q3: What is the Biopharmaceutics Classification System (BCS) class of dapagliflozin and what are its implications for formulation?

A3: Dapagliflozin is classified as a BCS Class III drug, which means it has high solubility and low permeability.[11] For BCS Class III drugs, the rate-limiting step for absorption is permeability across the gastrointestinal membrane. Therefore, formulation strategies should not only focus on maintaining solubility and dissolution but also on enhancing permeability. The use of permeation enhancers in formulations can be a key consideration.

Q4: How does food intake affect the bioavailability of dapagliflozin?

A4: Administration of dapagliflozin with a high-fat meal can delay its absorption, prolonging the time to reach maximum plasma concentration (Tmax) by about an hour and decreasing the peak plasma concentration (Cmax) by up to 50%.[12] However, the overall exposure (AUC) is not significantly altered. These changes are generally not considered clinically meaningful, and dapagliflozin can be taken with or without food.[12]

Section 2: Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low or Inconsistent Bioavailability in Preclinical Studies 1. Poor dissolution of the anhydrous form. 2. Conversion to a less soluble polymorphic form. 3. Low permeability across the gut wall.1. Enhance Dissolution: Consider micronization of the API or formulating as a solid dispersion or a lipid-based system like SNEDDS.[6][9] 2. Control Polymorphism: Implement strict temperature and humidity controls during manufacturing and storage.[3] Consider co-crystallization to stabilize the desired solid form.[4] 3. Improve Permeability: Include pharmaceutically acceptable permeation enhancers in the formulation. Investigate nanoformulations like bilosomes that can enhance permeation.[7]
Failed Dissolution Test (Incomplete or Slow Release) 1. Inadequate disintegration of the dosage form. 2. Poor wettability of the API or excipients. 3. Agglomeration of drug particles.1. Optimize Disintegrant: Evaluate the type and concentration of the disintegrant (e.g., crospovidone).[4] 2. Improve Wettability: Incorporate surfactants or hydrophilic polymers into the formulation.[2] 3. Reduce Particle Size: Employ particle size reduction techniques to prevent agglomeration and increase surface area.[9]
Unexpected Peaks in HPLC/LC-MS Analysis During Stability Studies 1. Degradation of dapagliflozin. 2. Interaction with excipients.1. Investigate Degradation Pathway: Dapagliflozin is susceptible to degradation under acidic, alkaline, and oxidative conditions.[1] Protect the formulation from these conditions. 2. Excipient Compatibility Study: Conduct thorough compatibility studies using techniques like DSC and FTIR to identify and eliminate reactive excipients.[11]
Poor Content Uniformity in Solid Dosage Forms 1. Poor flowability of the API powder blend. 2. Segregation of the powder mixture.1. Improve Flow: Utilize glidants like colloidal silicon dioxide.[4] Consider wet or dry granulation (e.g., roller compaction) to produce granules with better flow properties.[4] 2. Optimize Blending: Ensure the particle size distribution of the API and excipients are similar to prevent segregation. Optimize blending time and speed.
Physical Instability (e.g., Caking, Color Change) 1. High hygroscopicity of the formulation. 2. Solid-state transformation of the API.1. Control Moisture: Select less hygroscopic excipients. Manufacture in a low-humidity environment and use moisture-protective packaging, possibly with a desiccant. 2. Stabilize Crystal Form: As mentioned, co-crystallization is a key strategy to prevent polymorphic changes.[3][5]

Section 3: Quantitative Data Summary

Table 1: Solubility of Dapagliflozin Forms in Various Media
Dapagliflozin Form Medium Equilibrium Solubility (mg/mL) Reference
Dapagliflozin Propanediol MonohydrateAqueous~1.70[13]
Dapagliflozin Propanediol MonohydratepH 1.2 (Acidic)~1.68[13]
Dapagliflozin Propanediol MonohydratepH 4.0~1.74[13]
Dapagliflozin Propanediol MonohydratepH 6.8 (Intestinal)~1.60[13]
Dapagliflozin Cocrystal (with Citric Acid)AqueousHigher than the monohydrate form[13]
Dapagliflozin AmorphousAqueousLower than the monohydrate and cocrystal forms[4]
Table 2: Comparative Pharmacokinetic Parameters of Dapagliflozin Formulations in Rats
Formulation Cmax (µg/mL) AUC (µg·h/mL) Bioavailability Improvement Reference
Commercial ProductNot explicitly statedNot explicitly statedBaseline[6]
SNEDDS Formulation1.99 ± 0.2117.94 ± 1.25~2-fold increase in oral absorption[6]
Drug SolutionNot explicitly statedBaselineBaseline[7]
Dapa-BilosomesNot explicitly stated3.41-fold higher than drug solution3.41-fold[7]

Section 4: Experimental Protocols and Visualizations

Protocol 1: In Vitro Dissolution Testing for Dapagliflozin Tablets

Objective: To assess the drug release profile of a dapagliflozin research formulation.

Methodology:

  • Apparatus: USP Apparatus II (Paddles).

  • Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) without enzymes.[14] Other media such as pH 4.5 acetate buffer and pH 6.8 simulated intestinal fluid can also be used for pH-dependent profiling.[14]

  • Temperature: Maintain at 37 ± 0.5°C.[14]

  • Paddle Speed: 50 rpm.[14]

  • Sampling: Withdraw 5-10 mL of the medium at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Preparation: Filter the samples through a suitable filter (e.g., 0.45 µm PVDF).

  • Quantification: Analyze the concentration of dapagliflozin in the filtered samples using a validated UV-Vis spectrophotometric method at 224 nm or an RP-HPLC method.[14]

G cluster_prep Setup cluster_run Execution cluster_analysis Analysis prep_dissolution Prepare Dissolution Medium (e.g., 900mL, pH 1.2) set_temp Set Temperature (37 ± 0.5°C) prep_dissolution->set_temp set_speed Set Paddle Speed (50 rpm) set_temp->set_speed add_tablet Add Tablet to Vessel set_speed->add_tablet start_test Start Dissolution Test add_tablet->start_test sample Withdraw Samples at Time Points start_test->sample t = 5, 10, 15... min replace Replace with Fresh Medium sample->replace filter_sample Filter Sample sample->filter_sample quantify Quantify Dapagliflozin (UV-Vis or HPLC) filter_sample->quantify plot Plot % Drug Released vs. Time quantify->plot

Fig. 1: Workflow for In Vitro Dissolution Testing.
Protocol 2: RP-HPLC Method for Quantification of Dapagliflozin

Objective: To accurately quantify dapagliflozin in research formulations.

Methodology:

  • HPLC System: A standard RP-HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[15]

  • Mobile Phase: A mixture of buffer (e.g., 0.1% orthophosphoric acid, pH adjusted) and an organic solvent like acetonitrile or methanol. A common ratio is 40:60 (v/v) buffer to methanol.[15]

  • Flow Rate: 1.0 mL/min.[15]

  • Detection Wavelength: 223-224 nm.[14][16]

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of dapagliflozin standard in methanol (e.g., 1000 ppm).[16] Perform serial dilutions with the mobile phase to create a calibration curve (e.g., 1-20 µg/mL).

  • Sample Preparation:

    • For dissolution samples, use the filtered aliquots directly or dilute with mobile phase if necessary.

    • For solid dosage forms, accurately weigh and powder the tablets. Dissolve a portion equivalent to a known amount of dapagliflozin in a suitable solvent (e.g., methanol), sonicate to ensure complete dissolution, and filter before injection.

  • Analysis: Inject the standards and samples. Determine the concentration of dapagliflozin in the samples by comparing the peak area to the standard calibration curve.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (Buffer:Organic Solvent) setup_hplc Set up HPLC System (Column, Flow Rate, Wavelength) prep_mobile_phase->setup_hplc prep_standards Prepare Standard Solutions (Calibration Curve) inject_std Inject Standards prep_standards->inject_std prep_sample Prepare Sample Solution (Dissolve & Filter) inject_sample Inject Sample prep_sample->inject_sample setup_hplc->inject_std setup_hplc->inject_sample gen_curve Generate Calibration Curve inject_std->gen_curve integrate_peaks Integrate Sample Peak Area inject_sample->integrate_peaks calculate Calculate Concentration gen_curve->calculate integrate_peaks->calculate

Fig. 2: Workflow for RP-HPLC Quantification.

References

Degradation pathways of dapagliflozin propanediol anhydrous under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the degradation pathways of dapagliflozin propanediol anhydrous under stress conditions.

Frequently Asked Questions (FAQs)

Q1: Under what stress conditions is this compound known to degrade?

A1: this compound has been shown to be susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[1][2] It is particularly liable to decomposition in acidic, alkaline, and oxidative environments.[1][3]

Q2: What are the common degradation products of dapagliflozin?

A2: Under stress conditions, dapagliflozin can degrade to form several impurities. The primary degradation pathway involves the cleavage of the C-glucoside bond. Common degradation products can result from hydrolysis, oxidation, and photodegradation.[4][5]

Q3: What analytical techniques are suitable for studying dapagliflozin degradation?

A3: Stability-indicating high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods are commonly used to separate and quantify dapagliflozin from its degradation products.[6][7] UV spectroscopy can also be used to determine the extent of degradation.[1][8] For structural elucidation of degradation products, techniques like liquid chromatography-mass spectrometry (LC-MS) are employed.[5][9]

Q4: Are there any specific ICH guidelines to follow for forced degradation studies of dapagliflozin?

A4: Yes, forced degradation studies for dapagliflozin should be conducted following the International Council for Harmonisation (ICH) guideline Q1A (R2) on Stability Testing of New Drug Substances and Products.[1][8][10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No significant degradation observed under stress conditions. Inadequate stressor concentration or duration.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent) or prolong the exposure time. Refer to established protocols for appropriate ranges.[6][11]
Insufficient temperature for thermal degradation.For thermal stress, ensure the temperature is high enough to induce degradation. Studies have used temperatures around 60°C to 80°C.[6][8][11]
Inconsistent or irreproducible degradation results. Variation in experimental parameters.Strictly control all experimental parameters, including temperature, concentration of reagents, and exposure time. Ensure accurate and consistent preparation of all solutions.
Purity of the dapagliflozin sample.Use a well-characterized, pure sample of this compound for all experiments.
Poor resolution between dapagliflozin and its degradation products in HPLC analysis. Suboptimal mobile phase composition.Optimize the mobile phase by adjusting the ratio of organic solvent to aqueous buffer, and the pH of the buffer.[6][7]
Inappropriate HPLC column.Select a suitable stationary phase (e.g., C8, C18) and column dimensions to achieve better separation.[7][9]
Identification of unknown peaks in the chromatogram. Formation of novel degradation products.Employ LC-MS or other hyphenated techniques to identify the mass and structure of the unknown impurities.[5][9]
Presence of impurities in the starting material.Analyze an unstressed sample of dapagliflozin to identify any pre-existing impurities.

Summary of Degradation Data

The following table summarizes the quantitative data on the degradation of dapagliflozin under various stress conditions as reported in the literature.

Stress Condition Stressor Time Temperature % Degradation Reference
Acid Hydrolysis0.1 N HCl180 min60°C18.06%[12]
1 N HCl8 hours60°C31.88%[11]
1 N HCl48 hours60°C20-25%[13]
0.5 N HCl-Room Temp-[8]
Alkaline Hydrolysis0.1 N NaOH180 min60°C8.67%[12]
1 N NaOH8 hours60°C29.15%[11]
0.5 N NaOH-Room Temp-[8]
Oxidative Degradation3% H₂O₂180 min60°C9.67%[12]
3% H₂O₂8 hours60°C22.15%[11]
20% H₂O₂30 min-<2%[14]
Thermal DegradationDry Heat-60°C0.75%[12]
Dry Heat72 hours80°C34.16%[11]
Dry Heat48 hours60°C5-20%[8]
Photolytic DegradationUV Radiation--2.69%[12]
Light Cabinet (4500 ± 500 lux)10 days-9.5%[11]
Neutral HydrolysisDistilled Water180 min60°C11.13%[12]

Experimental Protocols

Forced Degradation Studies

A general protocol for conducting forced degradation studies on this compound involves the following steps, which can be adapted based on specific laboratory conditions and analytical instrumentation.

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).[8]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an equal volume of an acidic solution (e.g., 0.1 N to 1 N HCl) and reflux at a specific temperature (e.g., 60°C) for a defined period (e.g., 3 to 48 hours). After the stress period, neutralize the solution with a suitable base (e.g., NaOH).[6][11][12]

    • Alkaline Hydrolysis: Treat the stock solution with an equal volume of an alkaline solution (e.g., 0.1 N to 1 N NaOH) and reflux at a specific temperature (e.g., 60°C) for a defined period (e.g., 3 to 8 hours). After the stress period, neutralize the solution with a suitable acid (e.g., HCl).[6][11][12]

    • Oxidative Degradation: Treat the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% to 30% H₂O₂) and keep it at a specific temperature (e.g., room temperature or 60°C) for a defined period (e.g., 30 minutes to 8 hours).[6][11][12][14]

    • Thermal Degradation: Expose the solid drug powder to dry heat in an oven at a specific temperature (e.g., 60°C to 80°C) for a defined period (e.g., 48 to 72 hours). After exposure, dissolve the powder in a suitable solvent for analysis.[6][8][11][12]

    • Photolytic Degradation: Expose the solid drug powder to UV radiation or in a photostability chamber for a defined period. After exposure, dissolve the powder in a suitable solvent for analysis.[11][12]

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, such as RP-HPLC, to determine the percentage of degradation and identify the degradation products.[7][12]

Visualizations

G cluster_stress Stress Conditions cluster_drug Drug Substance cluster_degradation Degradation Products Acid Acidic (HCl) Dapa Dapagliflozin Propanediol Anhydrous Acid->Dapa Alkali Alkaline (NaOH) Alkali->Dapa Oxidative Oxidative (H2O2) Oxidative->Dapa Thermal Thermal (Heat) Thermal->Dapa Photo Photolytic (UV/Light) Photo->Dapa DP1 Hydrolytic Products Dapa->DP1 Hydrolysis DP2 Oxidative Products Dapa->DP2 Oxidation DP3 Photolytic Products Dapa->DP3 Photodegradation

Caption: Degradation pathways of dapagliflozin under various stress conditions.

G start Start: Dapagliflozin Sample stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photo) start->stress neutralize Neutralize (if applicable) stress->neutralize dilute Dilute to Final Concentration neutralize->dilute analyze Analyze via Stability-Indicating Method (e.g., HPLC, UHPLC) dilute->analyze end End: Quantify Degradation & Identify Products analyze->end

Caption: General experimental workflow for forced degradation studies.

References

Method refinement for dapagliflozin propanediol anhydrous quantification in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of dapagliflozin propanediol anhydrous in complex matrices. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues.

1. Sample Preparation and Extraction

  • Question: I am observing low recovery of dapagliflozin from plasma samples. What are the potential causes and solutions?

    Answer: Low recovery of dapagliflozin from plasma can stem from several factors related to the sample preparation process. Here’s a systematic approach to troubleshoot this issue:

    • Inadequate Protein Precipitation: The choice of precipitating agent and its ratio to the plasma volume are critical.

      • Recommendation: Acetonitrile is commonly used for protein precipitation.[1][2] Ensure a sufficient volume of cold acetonitrile is added to the plasma sample (a common ratio is 3:1 or 4:1, solvent to plasma).[3] Vortex the mixture vigorously for an adequate amount of time (e.g., 2 minutes) to ensure complete protein precipitation.[2]

      • Alternative: Methanol can also be used as a precipitation solvent.[4] Some methods also incorporate an acidification step with formic acid prior to the addition of the organic solvent to improve protein precipitation and analyte stability.[1]

    • Inefficient Extraction from the Precipitate: The analyte can be trapped within the precipitated protein pellet.

      • Recommendation: After centrifugation, ensure the supernatant is carefully and completely transferred without disturbing the pellet. Consider a second extraction of the pellet with the precipitation solvent, and combine the supernatants to maximize recovery.

    • Analyte Adsorption: Dapagliflozin may adsorb to the surface of plasticware, especially at low concentrations.

      • Recommendation: Use low-adsorption microcentrifuge tubes and pipette tips. Silanized glassware can also be an option if significant adsorption is suspected.

    • pH-Dependent Extraction Efficiency: The pH of the sample can influence the ionization state of dapagliflozin and its subsequent extraction efficiency.

      • Recommendation: While protein precipitation is the most common method, for liquid-liquid extraction (LLE) or solid-phase extraction (SPE), optimizing the pH of the aqueous phase can significantly improve recovery. For SPE, ensure the sorbent material is appropriate (e.g., reversed-phase C18) and that the wash and elution solvents are optimized.[3][5]

  • Question: I am seeing significant matrix effects in my LC-MS/MS analysis of dapagliflozin in plasma. How can I mitigate this?

    Answer: Matrix effects, particularly ion suppression or enhancement, are a common challenge in bioanalysis using LC-MS/MS. Here are several strategies to address this:

    • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample.

      • Recommendation: If you are using protein precipitation, consider switching to a more selective sample preparation technique like solid-phase extraction (SPE)[5] or liquid-liquid extraction (LLE). SPE can provide a much cleaner extract.

    • Optimize Chromatography: Ensure that dapagliflozin is chromatographically separated from the bulk of the matrix components that elute early.

      • Recommendation: Adjust the mobile phase gradient to increase the retention of dapagliflozin. Using a suitable analytical column, such as a C18 or C8 column, with optimized mobile phase composition (e.g., acetonitrile/water or methanol/water with additives like ammonium formate or acetate) can achieve the necessary separation.[5][6]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., dapagliflozin-d5) is the gold standard for correcting matrix effects.

      • Recommendation: If available, incorporate a SIL-IS into your workflow. It will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing a more accurate quantification.

    • Dilution of the Sample: Diluting the plasma sample with a suitable buffer before extraction can reduce the concentration of interfering matrix components. However, ensure that the final concentration of dapagliflozin remains above the lower limit of quantification (LLOQ).

2. Chromatography

  • Question: My dapagliflozin peak is showing poor shape (e.g., fronting, tailing, or splitting). What could be the cause?

    Answer: Poor peak shape in HPLC or UPLC analysis can be attributed to several factors, from the sample itself to the chromatographic system.

    • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.

      • Recommendation: Dilute the sample and re-inject. Ensure the injected amount is within the linear range of the method.

    • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can cause peak tailing or splitting.

      • Recommendation: Implement a robust column washing procedure after each batch of samples. If the problem persists, try flushing the column with a series of strong solvents or replace the column. Using a guard column can help extend the life of the analytical column.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of dapagliflozin, leading to peak tailing.

      • Recommendation: Ensure the mobile phase pH is consistent and appropriate for the analyte and column chemistry. Buffering the aqueous component of the mobile phase (e.g., with ammonium formate or acetate) can improve peak shape.

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.

      • Recommendation: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Question: I am observing a drift in the retention time of dapagliflozin during a long analytical run. What should I check?

    Answer: Retention time drift can compromise the reliability of your results. The following are common causes and their solutions:

    • Changes in Mobile Phase Composition: Inaccurate mixing of the mobile phase components or evaporation of the more volatile solvent can lead to a gradual change in retention time.

      • Recommendation: Ensure the mobile phase is freshly prepared and well-mixed. Keep the solvent reservoirs capped to minimize evaporation. If using a gradient, ensure the pump is functioning correctly.

    • Fluctuations in Column Temperature: The temperature of the column oven can affect retention time.

      • Recommendation: Use a column oven to maintain a constant and stable temperature throughout the analytical run.[6]

    • Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before the first injection can cause a drift in the initial part of the run.

      • Recommendation: Ensure the column is adequately equilibrated before starting the sequence. The equilibration time will depend on the column dimensions and flow rate.

    • Pump Performance Issues: Inconsistent flow rate due to pump malfunctions or leaks can also cause retention time drift.

      • Recommendation: Check the pump for any pressure fluctuations and perform routine maintenance.

3. Detection

  • Question: I am having trouble achieving the required sensitivity (LOD/LOQ) for dapagliflozin in my assay. How can I improve it?

    Answer: Achieving low limits of detection (LOD) and quantification (LOQ) is crucial for bioanalysis. Here are some strategies to enhance sensitivity:

    • For LC-MS/MS:

      • Optimize Ionization Source Parameters: The settings of the electrospray ionization (ESI) source, such as spray voltage, gas flows (nebulizer and auxiliary gas), and source temperature, have a significant impact on signal intensity.[3] A systematic optimization of these parameters is essential.

      • Select Appropriate Precursor and Product Ions: Ensure you are using the most abundant and specific precursor and product ions for multiple reaction monitoring (MRM). Dapagliflozin can form adducts; for instance, using acetate adducts in negative ESI mode has been shown to improve sensitivity.[7]

      • Mobile Phase Additives: The choice of mobile phase additive can influence ionization efficiency. While formic acid is common, it can sometimes cause adduct formation with dapagliflozin.[5] Ammonium formate or acetate are often good alternatives.

    • For HPLC-UV:

      • Optimize Detection Wavelength: Ensure you are detecting at the wavelength of maximum absorbance (λmax) for dapagliflozin, which is typically around 224-225 nm.[6][8][9]

      • Increase Injection Volume: A larger injection volume will introduce more analyte into the system, leading to a larger peak. However, be mindful of potential peak shape distortion if the injection volume is too large or the sample solvent is mismatched with the mobile phase.

      • Reduce Baseline Noise: A noisy baseline can mask small peaks. Ensure the mobile phase is properly degassed and that there are no leaks in the system.

4. Stability

  • Question: Is this compound stable in biological matrices and during sample processing?

    Answer: The stability of dapagliflozin is a critical consideration for accurate quantification.

    • Forced Degradation Studies: Dapagliflozin has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions.[9][10] It is relatively more stable under thermal and photolytic stress.[9][11]

    • Plasma Stability: Stability in plasma should be evaluated under various conditions:

      • Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles (e.g., three cycles).[2][12]

      • Short-Term Stability: Evaluate stability at room temperature for the expected duration of sample processing.[2][12]

      • Long-Term Stability: Determine stability at the intended storage temperature (e.g., -20°C or -80°C) for the duration of the study.[2][12]

    • Stock Solution Stability: The stability of dapagliflozin in the solvent used for stock solutions (e.g., methanol or a mixture of DMSO and methanol) should also be confirmed.[4]

    Recommendation: It is essential to perform stability studies as part of method validation to ensure that the analyte concentration does not change significantly from the time of sample collection to the time of analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various published methods for dapagliflozin quantification.

Table 1: HPLC-UV Method Parameters

ParameterMethod 1[6]Method 2[8]Method 3[13]
Matrix Synthetic MixtureAPIBulk and Tablet
Column Gemini C18 (250x4.6mm, 5µm)Kromasil 100-5-C8 (100mm x 4.6mm)Waters C18 (250mm x 4.6mm, 5µm)
Mobile Phase Methanol: 20mM Ammonium formate (70:30 v/v)Acetonitrile: Water (52:48 v/v)Phosphate buffer: Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection (λ) 225 nm224 nm237 nm
Linearity Range 5-100 µg/mLNot Specified10-60 µg/mL
LOD 0.947 µg/mLNot Specified0.02 µg/mL
LOQ 2.869 µg/mLNot Specified0.06 µg/mL

Table 2: LC-MS/MS Method Parameters

ParameterMethod 1[5]Method 2[7]Method 3[14]
Matrix Rat PlasmaHuman PlasmaHuman Plasma
Sample Prep Solid Phase ExtractionNot SpecifiedIon-pair Solid Phase Extraction
Column Not SpecifiedNot SpecifiedACE 5CN (150x4.6mm, 5µm)
Mobile Phase Water and AcetonitrileNot SpecifiedAcetonitrile: 15mM Ammonium acetate, pH 4.5 (70:30 v/v)
Ionization Mode Negative ESINegative ESI (acetate adducts)Negative ESI
Linearity Range 5-2000 ng/mLNot Specified0.10-200 ng/mL
LOD Not SpecifiedNot Specified0.03 ng/mL
LOQ 5 ng/mL0.2 ng/mL0.1 ng/mL

Experimental Protocols

1. Protocol: Quantification of Dapagliflozin in Human Plasma by HPLC-UV

This protocol is a generalized procedure based on common practices reported in the literature.[1]

  • Standard and QC Sample Preparation:

    • Prepare a stock solution of dapagliflozin (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions of the stock solution with methanol to prepare working standards.

    • Spike blank human plasma with the working standards to create calibration curve standards (e.g., ranging from 1.5 to 60 µg/mL) and quality control (QC) samples (low, mid, and high concentrations).

  • Sample Extraction (Protein Precipitation):

    • To 0.5 mL of plasma sample (standard, QC, or unknown), add the internal standard (if used).

    • Add 1.5 mL of cold acetonitrile.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase (e.g., 200 µL).

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v).[15]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 225 nm.

  • Analysis:

    • Inject the reconstituted samples into the HPLC system.

    • Record the chromatograms and determine the peak area of dapagliflozin.

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of dapagliflozin in the unknown samples and QC samples using the regression equation of the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Precipitation Add IS & Solvent Centrifugation Centrifugation Precipitation->Centrifugation Vortex Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Injection HPLC/LC-MS Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General workflow for dapagliflozin quantification in plasma.

Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape (Tailing) cause1 Column Contamination Secondary Interactions start->cause1 cause2 Mobile Phase Issues Incorrect pH Buffer capacity start->cause2 cause3 Sample Solvent Mismatch Too strong solvent start->cause3 sol1 Flush or Replace Column cause1->sol1 sol2 Adjust Mobile Phase pH cause2->sol2 sol3 Match Sample Solvent to Mobile Phase cause3->sol3

Caption: Troubleshooting logic for peak tailing issues.

References

Addressing batch-to-batch variability of dapagliflozin propanediol anhydrous

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dapagliflozin propanediol anhydrous.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimentation, providing a systematic approach to problem resolution.

Issue 1: Inconsistent Dissolution Profiles Between Batches

Q: We are observing significant variability in the dissolution profiles of our this compound batches. What could be the cause, and how can we troubleshoot this?

A: Batch-to-batch variability in dissolution is a common challenge and can often be attributed to differences in the solid-state properties of the active pharmaceutical ingredient (API). Dapagliflozin is known to exist in multiple solid forms, including anhydrous, solvated (e.g., propanediol monohydrate), and amorphous states, each exhibiting different solubility and dissolution characteristics.[1][2] The anhydrous form can be particularly susceptible to conversion to a hydrated or amorphous form, especially under conditions of high humidity or elevated temperature.[1][3][4][5]

Troubleshooting Steps:

  • Solid-State Characterization: The first step is to characterize the solid form of the inconsistent batches. Key techniques include:

    • Powder X-ray Diffraction (PXRD): To identify the crystalline form. Different polymorphs or the presence of an amorphous halo will be evident.[1]

    • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any phase transitions.[1][][7] The propanediol monohydrate form, for instance, has a lower melting point (around 70-79.5°C) compared to other forms like the citric acid cocrystal.[1][3][]

    • Thermogravimetric Analysis (TGA): To quantify the amount of solvent (water and propanediol) in the crystal lattice. The anhydrous form should ideally show no significant weight loss until its decomposition temperature.[1][]

  • Environmental Control: Review your manufacturing and storage conditions. Dapagliflozin propanediol is sensitive to heat and moisture.[3][5][7][8] Exposure to temperatures above room temperature or high relative humidity can induce a transition from the crystalline to the amorphous state, which can alter dissolution behavior.[1][3][4]

  • Particle Size Analysis: While not strictly a solid-state property, variations in particle size distribution between batches can also significantly impact dissolution rates.

The following workflow can guide your investigation:

G Troubleshooting Workflow for Inconsistent Dissolution start Inconsistent Dissolution Profile Observed solid_state Characterize Solid State (PXRD, DSC, TGA) start->solid_state env_control Review Manufacturing & Storage Conditions start->env_control particle_size Analyze Particle Size Distribution start->particle_size compare Compare Data Between Good and Bad Batches solid_state->compare env_control->compare particle_size->compare form_diff Difference in Crystalline Form Detected? compare->form_diff Solid State env_issue Inconsistent Temperature/Humidity? compare->env_issue Process Conditions psd_issue Significant Particle Size Variation? compare->psd_issue Particle Size form_diff->env_issue No remediate_form Optimize Crystallization Process form_diff->remediate_form Yes env_issue->psd_issue No remediate_env Implement Stricter Environmental Controls env_issue->remediate_env Yes remediate_psd Control Milling/Sieving Process psd_issue->remediate_psd Yes

Fig 1. Troubleshooting workflow for inconsistent dissolution.

Issue 2: Appearance of Unknown Peaks in HPLC Purity Analysis

Q: Our routine HPLC analysis is showing new, uncharacterized impurity peaks that vary from batch to batch. How should we identify these and prevent their formation?

A: The appearance of new impurities can be due to degradation of dapagliflozin or process-related impurities from the synthesis.[9][10] Dapagliflozin is susceptible to degradation under acidic, basic, and oxidative stress conditions.[1][11]

Troubleshooting and Identification Steps:

  • Forced Degradation Studies: To determine if the impurities are degradants, perform forced degradation studies on a reference batch of this compound. Expose the API to conditions such as heat, humidity, acid, base, and oxidation.[1][11] Analyze the stressed samples by HPLC to see if the degradation profile matches the unknown peaks in your variable batches.

  • LC-MS Analysis: Use a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system to obtain the mass-to-charge ratio (m/z) of the unknown impurities.[9][12] This information is crucial for proposing potential structures.

  • Review of Synthetic Route: Scrutinize the synthetic process for any potential side reactions or incomplete reactions that could lead to process-related impurities.[10]

  • Isolation and Characterization: If an impurity is present at a significant level (e.g., >0.1%), it may need to be isolated using techniques like preparative HPLC.[9][13] The isolated impurity can then be fully characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.[9][13]

The logical flow for impurity identification is as follows:

G Logical Flow for Impurity Identification start Unknown HPLC Peak Detected lcms Perform LC-MS Analysis (Determine m/z) start->lcms forced_degradation Conduct Forced Degradation Study start->forced_degradation match Is it a Degradant? lcms->match compare Compare with Degradation Profile forced_degradation->compare compare->match degradant Identified as Degradation Product match->degradant Yes process_impurity Likely a Process-Related Impurity match->process_impurity No remediate_storage Optimize Storage/Handling Conditions degradant->remediate_storage review_synthesis Review Synthetic Route process_impurity->review_synthesis isolate Isolate Impurity (Prep-HPLC) review_synthesis->isolate characterize Characterize Structure (NMR, FT-IR) isolate->characterize remediate_process Modify Synthesis/Purification characterize->remediate_process

Fig 2. Logical flow for impurity identification.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: Dapagliflozin propanediol, particularly the monohydrate form, is known to be sensitive to heat and humidity.[3][7][8] The anhydrous form should be stored in a cool, dry place, protected from moisture.[14][15] It is advisable to store it in tightly sealed containers, possibly with a desiccant. Some suppliers recommend storage at 2-8°C or even as low as <-15°C to ensure long-term stability.[][15][16] Always refer to the supplier's specific recommendations.

Q2: What is the key difference between this compound and the monohydrate form?

A: The primary difference lies in the crystal structure. The dapagliflozin propanediol monohydrate is a solvate that incorporates both (S)-propylene glycol and water molecules into its crystal lattice in a 1:1:1 ratio.[7][8][17] The anhydrous form, by definition, does not contain water in its crystal structure. This difference in composition leads to distinct physicochemical properties, including thermal stability and hygroscopicity.[1] The monohydrate form can lose its lattice structure at temperatures slightly above room temperature, potentially converting to an amorphous state.[1][7][8]

Q3: Which analytical technique is best for confirming the crystalline form of my sample?

A: Powder X-ray Diffraction (PXRD) is the definitive technique for identifying the crystalline form (polymorph) of a pharmaceutical solid.[1] Each crystalline form produces a unique diffraction pattern, which acts as a "fingerprint." While other techniques like DSC and TGA provide valuable information about thermal events and solvent content, they are not as conclusive as PXRD for identifying the specific crystal lattice.[1]

Q4: Can I use UV-Vis spectrophotometry for routine quantification of dapagliflozin?

A: Yes, UV-Vis spectrophotometry can be used for the quantification of dapagliflozin. The maximum absorbance is typically observed around 223-224 nm.[9][18] However, for analyzing dapagliflozin in the presence of impurities or other active ingredients, a stability-indicating chromatographic method like RP-HPLC is superior due to its ability to separate the components before quantification.[19][20]

Data Presentation

Table 1: Physicochemical Properties of Dapagliflozin Forms

PropertyDapagliflozin Propanediol MonohydrateThis compoundDapagliflozin (Free Base)
Molecular Formula C₂₄H₃₅ClO₉[11][17]C₂₄H₃₃ClO₈[21]C₂₁H₂₅ClO₆[16]
Molecular Weight ~503.0 g/mol [11][17]~485.0 g/mol [21]~408.88 g/mol [16]
Appearance White to off-white solid[][14]White to off-white solidGlassy off-white solid[2]
Melting Point ~70 - 79.5 °C[1][3][][11]Varies by form~55 - 58 °C[16]
Solubility (Water) Slightly soluble (~0.39 mg/mL)[11]Slightly solublePoor

Table 2: Typical Instrumental Parameters for Analysis

TechniqueParameterTypical Value / Condition
RP-HPLC ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)[9][20]
Mobile PhaseGradient of Acetonitrile and Water/Buffer[9][10][20]
Flow Rate1.0 mL/min[9][20]
DetectionUV at 224 nm or 245 nm[9][20]
DSC Heating Rate10 °C/min[]
Temperature Range30 to 200 °C[]
AtmosphereNitrogen purge[]
TGA Heating Rate10 °C/min[]
Temperature RangeUp to 200 °C[]
AtmosphereNitrogen purge[]
PXRD RadiationCu Kα[22]
GeometryBragg-Brentano[22]

Experimental Protocols

Protocol 1: Characterization by Powder X-ray Diffraction (PXRD)

  • Sample Preparation: Gently grind a small amount of the this compound powder to ensure a random orientation of crystals.

  • Mounting: Pack the powder into the sample holder, ensuring a flat, even surface.

  • Instrument Setup: Use a diffractometer with Cu Kα radiation. Set the instrument to scan over a 2θ range of approximately 3° to 40°.

  • Data Acquisition: Collect the diffraction pattern.

  • Analysis: Compare the resulting diffractogram with reference patterns for known forms of dapagliflozin (anhydrous, monohydrate, other solvates, amorphous) to identify the solid form.[1] Characteristic peaks for the monohydrate have been reported at 2θ angles of 8.05°, 15.14°, and 17.06°, among others.[1] Anhydrous forms will have different characteristic peaks.[23]

Protocol 2: Thermal Analysis by DSC and TGA

  • Sample Preparation: Accurately weigh 3-10 mg of the sample into an aluminum pan.[]

  • Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell. Heat the sample from approximately 30°C to 200°C at a rate of 10°C/min under a nitrogen purge.[]

  • Instrument Setup (TGA): Place the sample pan in the TGA furnace. Heat the sample over a similar temperature range (e.g., up to 200°C) at a rate of 10°C/min under a nitrogen purge.[]

  • Analysis:

    • TGA Thermogram: Analyze for weight loss steps. The dapagliflozin propanediol monohydrate typically shows a weight loss corresponding to water around 60°C, followed by propanediol loss at higher temperatures.[1] The anhydrous form should show minimal weight loss until decomposition.

    • DSC Thermogram: Analyze for endothermic or exothermic events. An endotherm around 70-80°C for the monohydrate corresponds to melting/desolvation.[1] The anhydrous form will exhibit a different thermal profile.

Protocol 3: Purity and Impurity Profiling by RP-HPLC

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., aqueous buffer) and mobile phase B (e.g., acetonitrile/water mixture).[20] Degas both phases.

  • Standard and Sample Preparation:

    • Accurately prepare a standard solution of dapagliflozin reference standard in a suitable diluent (e.g., water:acetonitrile 70:30 v/v) to a known concentration (e.g., 100 ppm).[9]

    • Prepare the sample solution from the test batch to a similar concentration.

  • Chromatographic Conditions:

    • Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[9][20]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV at 224 nm.[9]

    • Injection Volume: 20 µL.[19]

    • Gradient Program: A suitable gradient to separate dapagliflozin from its known and potential impurities.[9][20]

  • Analysis: Inject the standard and sample solutions. Identify the dapagliflozin peak based on the retention time of the standard. Calculate the percentage purity and the area percentage of any impurities.

References

Technical Support Center: Enhancing Chromatographic Resolution of Dapagliflozin Propanediol Anhydrous

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of dapagliflozin propanediol anhydrous. Our aim is to help you enhance peak resolution and ensure robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for RP-HPLC analysis of this compound?

A1: A common starting point for the analysis of dapagliflozin involves a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate or ammonium formate) and an organic solvent like acetonitrile or methanol.[1][2][3] Detection is typically carried out using a UV detector at approximately 224-235 nm.[1][3][4]

Q2: My dapagliflozin peak is showing significant tailing. What are the potential causes and how can I improve the peak shape?

A2: Peak tailing for dapagliflozin can be caused by several factors, including secondary interactions with the stationary phase, improper mobile phase pH, or column overload. To address this, you can:

  • Adjust Mobile Phase pH: Manipulating the pH of the mobile phase can significantly reduce peak tailing and improve peak shape. For dapagliflozin, a slightly acidic pH (e.g., pH 3-4) is often used.[2][5]

  • Use a High-Purity Column: Employing a high-purity silica-based C18 column with end-capping can minimize secondary silanol interactions.

  • Lower Sample Concentration: Injecting a lower concentration of your sample can prevent column overload, which is a common cause of peak asymmetry.

  • Optimize Mobile Phase Composition: Varying the ratio of the organic solvent to the aqueous buffer can also impact peak shape.[5]

Q3: I am observing poor resolution between dapagliflozin and an impurity or another active pharmaceutical ingredient (API). What steps can I take to improve the separation?

A3: Enhancing resolution requires optimizing several chromatographic parameters. Consider the following strategies:

  • Modify Mobile Phase Composition: Altering the ratio of the organic and aqueous phases can significantly impact selectivity and, therefore, resolution. A systematic approach, such as running a gradient or a series of isocratic runs with varying compositions, is recommended.[5]

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the elution order and improve separation due to different solvent selectivities.

  • Adjust the pH of the Aqueous Phase: Modifying the mobile phase pH can change the ionization state of dapagliflozin or co-eluting compounds, leading to changes in retention and improved resolution.[2]

  • Decrease the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.[6][7]

  • Use a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider trying a different column chemistry, such as a phenyl-hexyl or a C8 column, which will offer different selectivity.

Q4: How can I ensure my method is robust for routine analysis?

A4: Method robustness is crucial for reliable, long-term use. To ensure robustness, you should:

  • Perform a Robustness Study: Deliberately introduce small variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).[6][7][8]

  • System Suitability Testing: Before each run, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters to monitor include retention time, peak area, tailing factor (should be less than 2.0), and theoretical plates (typically greater than 2000).[6][9]

  • Use a Validated Method: The analytical method should be fully validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[3][5][8]

Troubleshooting Guides

Issue 1: Poor Peak Resolution

This guide provides a systematic approach to troubleshooting and enhancing the resolution of this compound from interfering peaks.

Experimental Protocol for Resolution Enhancement:

  • Initial Assessment:

    • Inject a standard solution of dapagliflozin and any known impurities or co-analytes.

    • Calculate the resolution between the critical peak pair. A resolution value of >1.5 is generally considered acceptable.[6]

  • Mobile Phase Optimization:

    • Organic Solvent Ratio: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. For example, if your current method uses 60% acetonitrile, evaluate compositions of 55%, 60%, and 65%.

    • pH Adjustment: Prepare mobile phases with slightly different pH values (e.g., 2.8, 3.0, 3.2) to observe the effect on retention and selectivity.

    • Buffer Concentration: If using a buffer, ensure its concentration is sufficient for consistent pH control.

  • Flow Rate Adjustment:

    • Decrease the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min) to assess the impact on resolution. Note that this will increase analysis time.

  • Column Temperature:

    • Vary the column temperature (e.g., 25°C, 30°C, 35°C) as it can influence selectivity and peak shape.[5][6]

Logical Workflow for Troubleshooting Poor Resolution

Poor_Resolution_Troubleshooting Start Poor Resolution (R < 1.5) Modify_Mobile_Phase Modify Mobile Phase - Adjust Organic % - Adjust pH Start->Modify_Mobile_Phase Change_Solvent Change Organic Solvent (e.g., ACN to MeOH) Modify_Mobile_Phase->Change_Solvent Failure Resolution_OK Resolution Acceptable (R > 1.5) Modify_Mobile_Phase->Resolution_OK Success Decrease_Flow_Rate Decrease Flow Rate Change_Solvent->Decrease_Flow_Rate Failure Change_Solvent->Resolution_OK Success Change_Column Change Column (Different Stationary Phase) Decrease_Flow_Rate->Change_Column Failure Decrease_Flow_Rate->Resolution_OK Success Change_Column->Resolution_OK Success End End Change_Column->End Further Investigation Needed Resolution_OK->End Asymmetric_Peak_Troubleshooting Start Asymmetric Peak (Tailing or Fronting) Check_System Check System for Leaks & Blockages Start->Check_System Adjust_pH Adjust Mobile Phase pH Check_System->Adjust_pH Lower_Concentration Lower Sample Concentration Adjust_pH->Lower_Concentration If Tailing Persists Peak_Shape_OK Symmetric Peak Adjust_pH->Peak_Shape_OK Success Evaluate_Column Evaluate/Replace Column Lower_Concentration->Evaluate_Column If Tailing Persists Lower_Concentration->Peak_Shape_OK Success Evaluate_Column->Peak_Shape_OK Success End End Peak_Shape_OK->End

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for Dapagliflozin Propanediol Anhydrous

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of common analytical methods for the quantification of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus.[1][2][3] The accurate and precise measurement of dapagliflozin in bulk drug and pharmaceutical formulations is critical for ensuring quality control and therapeutic efficacy. This document outlines and compares High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet (UV) Spectrophotometry, presenting their respective validation parameters and experimental protocols.

Data Presentation: A Comparative Summary

The performance of various analytical methods is summarized below. These tables provide a clear comparison of key validation parameters, including linearity, accuracy, precision, and limits of detection and quantification.

Table 1: Comparison of HPLC Method Validation Parameters

ParameterMethod 1 (Simultaneous with Metformin)[4]Method 2 (Simultaneous with Saxagliptin)[5]Method 3 (API Stability Indicating)[6]
Linearity Range 100–500 µg/mL100-500 µg/mLNot Specified
Correlation Coefficient (R²) Not Specified0.99980.999
LOD 0.06 µg/mL3.00 µg/mLNot Specified
LOQ 0.1855 µg/mL9.98 µg/mLNot Specified
Accuracy (% Recovery) Not Specified100.72%Not Specified
Precision (%RSD) < 2< 2< 2

Table 2: Comparison of HPTLC Method Validation Parameters (Simultaneous with Metformin)[7]

ParameterValue
Linearity Range 1–10 µ g/spot
Correlation Coefficient (R²) Not Specified
LOD 0.314 µ g/spot
LOQ Not Specified
Accuracy (% Recovery) Not Specified
Precision (%RSD) Not Specified

Table 3: Comparison of UV-Spectrophotometry Method Validation Parameters

ParameterMethod 1[8]Method 2[9]
Linearity Range 5–30 µg/mL5-10 µg/mL
Correlation Coefficient (R²) 0.999Not Specified
LOD 0.623 µg/mLNot Specified
LOQ 1.889 µg/mLNot Specified
Accuracy (% Recovery) Satisfactory98-102%
Precision (%RSD) Within acceptable limitsNot Specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.

High-Performance Liquid Chromatography (RP-HPLC)

Objective: To provide a stability-indicating method for the quantification of Dapagliflozin.

  • Method 1: Simultaneous Estimation with Metformin [4]

    • Instrumentation: Agilent Tech. Gradient System with an Auto-injector and DAD Detector.

    • Column: Agilent C18 column (4.6 mm × 250 mm; 5 μm particle size).

    • Mobile Phase: A mixture of Methanol and Water (75:25% v/v) with pH adjusted to 3 using 0.05% Orthophosphoric acid (OPA).

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 233 nm.

    • Retention Time for Dapagliflozin: 5.099 min.

  • Method 2: Simultaneous Estimation with Saxagliptin [5]

    • Instrumentation: Waters HPLC 2695 with a UV detector.

    • Column: Xterra RP18 (4.6 mm × 150 mm, 5 μm particle size).

    • Mobile Phase: An isocratic elution using Acetonitrile and Water (60:40 v/v).

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 248 nm.

    • Retention Time for Dapagliflozin: 2.091 min.

High-Performance Thin-Layer Chromatography (HPTLC)

Objective: To provide a sensitive and rapid method for the simultaneous determination of Dapagliflozin and Metformin.[7]

  • Instrumentation: HPTLC system with a suitable applicator and scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.

  • Mobile Phase: Acetonitrile, 10% Ammonium Acetate, and Acetic Acid in a ratio of 9:0.9:0.1 (v/v/v).

  • Detection: Densitometric scanning at 225 nm.

UV-Spectrophotometry

Objective: To provide a simple and cost-effective method for quantifying Dapagliflozin in bulk and pharmaceutical forms.

  • Method 1 [8]

    • Instrumentation: UV-Vis spectrophotometer with 1 cm quartz cells.

    • Solvent System: Methanol and Water (15:85 v/v) for stock solution preparation, with subsequent dilutions in distilled water.

    • Maximum Absorbance (λmax): 220 nm.

    • Procedure: A stock solution (1000 µg/ml) is prepared and diluted to working solutions within the linearity range of 5–30 µg/ml to measure absorbance.

  • Method 2 [9]

    • Instrumentation: UV/Vis double beam spectrophotometer (UV-1800, Shimadzu).

    • Solvent: Distilled water.

    • Maximum Absorbance (λmax): 278 nm.

    • Procedure: A stock solution (100 µg/mL) is prepared in ethanol and then working solutions are made by diluting with distilled water to fall within the 5-10 µg/mL concentration range for analysis.

Visualizations: Workflows and Pathways

The following diagrams illustrate the analytical workflow and the pharmacological mechanism of action of dapagliflozin.

Analytical_Method_Validation_Workflow General Workflow for Analytical Method Validation start Start prep Sample & Standard Preparation start->prep analysis Chromatographic / Spectroscopic Analysis prep->analysis acquisition Data Acquisition analysis->acquisition params Calculate Validation Parameters (Linearity, Accuracy, Precision, etc.) acquisition->params compare Compare Against ICH Acceptance Criteria params->compare pass Method Validated compare->pass Pass fail Method Optimization Required compare->fail Fail fail->prep

General Workflow for Analytical Method Validation

Dapagliflozin_Mechanism_of_Action Mechanism of Action: Dapagliflozin SGLT2 Inhibition cluster_kidney Kidney Nephron proximal_tubule Proximal Tubule Lumen Filtered Glucose + Na⁺ sglt2 SGLT2 Transporter proximal_tubule:f0->sglt2 Reabsorption (90%) urine Increased Urinary Glucose Excretion (Glucosuria) proximal_tubule:f0->urine Excretion bloodstream Bloodstream sglt2->bloodstream Glucose Enters Blood dapagliflozin Dapagliflozin dapagliflozin->sglt2 Inhibits

Mechanism of Action: Dapagliflozin SGLT2 Inhibition

References

A Comparative Guide to Dapagliflozin Propanediol Anhydrous and Dapagliflozin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison between dapagliflozin propanediol anhydrous and the active pharmaceutical ingredient (API), dapagliflozin. The focus is on the physicochemical properties, stability, and bioequivalence, which are critical considerations for researchers, scientists, and drug development professionals. While direct comparative clinical efficacy trials are not typical for different salt or solvate forms of the same API, this guide will establish their therapeutic equivalence based on their shared active moiety and pharmacokinetic profiles.

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal tubules of the kidneys.[1][2][3] By inhibiting SGLT2, dapagliflozin blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion.[2][3][4] This mechanism of action effectively lowers blood glucose levels in patients with type 2 diabetes, independent of insulin pathways.[5] The commercially available form of the drug is typically dapagliflozin propanediol monohydrate, a stable crystalline form containing dapagliflozin, (S)-propanediol, and water in a 1:1:1 molar ratio.[6] this compound is a solid form that lacks this water molecule and has been a subject of research, particularly concerning its stability.[7]

Physicochemical Properties

The solid-state form of an active pharmaceutical ingredient can significantly influence its manufacturing, stability, and formulation. Below is a comparison of the key physicochemical properties of dapagliflozin and its propanediol anhydrous form.

PropertyDapagliflozinThis compound
Molecular Formula C21H25ClO6[1]C24H33ClO8[8]
Molecular Weight 408.9 g/mol [1]485.0 g/mol [8]
Description Active Pharmaceutical IngredientA cocrystal of dapagliflozin and (S)-propanediol[6][7]
Known Forms The free acid form of the drugAnhydrous crystalline form, less stable than the monohydrate form[7]

Comparative Efficacy and Bioequivalence

Direct comparative clinical efficacy studies between this compound and dapagliflozin (free acid) are not available in published literature. This is because the therapeutic activity is determined by the dapagliflozin moiety once it is dissolved and absorbed. Different solid-state forms, such as salts, solvates, or cocrystals, are developed to improve the physicochemical properties of the drug, such as stability and manufacturability, without altering its pharmacological effect.

The expectation is that this compound, upon administration, will release dapagliflozin, leading to bioequivalence with other forms of the drug that deliver the same amount of the active ingredient. For instance, a study comparing a dapagliflozin prodrug (dapagliflozin formate) with dapagliflozin propanediol monohydrate found that the pharmacokinetic profiles of dapagliflozin were comparable.[9] This supports the principle that different forms delivering the same active substance can be considered therapeutically equivalent if they exhibit similar bioavailability.

Experimental Protocols

To formally establish the therapeutic equivalence and compare the critical quality attributes of this compound and dapagliflozin, the following experimental protocols would be employed:

Dissolution Profile Comparison

Objective: To compare the in vitro dissolution rate of dapagliflozin from this compound and a reference dapagliflozin formulation.

Methodology:

  • Prepare dissolution media simulating physiological conditions (e.g., pH 1.2, 4.5, and 6.8 buffers).

  • Place a precisely weighed amount of each drug form into separate dissolution apparatus (USP Apparatus 2, paddle).

  • Maintain the temperature at 37°C ± 0.5°C and a specified rotation speed (e.g., 50 RPM).

  • Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Analyze the concentration of dissolved dapagliflozin in each sample using a validated HPLC method.

  • Plot the percentage of drug dissolved against time to generate dissolution profiles.

  • Compare the profiles using a similarity factor (f2) to assess equivalence.

Bioavailability and Pharmacokinetic Study in a Relevant Animal Model

Objective: To compare the in vivo bioavailability and pharmacokinetic parameters of dapagliflozin following oral administration of this compound and dapagliflozin.

Methodology:

  • Select a suitable animal model (e.g., Sprague-Dawley rats).

  • Divide the animals into two groups, one for each drug form.

  • Administer an equivalent oral dose of dapagliflozin via each formulation to the respective groups after a fasting period.

  • Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of dapagliflozin in plasma using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

  • Statistically compare the parameters between the two groups to determine bioequivalence.

Stability Assessment under Stress Conditions

Objective: To compare the chemical and physical stability of this compound and dapagliflozin under various stress conditions.

Methodology:

  • Expose samples of both drug forms to conditions outlined in ICH guidelines (e.g., high temperature, high humidity, and light).

  • Forced degradation studies can also be performed using acidic, basic, and oxidative conditions.[7]

  • At specified time points, analyze the samples for degradation products and changes in physical form (e.g., polymorphism) using techniques such as HPLC, XRPD (X-ray powder diffraction), and DSC (Differential Scanning Calorimetry).

  • Compare the degradation profiles and physical stability of the two forms.

Mechanism of Action and Signaling Pathways

Dapagliflozin's primary mechanism of action is the inhibition of SGLT2 in the renal tubules.[4] However, its benefits extend beyond glycemic control and are associated with effects on various signaling pathways. Network pharmacology analyses have suggested the involvement of pathways like the PI3K-Akt and MAPK signaling pathways in the anti-diabetic effects of dapagliflozin.[10] Additionally, dapagliflozin has been shown to improve endothelial function by activating sirtuin 1 (SIRT1) and reducing oxidative stress.

SGLT2_Inhibition_Workflow cluster_kidney Kidney Proximal Tubule cluster_drug_action Drug Action cluster_outcomes Physiological Outcomes Glomerular_Filtrate Glucose and Sodium in Glomerular Filtrate SGLT2 SGLT2 Transporter Glomerular_Filtrate->SGLT2 Reabsorption Bloodstream Bloodstream SGLT2->Bloodstream Glucose and Sodium Enter Bloodstream Urine Urine SGLT2->Urine Blocked Reabsorption Leads to Urinary Glucose Excretion Lowered_Blood_Glucose Lowered Blood Glucose Urine->Lowered_Blood_Glucose Caloric_Loss Caloric Loss & Weight Reduction Urine->Caloric_Loss Osmotic_Diuresis Osmotic Diuresis & BP Reduction Urine->Osmotic_Diuresis Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibits

Mechanism of action of Dapagliflozin via SGLT2 inhibition.

Experimental_Workflow cluster_forms Drug Forms for Comparison cluster_experiments Comparative Experiments cluster_analysis Data Analysis and Outcome Dapagliflozin_Anhydrous Dapagliflozin Propanediol Anhydrous Dissolution Dissolution Profiling Dapagliflozin_Anhydrous->Dissolution Bioavailability In Vivo Bioavailability Dapagliflozin_Anhydrous->Bioavailability Stability Stress Stability Testing Dapagliflozin_Anhydrous->Stability Dapagliflozin_API Dapagliflozin API Dapagliflozin_API->Dissolution Dapagliflozin_API->Bioavailability Dapagliflozin_API->Stability Dissolution_Profiles Dissolution Profiles (f2 similarity) Dissolution->Dissolution_Profiles PK_Parameters Pharmacokinetic Parameters (Cmax, AUC) Bioavailability->PK_Parameters Degradation_Profile Degradation Profile Stability->Degradation_Profile Therapeutic_Equivalence Assessment of Therapeutic Equivalence PK_Parameters->Therapeutic_Equivalence Dissolution_Profiles->Therapeutic_Equivalence Degradation_Profile->Therapeutic_Equivalence

Workflow for comparing Dapagliflozin forms.

Conclusion

References

Cross-Validation of Analytical Methods for Dapagliflozin Propanediol Anhydrous Assay

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantitative determination of dapagliflozin propanediol anhydrous, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus. The accurate and precise quantification of this active pharmaceutical ingredient (API) is critical for ensuring the quality, efficacy, and safety of the final drug product. This document presents a comparative analysis of the most common analytical techniques, namely Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet-Visible (UV) Spectroscopy, with supporting data from various studies.

Data Presentation: Comparison of Analytical Methodologies

The following tables summarize the key validation parameters for different analytical methods applied to the assay of dapagliflozin, providing a clear comparison of their performance characteristics. While many studies utilize dapagliflozin propanediol monohydrate, the methodologies are generally applicable to the anhydrous form, with appropriate consideration for sample preparation and standard purity.

Table 1: Comparison of RP-HPLC Method Parameters

ParameterMethod 1Method 2Method 3
Column InertSustain C18 (150 x 4.6 mm, 3µm)[1]BDS Hypersil C18 (250mm x 4.6 mm, 5-μm)[2]Kromasil 100-5-C8 (100 mm × 4.6 mm)
Mobile Phase A) 0.05% TFA in Acetonitrile B) 0.05% TFA in Water[1]A) Water B) Acetonitrile (Gradient)[2]Acetonitrile:Water (52:48)
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]1.0 mL/min
Detection (UV) 220 nm[1]224 nm[2]224 nm
Retention Time Not Specified22.968 min[2]1.67 minutes
Linearity Range Not Specified2.0-200 ppm[2]Not Specified
Correlation Coefficient (r²) Not Specified>0.999[2]Not Specified
LOD Not SpecifiedNot SpecifiedNot Specified
LOQ Not SpecifiedNot SpecifiedNot Specified
Accuracy (% Recovery) Not SpecifiedNot Specified97-102%[3]

Table 2: Comparison of UV Spectrophotometry Method Parameters

ParameterMethod 1Method 2Method 3
Solvent/Diluent Methanol and Water (15:85)[4]Distilled Water0.1N HCl
λmax (nm) 220 nm[4]278 nm222 nm
Linearity Range 5–30 µg/ml[4]5-10 µg/mlNot Specified
Correlation Coefficient (r²) 0.999[4]Not SpecifiedNot Specified
LOD 0.623 µg/ml[4]Not SpecifiedNot Specified
LOQ 1.889 µg/ml[4]Not SpecifiedNot Specified
Accuracy (% Recovery) Satisfactory[4]98-102%Not Specified

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are synthesized from published analytical methods and should be adapted and validated for specific laboratory conditions and instrumentation.

Protocol 1: RP-HPLC Assay of this compound

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column (e.g., InertSustain C18, 150 x 4.6 mm, 3µm).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Trifluoroacetic acid (TFA).

  • Water (HPLC grade).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.05% TFA in Acetonitrile.

  • Mobile Phase B: 0.05% TFA in Water.

  • Gradient Program: To be optimized based on the specific column and system, but a typical gradient would involve an increasing proportion of Mobile Phase A over time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[1]

  • Detection Wavelength: 220 nm.[1]

  • Injection Volume: 15 µL.[1]

4. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of known concentration.

  • Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for linearity assessment.

5. Sample Solution Preparation:

  • For bulk drug analysis, accurately weigh and dissolve the sample in the diluent to a concentration within the calibration range.

  • For dosage forms, weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of dapagliflozin, and dissolve it in the diluent. Sonicate and filter the solution before injection.

6. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak area of dapagliflozin.

  • Quantify the amount of dapagliflozin in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

7. Validation Parameters:

  • Specificity: Assess the ability of the method to unequivocally measure the analyte in the presence of potential impurities and degradation products. This is often evaluated through forced degradation studies.

  • Linearity: Analyze a series of at least five concentrations of the reference standard. Plot the peak area against concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Evaluate repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Protocol 2: UV Spectrophotometric Assay of this compound

1. Instrumentation:

  • UV-Visible Spectrophotometer with 1 cm quartz cuvettes.

2. Reagents and Materials:

  • This compound reference standard.

  • Methanol (Spectroscopic grade).

  • Water (Distilled or deionized).

3. Preparation of Standard Stock Solution:

  • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a solvent mixture of methanol and water (e.g., 15:85 v/v) to obtain a stock solution of 100 µg/mL.[4]

4. Determination of Maximum Absorbance (λmax):

  • Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL).

  • Scan the solution over a wavelength range of 200-400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax). For dapagliflozin, this is typically around 220-225 nm.[4]

5. Preparation of Calibration Curve:

  • From the stock solution, prepare a series of dilutions in the chosen solvent to obtain concentrations in the linear range (e.g., 5, 10, 15, 20, 25, 30 µg/mL).[4]

  • Measure the absorbance of each solution at the determined λmax.

  • Plot a graph of absorbance versus concentration and determine the regression equation.

6. Sample Solution Preparation:

  • Prepare the sample solution as described in the RP-HPLC protocol, ensuring the final concentration falls within the range of the calibration curve.

7. Analysis:

  • Measure the absorbance of the sample solution at the λmax.

  • Calculate the concentration of dapagliflozin in the sample using the regression equation from the calibration curve.

8. Validation Parameters:

  • The validation parameters (Linearity, Accuracy, Precision, LOD, and LOQ) are assessed similarly to the RP-HPLC method, with absorbance values used instead of peak areas.

Mandatory Visualization

The following diagrams illustrate the general workflows for the described analytical methods.

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Quantification start Start weigh Accurately Weigh Reference Standard & Sample start->weigh dissolve Dissolve in Diluent weigh->dissolve dilute Prepare Working Solutions (Standards & Sample) dissolve->dilute inject Inject into HPLC System dilute->inject separate Chromatographic Separation (C18 Column, Mobile Phase Gradient) inject->separate detect UV Detection at λmax separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve (Peak Area vs. Concentration) integrate->calibrate quantify Quantify Dapagliflozin in Sample calibrate->quantify report Report Results quantify->report

Caption: Workflow for Dapagliflozin Assay by RP-HPLC.

UV_Spec_Workflow cluster_prep_uv Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis_uv Data Analysis start_uv Start weigh_uv Weigh Reference Standard & Sample start_uv->weigh_uv dissolve_uv Dissolve in Solvent weigh_uv->dissolve_uv dilute_uv Prepare Serial Dilutions for Calibration & Sample Solution dissolve_uv->dilute_uv scan_lambda Determine λmax dilute_uv->scan_lambda measure_abs Measure Absorbance of Standards & Sample at λmax scan_lambda->measure_abs plot_curve Plot Calibration Curve (Absorbance vs. Concentration) measure_abs->plot_curve calculate Calculate Sample Concentration plot_curve->calculate report_uv Report Results calculate->report_uv

Caption: Workflow for Dapagliflozin Assay by UV Spectroscopy.

References

A Comparative Guide to the Characterization of Dapagliflozin Propanediol Anhydrous Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Dapagliflozin propanediol anhydrous reference standard with its hydrated form and other alternatives. It includes detailed experimental data and protocols to assist in the accurate characterization and implementation of this critical reference material in pharmaceutical research and quality control.

Introduction to this compound

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes. The active pharmaceutical ingredient (API) is often formulated as a propanediol solvate. The anhydrous form of Dapagliflozin propanediol is of particular interest due to the inherent instability of its hydrated counterpart, which can lose its crystalline structure at elevated temperatures.[1][2][3][4] A well-characterized anhydrous reference standard is therefore essential for the accurate quantification, impurity profiling, and stability testing of Dapagliflozin drug substances and products.

Comparative Characterization Data

The following tables summarize the key analytical data for this compound in comparison to its monohydrate form and a Dapagliflozin L-proline cocrystal, another solid form developed to improve stability.[2][4]

Table 1: Physicochemical and Spectroscopic Characterization

ParameterThis compound (Expected)Dapagliflozin Propanediol MonohydrateDapagliflozin L-proline Cocrystal
Molecular Formula C₂₄H₃₃ClO₈[5]C₂₁H₂₅ClO₆·C₃H₈O₂·H₂O[6]C₂₁H₂₅ClO₆·C₅H₉NO₂
Molecular Weight 484.97 g/mol [5]502.98 g/mol [6]524.0 g/mol
¹H-NMR Signals for Dapagliflozin and (S)-propane-1,2-diol present; absence of a significant water peak.Signals for Dapagliflozin, (S)-propane-1,2-diol, and water are observed in a 1:1:1 ratio.[2][4]Signals corresponding to both Dapagliflozin and L-proline are present.
¹³C-NMR Carbon signals confirm the presence of both Dapagliflozin and propanediol moieties.Carbon signals confirm the presence of Dapagliflozin, propanediol, and are consistent with the monohydrate structure.Carbon signals confirm the presence of both Dapagliflozin and L-proline.
FT-IR Characteristic peaks for functional groups of Dapagliflozin and propanediol; absence or significant reduction of O-H stretching bands associated with water.[1]Shows significant O-H stretching vibration peaks indicative of water molecules.[1]Displays characteristic peaks for both Dapagliflozin and L-proline, with shifts indicating cocrystal formation.
Mass Spectrometry (ESI-MS) Positive ion mode shows a peak corresponding to the Dapagliflozin molecule.Positive ion mode shows a peak corresponding to the Dapagliflozin molecule.[7][8]Positive ion mode shows peaks for both Dapagliflozin and L-proline.

Table 2: Thermal and Chromatographic Analysis

ParameterThis compound (Expected)Dapagliflozin Propanediol MonohydrateDapagliflozin L-proline Cocrystal
Purity (HPLC) ≥99.5%>95%[9]High purity, often superior to the monohydrate.
DSC A single sharp endotherm corresponding to the melting point.Exhibits an endothermic peak around 79.5°C corresponding to dehydration and desolvation.[1]Shows a distinct, higher melting point compared to the monohydrate, indicating greater thermal stability.[2][4]
TGA No significant weight loss until the decomposition temperature.Shows a weight loss step corresponding to the loss of water and propanediol, starting at approximately 58.7°C.[1]Demonstrates higher thermal stability with decomposition at a higher temperature than the monohydrate.[2][4]
XRPD A characteristic crystalline pattern distinct from the monohydrate form.Exhibits a characteristic XRPD pattern with prominent peaks at 2θ angles of 8.05°, 15.14°, 17.06°, 18.95°, 23.94°, and 31.68°.[1]A unique XRPD pattern that is different from both Dapagliflozin free base and the monohydrate form, confirming the formation of a new crystalline entity.[2][4]

Experimental Protocols

Detailed methodologies for the key characterization experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Inertsil ODS-3V C18 column (150 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A mixture of Acetonitrile and Water (50:50 v/v).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 35°C.[10]

  • Detection Wavelength: 223 nm.[10]

  • Injection Volume: 20 µL.[10]

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol (e.g., 1000 ppm). Further dilute with the mobile phase to a working concentration (e.g., 10-100 µg/mL).[10]

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms. The purity is calculated by the area percentage method.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher NMR spectrometer.[7][8]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Reference: Tetramethylsilane (TMS) as an internal standard.

  • ¹H-NMR Procedure: Dissolve an accurately weighed amount of the reference standard in the deuterated solvent. Acquire the ¹H-NMR spectrum. The absence of a significant water peak should be confirmed. The integration of the signals corresponding to Dapagliflozin and propanediol should be used to confirm the stoichiometric ratio.

  • ¹³C-NMR Procedure: Acquire the ¹³C-NMR spectrum to confirm the carbon skeleton of the molecule.

Thermal Analysis (DSC and TGA)
  • Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).

  • DSC Procedure: Accurately weigh 2-5 mg of the reference standard into an aluminum pan and seal it. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. Record the heat flow as a function of temperature to determine the melting point and other thermal events.[11]

  • TGA Procedure: Accurately weigh 5-10 mg of the reference standard into a tared TGA pan. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. Record the weight loss as a function of temperature to assess thermal stability and solvent/water content.[12]

Visualizations

The following diagrams illustrate the experimental workflow for characterization and the logical relationships between different solid forms of Dapagliflozin.

G cluster_0 Reference Standard Characterization Workflow start Receive this compound Reference Standard hplc HPLC Purity Analysis start->hplc nmr NMR (1H, 13C) for Structural Confirmation start->nmr ftir FT-IR for Functional Group Analysis start->ftir ms Mass Spectrometry for Molecular Weight Verification start->ms thermal Thermal Analysis (DSC & TGA) start->thermal xrd XRPD for Crystalline Form Identification start->xrd report Generate Certificate of Analysis hplc->report nmr->report ftir->report ms->report thermal->report xrd->report G cluster_1 Comparison of Dapagliflozin Solid Forms anhydrous Dapagliflozin Propanediol Anhydrous stability Stability anhydrous->stability Potentially Higher hygroscopicity Hygroscopicity anhydrous->hygroscopicity Lower than Monohydrate solubility Solubility anhydrous->solubility Comparable to Monohydrate monohydrate Dapagliflozin Propanediol Monohydrate monohydrate->stability Lower (unstable at high temp) monohydrate->hygroscopicity Hygroscopic monohydrate->solubility Baseline cocrystal Dapagliflozin L-proline Cocrystal cocrystal->stability Superior cocrystal->hygroscopicity Potentially Lower cocrystal->solubility Can be Modified

References

A Comparative Guide to In Vitro and In Vivo Studies of Dapagliflozin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of in vitro dissolution and in vivo bioequivalence data for dapagliflozin propanediol, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. The following sections detail the experimental protocols, present comparative data in tabular format, and visualize key processes to support researchers, scientists, and drug development professionals in the field of pharmaceutical sciences.

Dapagliflozin is a cornerstone in the management of type 2 diabetes mellitus, and its efficacy is intrinsically linked to its bioavailability.[1][2][3][4] Establishing a correlation between in vitro drug release and in vivo performance is critical for formulation development and ensuring therapeutic equivalence. This guide explores various formulations of dapagliflozin, including the commercial dapagliflozin propanediol monohydrate, and compares their performance based on published experimental data.

Comparative In Vitro Dissolution Data

The in vitro dissolution behavior of dapagliflozin tablets has been assessed under various experimental conditions to simulate the physiological environment of the gastrointestinal tract. The data below summarizes the dissolution profiles of different dapagliflozin formulations in various media.

Table 1: In Vitro Dissolution of Dapagliflozin 10 mg Tablets in Simulated Gastric Fluid (pH 1.2)

Time (minutes)Reference Product (Forxiga®) % Dissolved (Mean)Dapagliflozin Cocrystal % Dissolved (Mean)
5>85Not Reported
10>85Not Reported
15>85~90
20Not ReportedNot Reported
30Not Reported>95

Data synthesized from studies by de Souza et al. (2017) and Kim et al. (2021).[1][5]

Table 2: Comparison of Dissolution Profiles in Different Media for Dapagliflozin 10 mg Tablets

Dissolution MediumStirring Speed (rpm)Time to >85% Dissolution (Forxiga®)
Simulated Gastric Fluid (pH 1.2)50< 15 minutes
Acetate Buffer (pH 4.5)50< 20 minutes
Simulated Intestinal Fluid (pH 6.8)50< 20 minutes
0.1N HCl50< 25 minutes

Data synthesized from studies by de Souza et al. (2017) and Kumar et al. (2020).[1][6]

Comparative In Vivo Pharmacokinetic Data

Bioequivalence studies are pivotal in comparing the in vivo performance of different drug formulations. The following tables summarize key pharmacokinetic parameters obtained from studies comparing dapagliflozin propanediol monohydrate (reference) with other formulations.

Table 3: Pharmacokinetic Parameters of Dapagliflozin Following a Single 10 mg Oral Dose of Dapagliflozin Propanediol Monohydrate vs. Dapagliflozin Formate (Prodrug)

ParameterDapagliflozin Propanediol Monohydrate (Reference)Dapagliflozin Formate (Test)Geometric Mean Ratio (90% CI)
Cmax (ng/mL)83.07 ± 30.34Not explicitly stated, but bioequivalent0.9766 (0.8635–1.1044)
AUC0-t (ng·h/mL)601.72 ± 174.46Not explicitly stated, but bioequivalent0.9797 (0.9427–1.0182)
AUC0-∞ (ng·h/mL)620.87 ± 180.38Not explicitly stated, but bioequivalent0.9844 (0.9553–1.0145)
Tmax (h)2.00 (median)2.00 (median)Not Applicable
t1/2 (h)10.53 ± 2.6910.50 ± 2.64Not Applicable

Data from a study by Lee et al. (2023) and a bioequivalence study in Indonesian subjects (2024).[7]

Table 4: Bioequivalence of a Generic Dapagliflozin 10 mg Tablet vs. Reference Product (Forxiga®)

ParameterReference Product (Forxiga®)Test Product (Generic)Geometric Mean Ratio (90% CI)
CmaxValues not specifiedValues not specified100.89% (89.72%–113.46%)
AUC0-tValues not specifiedValues not specified99.21% (96.47%–102.04%)

Data from a bioequivalence study in Indonesian subjects (2024). The results indicate that the 90% confidence intervals for both Cmax and AUC fall within the standard bioequivalence range of 80-125%.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the in vitro and in vivo studies cited in this guide.

In Vitro Dissolution Testing Protocol

This protocol is a composite based on methodologies described in multiple studies.[1][5][6]

  • Apparatus: USP Apparatus II (Paddle Method).

  • Dissolution Medium: 900 mL of a specified medium (e.g., simulated gastric fluid pH 1.2, 0.1N HCl, acetate buffer pH 4.5, or simulated intestinal fluid pH 6.8), degassed prior to use.

  • Temperature: Maintained at 37 ± 0.5°C.

  • Paddle Speed: 50 rpm or 75 rpm.

  • Sampling: 10 mL aliquots are withdrawn at predetermined time points (e.g., 5, 10, 15, 20, 30 minutes). The withdrawn volume is immediately replaced with fresh, pre-warmed medium.

  • Sample Preparation: Samples are filtered through a suitable filter (e.g., 0.45 µm nylon).

  • Quantification: The concentration of dapagliflozin in the samples is determined by UV-Vis spectrophotometry at a wavelength of approximately 224 nm or by a validated HPLC method.[1][2][6]

In Vivo Bioequivalence Study Protocol

This protocol is based on a randomized, two-period, two-sequence, crossover study design.[7][8]

  • Subjects: Healthy adult volunteers, often male, who have provided informed consent.[8]

  • Study Design: An open-label, randomized, single-dose, two-treatment, two-period, two-sequence crossover study.

  • Treatment: Subjects receive a single oral dose of the test formulation or the reference formulation (e.g., 10 mg dapagliflozin) with a standardized volume of water after an overnight fast.

  • Washout Period: A washout period of at least 7 days separates the two treatment periods.[8]

  • Blood Sampling: Venous blood samples are collected at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.33, 1.67, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).[9]

  • Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of dapagliflozin are determined using a validated LC-MS/MS method.[7]

  • Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated using non-compartmental methods: Cmax, AUC0-t, AUC0-∞, Tmax, and t1/2.

  • Statistical Analysis: The 90% confidence intervals for the geometric mean ratios (test/reference) of Cmax and AUC are calculated to determine bioequivalence.

Visualizations

The following diagrams illustrate key concepts related to the evaluation of dapagliflozin.

G cluster_renal_tubule Renal Proximal Tubule cluster_action Dapagliflozin Action SGLT2 SGLT2 Transporter Bloodstream Bloodstream SGLT2->Bloodstream Glucose_Na Glucose & Na+ in Filtrate Glucose_Na->SGLT2 Reabsorption Urine Urinary Glucose Excretion Glucose_Na->Urine Increased Excretion Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2

Caption: Mechanism of action of Dapagliflozin via SGLT2 inhibition.

G cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Enrollment of Healthy Volunteers Informed_Consent->Enrollment Randomization1 Randomization to Test or Reference Enrollment->Randomization1 Dosing1 Single Dose Administration (Fasting) Randomization1->Dosing1 Sampling1 Serial Blood Sampling (0-48h) Dosing1->Sampling1 Washout Washout Period (≥7 days) Sampling1->Washout Crossover Crossover to Alternate Formulation Washout->Crossover Dosing2 Single Dose Administration (Fasting) Crossover->Dosing2 Sampling2 Serial Blood Sampling (0-48h) Dosing2->Sampling2 Bioanalysis LC-MS/MS Bioanalysis of Plasma Samples Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Bioanalysis->PK_Analysis Stats_Analysis Statistical Analysis (90% CI for GMR) PK_Analysis->Stats_Analysis Bioequivalence Bioequivalence Determination Stats_Analysis->Bioequivalence

Caption: Workflow for a typical crossover bioequivalence study.

References

A Researcher's Guide to Assessing the Purity of Dapagliflozin Propanediol Anhydrous from Diverse Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of reliable and reproducible results. This guide provides a comprehensive framework for evaluating the purity of dapagliflozin propanediol anhydrous, a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, from various commercial suppliers. By employing the standardized analytical methods detailed herein, researchers can confidently select high-quality materials for their studies.

Dapagliflozin is a critical component in the management of type 2 diabetes, and its therapeutic efficacy is intrinsically linked to its purity.[1] Impurities, which can arise during synthesis, degradation, or storage, may impact the safety and effectiveness of the drug product.[2] Therefore, a thorough analytical assessment is paramount. The primary analytical techniques for purity determination include High-Performance Liquid Chromatography (HPLC) for the quantification of the main compound and its organic impurities, Gas Chromatography (GC) for the analysis of residual solvents, and Mass Spectrometry (MS) for the identification and characterization of unknown impurities.[2][3]

Comparative Purity Analysis

While direct comparative studies across a wide range of suppliers are not always publicly available, researchers can establish their own internal comparisons using the methods outlined in this guide. The following table provides a template for summarizing quantitative data obtained from the analysis of this compound samples from different suppliers. The values presented are hypothetical and serve to illustrate how to populate the table with experimental findings.

SupplierAssay (HPLC, % w/w)Total Organic Impurities (HPLC, %)Individual Unspecified Impurity (HPLC, %)Residual Solvents (GC, ppm)Water Content (Karl Fischer, %)
Supplier A 99.80.15< 0.05< 5000.1
Supplier B 99.50.250.088000.2
Supplier C 99.90.08< 0.05< 3000.05

Experimental Protocols

To ensure accurate and consistent results, the following detailed experimental protocols are recommended for the key purity assessments.

Assay and Organic Impurity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of dapagliflozin and to quantify any related organic impurities.

  • Instrumentation: A gradient HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30-70% B

    • 25-30 min: 70-30% B

    • 30-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 224 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.

  • Standard Preparation: Prepare a reference standard of known purity at the same concentration as the sample.

  • Calculation: The assay percentage is calculated by comparing the peak area of the dapagliflozin in the sample chromatogram to that of the reference standard. Impurities are quantified based on their peak areas relative to the dapagliflozin peak area, using relative response factors if known.

Residual Solvent Analysis by Gas Chromatography (GC)

This method is used to detect and quantify residual solvents that may be present from the manufacturing process.

  • Instrumentation: A gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).

  • Column: DB-624, 30 m x 0.53 mm, 3.0 µm film thickness, or equivalent.[4]

  • Carrier Gas: Nitrogen or Helium at a constant flow or pressure.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 10 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold at 240°C for 10 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Headspace Parameters:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

    • Vial Equilibration Time: 30 minutes.

  • Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a headspace vial and dissolve in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Standard Preparation: Prepare a standard solution containing known amounts of the potential residual solvents in the same diluent.

  • Calculation: The concentration of each residual solvent in the sample is determined by comparing the peak area of the solvent in the sample chromatogram to the peak area in the standard chromatogram.

Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for identifying unknown impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole).

  • LC Conditions: Utilize the same HPLC method as described for assay and organic impurity determination.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: Scan a wide mass range (e.g., m/z 100-1000) to detect potential impurities.

    • Fragmentation: Perform MS/MS analysis on detected impurity peaks to obtain fragmentation patterns for structural elucidation.

  • Data Analysis: The accurate mass measurements and fragmentation patterns are used to propose the chemical structures of the impurities.

Visualizing the Assessment Workflow and Mechanism of Action

To further clarify the experimental process and the therapeutic action of dapagliflozin, the following diagrams are provided.

experimental_workflow cluster_sampling Sample Acquisition cluster_testing Purity Assessment cluster_analysis Data Analysis & Comparison Sample_A Supplier A Sample HPLC HPLC Analysis (Assay & Impurities) Sample_A->HPLC GC GC-HS Analysis (Residual Solvents) Sample_A->GC KF Karl Fischer (Water Content) Sample_A->KF Sample_B Supplier B Sample Sample_B->HPLC Sample_B->GC Sample_B->KF Sample_C Supplier C Sample Sample_C->HPLC Sample_C->GC Sample_C->KF LCMS LC-MS Analysis (Impurity ID) HPLC->LCMS If unknown impurities detected Table Comparative Data Table HPLC->Table GC->Table KF->Table Decision Supplier Selection Table->Decision SGLT2_Inhibition_Pathway cluster_kidney Renal Proximal Tubule cluster_outcome Therapeutic Effect Glomerular_Filtrate Glomerular Filtrate (Glucose & Sodium) SGLT2 SGLT2 Transporter Glomerular_Filtrate->SGLT2 Glucose & Na+ Reabsorption Tubular_Cell Proximal Tubule Cell SGLT2->Tubular_Cell Urine Increased Urinary Glucose Excretion SGLT2->Urine Blocked Reabsorption Bloodstream Bloodstream Tubular_Cell->Bloodstream Glucose & Na+ Return to Blood Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibition Blood_Glucose Lowered Blood Glucose Levels Urine->Blood_Glucose

References

Reproducibility of Dapagliflozin Propanediol Anhydrous: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for dapagliflozin propanediol anhydrous and its common alternative, dapagliflozin propanediol monohydrate. The objective is to offer a clear perspective on the reproducibility of experimental results for the anhydrous form, supported by available data and detailed experimental protocols.

Executive Summary

Dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a widely used therapeutic agent for type 2 diabetes.[1][2] The active pharmaceutical ingredient (API) is often formulated as a propanediol solvate, existing in both anhydrous and monohydrate forms. The stability and physicochemical properties of these forms are critical for drug product performance and manufacturing. While the monohydrate form is more commonly documented, the anhydrous form presents potential advantages in terms of stability. This guide synthesizes available data to assess the reproducibility of characterizing this compound.

Data Presentation: Physicochemical Characterization

The following tables summarize the key physicochemical properties of different solid forms of dapagliflozin, including anhydrous and solvated forms, as reported in various studies. It is important to note that direct comparative studies under identical experimental conditions are limited in the public domain.

Table 1: X-ray Powder Diffraction (XRPD) Data

Solid FormCharacteristic 2θ Peaks (°)Reference
Dapagliflozin Propanediol Monohydrate8.05, 15.14, 17.06, 18.95, 23.94, 31.68[3]
Dapagliflozin Anhydrous (Form B)6.3, 7.2, 14.5, 19.6, 21.3, 23.6[4]
Dapagliflozin Anhydrous (Form Z)10.3, 14.9, 15.2, 15.7, 20.0, 21.2, 23.8[5]
Dapagliflozin Hydrate (Form B)8.9, 15.8, 16.0, 16.1, 20.0, 24.2[6]

Table 2: Thermal Analysis Data (DSC and TGA)

Solid FormAnalytical TechniqueKey FindingsReference
Dapagliflozin Propanediol MonohydrateDSCEndothermic peak at approximately 79.5°C[3]
Dapagliflozin Propanediol MonohydrateTGAWeight loss begins at approximately 58.7°C[3]
Dapagliflozin Anhydrous (Form B)DSCEndothermic peak at 85.06 ± 3°C[4]
Dapagliflozin Anhydrous (Form B)TGAWeight loss of about 0.27% up to 150 ± 3°C[4]
Dapagliflozin Hemi-ethanol Solvate (Form A)DSCEndothermic peak at 62.93 ± 3°C[4]
Dapagliflozin Hemi-ethanol Solvate (Form A)TGAWeight loss of about 5.82% up to 100 ± 3°C[4]

Mechanism of Action: SGLT2 Inhibition

Dapagliflozin exerts its therapeutic effect by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal convoluted tubules of the kidneys.[1][2] This inhibition reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[7][8]

SGLT2_Inhibition_Pathway cluster_kidney Kidney Proximal Tubule cluster_sglt2 Glomerulus Glomerulus Proximal_Tubule Proximal Tubule Lumen Glomerulus->Proximal_Tubule Filtration of Glucose & Sodium Tubular_Cell Tubular Epithelial Cell Proximal_Tubule:e->Tubular_Cell:w Glucose & Sodium Reabsorption Urine Urine Proximal_Tubule->Urine Increased Glucose Excretion Bloodstream Bloodstream Tubular_Cell->Bloodstream Glucose & Sodium Enter Bloodstream SGLT2 SGLT2 Transporter Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibition

Caption: Mechanism of action of dapagliflozin via SGLT2 inhibition in the renal proximal tubule.

Experimental Protocols

Reproducibility of experimental results is contingent on detailed and consistent methodologies. Below are generalized protocols for key analytical techniques used in the characterization of dapagliflozin propanediol.

X-ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form and assess its purity.

Methodology:

  • Sample Preparation: Gently grind a small amount of the dapagliflozin propanediol sample to a fine powder using a mortar and pestle.

  • Sample Mounting: Pack the powdered sample into a standard XRPD sample holder, ensuring a flat and even surface.

  • Instrumentation: Use a powder X-ray diffractometer equipped with a Cu Kα radiation source.

  • Data Acquisition:

    • Set the voltage and current for the X-ray tube (e.g., 40 kV and 40 mA).

    • Scan the sample over a 2θ range of 3° to 40°.

    • Use a step size of 0.02° and a scan speed of 1°/min.

  • Data Analysis: Analyze the resulting diffractogram for characteristic peaks and compare them to reference patterns for known polymorphs and solvates.

Thermal Analysis (DSC and TGA)

Objective: To determine the thermal properties, such as melting point, desolvation, and decomposition temperatures.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the dapagliflozin propanediol sample into an aluminum pan.

  • Instrumentation: Use a calibrated differential scanning calorimeter (DSC) and a thermogravimetric analyzer (TGA).

  • DSC Analysis:

    • Heat the sample from 25°C to 300°C at a constant heating rate (e.g., 10°C/min).

    • Use a nitrogen purge gas at a flow rate of 50 mL/min.

    • Record the heat flow as a function of temperature to identify endothermic and exothermic events.

  • TGA Analysis:

    • Heat the sample from 25°C to 300°C at a constant heating rate (e.g., 10°C/min).

    • Use a nitrogen purge gas at a flow rate of 50 mL/min.

    • Record the weight loss as a function of temperature.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and assay of dapagliflozin propanediol.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient mixture of acetonitrile and water containing 0.1% trifluoroacetic acid.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 35°C.[9]

    • Detection: UV at 224 nm.[10]

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a standard solution of known concentration of dapagliflozin reference standard in the mobile phase.

  • Sample Preparation: Prepare a sample solution of dapagliflozin propanediol in the mobile phase at a similar concentration to the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity and assay of the sample by comparing the peak areas of the sample and the standard.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization and comparison of different solid forms of dapagliflozin propanediol.

Experimental_Workflow cluster_start cluster_characterization Physicochemical Characterization cluster_comparison Data Comparison & Reproducibility Assessment cluster_end Start Start: Obtain Dapagliflozin Propanediol Samples (Anhydrous vs. Monohydrate) XRPD XRPD Analysis Start->XRPD Thermal Thermal Analysis (DSC & TGA) Start->Thermal HPLC HPLC Analysis Start->HPLC Compare_Data Compare XRPD, DSC, TGA, and HPLC Data XRPD->Compare_Data Thermal->Compare_Data HPLC->Compare_Data Assess_Reproducibility Assess Inter-batch and Inter-form Reproducibility Compare_Data->Assess_Reproducibility End Conclusion on Stability and Reproducibility Assess_Reproducibility->End

Caption: Workflow for the characterization and comparison of dapagliflozin propanediol solid forms.

Conclusion

References

A Comparative Analysis of Dapagliflozin Propanediol Anhydrous and Other Leading SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Inhibitory Activity

The efficacy of SGLT2 inhibitors is primarily determined by their potency in inhibiting SGLT2 and their selectivity over the related SGLT1 transporter, which is predominantly found in the intestine. High selectivity for SGLT2 is desirable to minimize potential gastrointestinal side effects associated with SGLT1 inhibition. The half-maximal inhibitory concentration (IC50) is a key measure of potency, with lower values indicating greater potency.

The table below summarizes the reported IC50 values for dapagliflozin and other major SGLT2 inhibitors against human SGLT1 and SGLT2. Dapagliflozin propanediol anhydrous is a specific form of dapagliflozin; the active moiety is dapagliflozin.[1] The inhibitory activities are attributed to the dapagliflozin molecule.

InhibitorSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity Ratio (SGLT1/SGLT2)
Dapagliflozin 1.1[2]1390[2]~1264
Canagliflozin 4.4[3]687~156
Empagliflozin 3.1[3]8300~2677
Ertugliflozin 0.877[3]>1000[3]>1140

Note: IC50 values can vary slightly between different studies and assay conditions.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for all SGLT2 inhibitors is the competitive inhibition of the SGLT2 protein in the proximal convoluted tubules of the kidneys. This action blocks the reabsorption of filtered glucose from the urine back into the bloodstream, thereby promoting urinary glucose excretion and lowering blood glucose levels.

Beyond this direct effect on glucose transport, emerging evidence suggests that SGLT2 inhibitors also modulate various intracellular signaling pathways, contributing to their broader cardio-renal protective effects. These downstream effects are thought to be mediated, in part, by the reduction of glucotoxicity and the induction of a mild, chronic state of ketosis. Key modulated pathways include:

  • NLRP3 Inflammasome: SGLT2 inhibitors have been shown to attenuate the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune system that, when chronically activated, contributes to inflammation and tissue damage.[4][5][6]

  • AMP-activated protein kinase (AMPK): Activation of AMPK, a central regulator of cellular energy homeostasis, is another reported downstream effect.[4] AMPK activation can lead to the suppression of pro-inflammatory pathways.

  • Nuclear factor kappa B (NF-κB): SGLT2 inhibitors can diminish NF-κB signaling, a pivotal pathway in the inflammatory response that drives the expression of pro-inflammatory cytokines.[4][5]

The following diagram illustrates the primary mechanism and downstream signaling effects of SGLT2 inhibition.

SGLT2_Inhibition_Pathway cluster_cell Proximal Tubule Cell cluster_downstream Downstream Signaling Glucose_Blood Glucose SGLT2 SGLT2 Transporter Glucose_Blood->SGLT2 Binds SGLT2_Inhibitor_Blood Dapagliflozin SGLT2_Inhibitor_Blood->SGLT2 Inhibits Glucose_Cell Glucose Reabsorption (Reduced) SGLT2->Glucose_Cell Transports Glucose_Urine Glucose Excretion (Increased) SGLT2->Glucose_Urine Downstream Intracellular Effects AMPK ↑ AMPK Activation Downstream->AMPK NFkB ↓ NF-κB Signaling Downstream->NFkB NLRP3 ↓ NLRP3 Inflammasome Activation Downstream->NLRP3

SGLT2 Inhibition and Downstream Signaling Pathways.

Experimental Protocols

The determination of SGLT2 inhibitory activity is typically conducted using cell-based assays that measure the uptake of a labeled glucose analog. Below are detailed methodologies for two common approaches.

Fluorescent 2-NBDG Glucose Uptake Assay

This assay utilizes a fluorescently labeled glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to quantify glucose uptake in cells expressing the SGLT2 transporter.[7]

a. Materials:

  • Human kidney 2 (HK-2) cells or a cell line engineered to overexpress human SGLT2 (e.g., CHO, HEK293).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Sodium-containing buffer (e.g., Krebs-Ringer-HEPES with NaCl).

  • Sodium-free buffer (e.g., Krebs-Ringer-HEPES with choline chloride replacing NaCl).

  • 2-NBDG stock solution.

  • Test inhibitors (dapagliflozin, etc.) at various concentrations.

  • Phlorizin (a non-selective SGLT inhibitor) as a positive control.

  • Multi-well plates (e.g., 96-well black, clear bottom for fluorescence reading).

  • Fluorescence microplate reader or fluorescence microscope.

b. Procedure:

  • Cell Seeding: Seed the cells into the multi-well plates at an appropriate density and allow them to adhere and grow to confluence overnight.

  • Cell Washing: Gently wash the cells twice with a sodium-free buffer to remove any residual glucose and sodium.

  • Inhibitor Incubation: Add the sodium-containing buffer containing the desired concentrations of the test inhibitor or control to the cells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Glucose Uptake Initiation: Add the 2-NBDG solution to each well to a final concentration of 100-200 µg/ml and incubate for a specific period (e.g., 10-60 minutes) at 37°C.[8] The optimal time should be determined experimentally.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold sodium-free buffer.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader (excitation/emission ≈ 485/535 nm) or visualize under a fluorescence microscope.[8]

  • Data Analysis: The fluorescence intensity is proportional to the amount of 2-NBDG taken up by the cells. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram outlines the workflow for the 2-NBDG SGLT2 inhibition assay.

Experimental_Workflow start Start seed_cells Seed SGLT2-expressing cells in 96-well plate start->seed_cells wash1 Wash cells with Na+-free buffer seed_cells->wash1 add_inhibitor Incubate with test inhibitor in Na+-containing buffer wash1->add_inhibitor add_2nbdg Add 2-NBDG (fluorescent glucose analog) add_inhibitor->add_2nbdg incubate_uptake Incubate at 37°C to allow uptake add_2nbdg->incubate_uptake wash2 Wash cells with ice-cold Na+-free buffer to stop uptake incubate_uptake->wash2 measure Measure intracellular fluorescence wash2->measure analyze Calculate % inhibition and determine IC50 measure->analyze end End analyze->end

Workflow for 2-NBDG SGLT2 Inhibition Assay.
Radiolabeled Glucose Uptake Assay

This traditional method measures the uptake of a radiolabeled, non-metabolizable glucose analog, such as α-methyl-D-[14C]glucopyranoside ([14C]AMG) or 2-deoxy-D-[3H]glucose.[9][10]

a. Materials:

  • SGLT2-expressing cells.

  • Culture and buffer solutions as described for the 2-NBDG assay.

  • Radiolabeled glucose analog (e.g., [14C]AMG).

  • Test inhibitors.

  • Scintillation vials and scintillation fluid.

  • Scintillation counter.

  • Cell lysis buffer (e.g., containing NaOH or SDS).

b. Procedure:

  • Cell Culture and Inhibitor Incubation: Follow steps 1-3 as in the 2-NBDG assay protocol.

  • Initiate Uptake: Add the radiolabeled glucose analog to the buffer in each well and incubate for a defined period at 37°C.

  • Terminate Uptake: Stop the reaction by aspirating the uptake buffer and rapidly washing the cells with ice-cold sodium-free buffer.

  • Cell Lysis: Lyse the cells by adding a lysis buffer to each well.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the glucose uptake. IC50 values are determined by analyzing the dose-response curve of the inhibitor.

References

Safety Operating Guide

Proper Disposal of Dapagliflozin Propanediol Anhydrous: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of active pharmaceutical ingredients (APIs) like Dapagliflozin propanediol anhydrous is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound in accordance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets (SDS), this includes wearing protective gloves, and safety goggles with side-shields.[1][2] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[1][2] In case of accidental spillage, avoid generating dust and clean the area thoroughly.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations for pharmaceutical waste.[3][4][5] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination and is not a recommended practice.[3][6]

  • Waste Characterization: The first step is to determine if the waste is classified as hazardous. While some safety data sheets for Dapagliflozin propanediol state it is not a "Hazardous Chemical" as defined by the OSHA Hazard Communication Standard, it is crucial to consult local regulations as state rules may be more stringent.[1][4] The Resource Conservation and Recovery Act (RCRA) governs hazardous waste, and it is the responsibility of the waste generator to make this determination.[5][6]

  • Segregation: Segregate this compound waste from other laboratory waste streams. It should be collected in a suitable, clearly labeled, and closed container to await disposal.[7][8]

  • Primary Disposal Method - Incineration: The most recommended and effective method for the disposal of this compound is incineration.[1] This should be carried out in a licensed hazardous material disposal facility equipped with an afterburner and scrubber to ensure complete destruction of the active ingredient.[1][7]

  • Licensed Waste Disposal Service: Engage a licensed and reputable hazardous waste disposal company to handle the collection, transportation, and final disposal of the this compound waste.[1] Ensure the company complies with all relevant EPA and DEA regulations.[3][9]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as empty containers, gloves, and cleaning materials, should be disposed of in the same manner as the compound itself.[1]

Quantitative Data

No specific quantitative data, such as concentration limits for disposal or reportable quantities, were found in the provided search results for this compound. Disposal procedures are primarily guided by the classification of the waste (hazardous vs. non-hazardous) and applicable regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated char Characterize Waste (Consult SDS & Local Regulations) start->char is_haz Is it Hazardous Waste? char->is_haz seg_haz Segregate in a Labeled, Closed Hazardous Waste Container is_haz->seg_haz Yes seg_non_haz Segregate in a Labeled, Closed Non-Hazardous Pharmaceutical Waste Container is_haz->seg_non_haz No contact Contact Licensed Hazardous Waste Disposal Company seg_haz->contact seg_non_haz->contact incin Incineration at a Permitted Facility contact->incin end End: Proper Disposal Complete incin->end

Caption: Decision workflow for this compound disposal.

References

Personal protective equipment for handling Dapagliflozin propanediol anhydrous

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, storage, and disposal of Dapagliflozin propanediol anhydrous. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are paramount when handling this compound. The following table summarizes the required PPE based on Safety Data Sheet (SDS) recommendations.[1][2][3][4]

PPE CategoryItemStandard/Specification
Eye/Face Protection Safety glasses with side shields or gogglesEN 166 (EU) or NIOSH (US) approved[1][3]
Hand Protection Compatible chemical-resistant glovesInspected before use; compliant with EU Directive 89/686/EEC and EN 374[1][2][5]
Body Protection Laboratory coat, long-sleeved clothingWear fire/flame resistant and impervious clothing where necessary[1][2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when dusts are generated and ventilation is inadequate[2][5]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.

Handling:

  • Work in a well-ventilated area, preferably in a laboratory fume hood or other local exhaust ventilation system.[1][2]

  • Avoid contact with skin, eyes, and clothing.[2][4]

  • Minimize dust formation and aerosol generation.[1][4]

  • Wash hands thoroughly after handling the material.[1][3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3][6]

Storage:

  • Keep containers tightly closed in a dry and well-ventilated place.[1][5]

  • Recommended storage is in a cool place, with some sources suggesting refrigeration or freezing temperatures (-20 - 0 °C).[5][7]

  • Store away from incompatible materials such as strong oxidizing agents.[7]

Accidental Release and Disposal Plan

A clear plan for accidental releases and proper disposal is essential for laboratory safety and environmental protection.

Accidental Release Measures:

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE, including respiratory protection, to avoid inhalation of dust. Do not touch damaged containers or spilled material without proper protection.[1]

  • Containment and Cleaning: Avoid generating dust during clean-up. Sweep or vacuum up the spilled material and collect it in a suitable, closed container for disposal.[1] Clean the affected surface thoroughly to remove any residual contamination.[1]

  • Environmental Precautions: Prevent the material from entering drains, water courses, or the ground.[1][6]

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.[1]

  • The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[1][5]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][5][6]

Visual Workflow for Handling and Disposal

The following diagram outlines the standard operating procedure for handling and disposing of this compound.

G This compound: Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_vent handle_weigh Weigh/Handle Compound prep_vent->handle_weigh handle_clean Clean Work Area After Use handle_weigh->handle_clean emergency_spill Accidental Spill handle_weigh->emergency_spill disp_waste Collect Waste in Sealed Container handle_clean->disp_waste disp_label Label Waste Container disp_waste->disp_label disp_dispose Dispose via Licensed Hazardous Waste Contractor disp_label->disp_dispose emergency_contain Contain Spill & Follow Cleanup Protocol emergency_spill->emergency_contain Refer to Section 3 emergency_contain->disp_waste

Caption: Workflow for safe handling and disposal of this compound.

Disclaimer: The information provided is based on available Safety Data Sheets for Dapagliflozin propanediol and its hydrated forms. While the anhydrous form is expected to have a similar safety profile, it is crucial to consult the specific SDS for the exact product being used and to conduct a thorough risk assessment before handling. No experimental protocols or signaling pathway data were available in the consulted safety documents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.